Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Description
Properties
IUPAC Name |
ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO4/c1-2-15-12(14)10-6-3-4-7-11(10)13-16-8-5-9-17-13/h3-4,6-7H,2,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJJRUITQLOHBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657044 | |
| Record name | Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-60-1 | |
| Record name | Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, an arylboronic ester of significant interest in modern synthetic chemistry. This document details its synthesis, elucidates its key physicochemical properties, and explores its applications, particularly as a versatile building block in palladium-catalyzed cross-coupling reactions. The guide is intended for researchers, chemists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who require a comprehensive understanding of this valuable reagent. We will delve into the causality behind synthetic choices, present validated protocols, and contextualize its utility in the development of complex molecules.
Introduction: The Significance of Arylboronic Esters
Arylboronic acids and their corresponding esters are a cornerstone of contemporary organic synthesis. Their stability, low toxicity, and remarkable versatility have established them as indispensable reagents, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] These compounds serve as critical precursors in the pharmaceutical, agrochemical, and materials science industries.[1][2]
This compound belongs to this vital class of molecules. It is distinguished by an ethyl benzoate group positioned ortho to a boronic ester functional group, which is protected by a 1,3-propanediol-derived dioxaborinane ring. This specific substitution pattern and protecting group impart unique reactivity and stability, making it a valuable tool for introducing the 2-(ethoxycarbonyl)phenyl moiety into complex molecular architectures. Its primary utility lies in its role as a coupling partner in the synthesis of biaryl compounds, which are common structural motifs in drug candidates and functional materials.[3]
Synthesis of this compound
The synthesis of arylboronic esters can be broadly approached via two primary strategies: the reaction of an organometallic intermediate with a borate ester or the palladium-catalyzed borylation of an aryl halide.[4] For this compound, a common and reliable method involves the formation of an organometallic species from a suitable precursor, followed by trapping with a boron electrophile and subsequent esterification.
Synthetic Strategy: The Organometallic Route
The most direct synthesis involves a halogen-metal exchange from ethyl 2-bromobenzoate, generating an ortho-lithiated or Grignard reagent. This highly reactive intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, at low temperatures. The choice of a trialkyl borate with bulky alkoxy groups helps to prevent over-addition (formation of tetracoordinate borate complexes). The resulting boronate species is then hydrolyzed under acidic conditions to the boronic acid, which is subsequently esterified with 1,3-propanediol to yield the final, more stable dioxaborinane product.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The initial halogen-metal exchange and subsequent borylation are performed at cryogenic temperatures to ensure the stability of the highly reactive aryllithium intermediate and prevent side reactions, such as attack on the ester moiety of another molecule.
-
Triisopropyl Borate: This reagent is an excellent electrophilic source of boron. The isopropyl groups are sterically hindering, which minimizes the potential for the formation of diaryl- and triarylborane byproducts.
-
Esterification with 1,3-Propanediol: While the free boronic acid can be isolated, it is often prone to dehydration to form cyclic boroxine anhydrides. Converting it to the 1,3,2-dioxaborinane ester enhances its stability, improves its solubility in organic solvents, and makes it easier to handle and purify via chromatography.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Laboratory Protocol
Materials:
-
Ethyl 2-bromobenzoate
-
n-Butyllithium (n-BuLi) in hexanes or Magnesium turnings
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
1,3-Propanediol
-
Hydrochloric acid (aqueous solution)
-
Toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with ethyl 2-bromobenzoate (1.0 eq) and dissolved in anhydrous THF.
-
Organometallic Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction is stirred for 1 hour at this temperature.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm slowly to room temperature overnight.
-
Hydrolysis: The reaction is carefully quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine.
-
Esterification: The organic solvent is removed under reduced pressure. The crude boronic acid residue is redissolved in toluene, and 1,3-propanediol (1.1 eq) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically until no more water is collected.
-
Purification: The solvent is evaporated, and the resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a pure compound.
Physicochemical Properties
The physical and chemical properties of a reagent are critical for its proper handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 850567-60-1 | [3] |
| Molecular Formula | C₁₂H₁₅BO₄ | [3] |
| Molecular Weight | 234.06 g/mol | [3] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Density | 1.12 g/cm³ | [3] |
| Boiling Point | 380.3 ± 25.0 °C at 760 mmHg | [3] |
| Storage Conditions | Store in a dry, sealed container at 2-8 °C | [3] |
Applications in Organic Synthesis
The primary application of this compound is as a key intermediate in Suzuki-Miyaura cross-coupling reactions.[3] This palladium-catalyzed reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, which are prevalent in pharmaceuticals, natural products, and conjugated polymers.
Role in Suzuki-Miyaura Cross-Coupling
In a typical Suzuki-Miyaura reaction, the boronic ester undergoes transmetalation with a palladium(0) complex that has undergone oxidative addition with an aryl or vinyl halide (or triflate). The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst, thus completing the catalytic cycle.
The presence of the ortho-ethyl benzoate group can influence the reaction's efficiency and selectivity and serves as a functional handle for subsequent chemical transformations. This makes the reagent particularly useful for building complex, multi-substituted aromatic systems.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile reagent in the synthetic chemist's toolkit. Its robust synthesis, enhanced stability due to the dioxaborinane protecting group, and strategic placement of the ethyl benzoate functionality make it an ideal building block for complex molecular synthesis. Its proficient use in Suzuki-Miyaura cross-coupling reactions provides a reliable pathway to biaryl structures that are central to the discovery and development of new pharmaceuticals and advanced materials. This guide has provided the fundamental knowledge required for its effective synthesis, handling, and application, empowering researchers to leverage its full potential in their scientific endeavors.
References
- 1. WO2010055245A2 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, a valuable organoboron compound. By synthesizing foundational chemical principles with practical applications, this document serves as an essential resource for professionals in organic synthesis and medicinal chemistry. We will delve into its chemical identity, synthesis, structural characteristics, and pivotal role in modern synthetic methodologies, particularly in the realm of drug discovery and development.
Core Compound Identity and Physicochemical Profile
This compound is an arylboronic acid ester. The defining features of its structure are an ethyl benzoate moiety at the ortho position of the phenyl ring, which is attached to a 1,3,2-dioxaborinane ring. This six-membered cyclic ester serves as a protecting group for the boronic acid functionality, enhancing its stability and modulating its reactivity.
Chemical Structure:
Caption: Chemical structure of this compound.
| Identifier | Value | Source |
| CAS Number | 850567-60-1 | [1][2] |
| Molecular Formula | C₁₂H₁₅BO₄ | [1] |
| Molecular Weight | 234.06 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | (2-Ethoxycarbonyl)phenylboronic acid propanediol cyclic ester, Ethyl 2-boronobenzoate, propanediol cyclic ester | [1][3] |
Synthesis and Mechanistic Considerations
General Synthetic Workflow
The synthesis is typically a one-step process involving the condensation of the boronic acid and the diol, often with the removal of water to drive the reaction to completion.
Caption: General workflow for the synthesis of this compound.
Representative Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of arylboronic acid esters.[4][5]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 2-ethoxycarbonylphenylboronic acid (1 equivalent) and 1,3-propanediol (1.1 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent, such as toluene or THF, to dissolve the reactants. The volume should be sufficient to allow for efficient stirring and reflux.
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and the removal of water via a Dean-Stark trap are critical to prevent the reverse reaction (hydrolysis of the ester) and to ensure a high yield of the desired product.
-
Stoichiometry: A slight excess of 1,3-propanediol is often used to ensure the complete conversion of the more valuable boronic acid starting material.
-
Solvent Choice: Toluene is a common choice as it forms an azeotrope with water, facilitating its removal. THF is another option, particularly if a lower reaction temperature is desired, though water removal might require the use of a drying agent.
Structural Characterization and Stability
The characterization of this compound would rely on standard spectroscopic techniques.
-
NMR Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the methylene protons of the propanediol backbone.
-
¹³C NMR: Would display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, and the carbons of the dioxaborinane ring.[6]
-
¹¹B NMR: A broad signal is expected, with a chemical shift indicative of a tricoordinate boron atom in a dioxaborinane environment.[7]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include the C=O stretch of the ester, C-O stretches, and B-O stretches.
-
Mass Spectrometry (MS): Would confirm the molecular weight of the compound.
Stability Profile:
Dioxaborinane esters, such as the title compound, generally exhibit greater hydrolytic stability compared to their five-membered dioxaborolane counterparts (e.g., pinacol esters).[8] This enhanced stability is attributed to the reduced ring strain in the six-membered ring. However, they are still susceptible to hydrolysis under acidic or basic conditions, which regenerates the boronic acid. This property is crucial for their use in reactions where the boronic acid is the active species. The stability of arylboronic acid esters is also influenced by the electronic properties of the substituents on the aromatic ring.[9][10][11]
Applications in Organic Synthesis and Drug Development
The primary application of this compound and related arylboronic esters is as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[12]
The Suzuki-Miyaura Coupling Reaction
This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. It is widely used in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Caption: Role of this compound in the Suzuki-Miyaura reaction.
Advantages in Drug Development:
-
Versatility: The Suzuki-Miyaura reaction tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of complex drug candidates.[5]
-
Efficiency: The reaction often proceeds with high yields and selectivity under relatively mild conditions.
-
Commercial Availability of Reagents: A vast array of boronic acids/esters and coupling partners are commercially available, facilitating rapid library synthesis for structure-activity relationship (SAR) studies.
The Role of the Dioxaborinane Group:
The choice of the propanediol protecting group over the more common pinacol group can be strategic. While pinacol esters are widely used, the propanediol esters can offer different solubility profiles and reactivity kinetics in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[13][14] In some cases, the in situ hydrolysis to the boronic acid may proceed at a different rate, which can be advantageous for optimizing reaction conditions.
Safety, Handling, and Storage
As with all organoboron compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.[15][16]
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. |
| Handling | Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices.[17] |
| Storage | Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. Storage at 2-8°C is often recommended.[3][18] |
| In case of Exposure | Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist. |
Conclusion
This compound is a specialized arylboronic acid ester with significant potential as a building block in organic synthesis. Its unique structural features, including the stable six-membered dioxaborinane ring and the ortho-substituted ethyl benzoate group, make it a valuable reagent for constructing complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. For researchers and drug development professionals, understanding the synthesis, stability, and reactivity of this compound is key to leveraging its full potential in the creation of novel therapeutics and functional materials.
References
- 1. rsc.org [rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 11. metaphactory [semopenalex.org]
- 12. youtube.com [youtube.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boron - ESPI Metals [espimetals.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. achmem.com [achmem.com]
An In-Depth Technical Guide to the Mechanism of Action of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, a key organoboron reagent, and its mechanistic role in palladium-catalyzed cross-coupling reactions. With a primary focus on the Suzuki-Miyaura coupling, this document elucidates the intricate catalytic cycle, the specific influence of the 1,3,2-dioxaborinane protecting group, and the electronic and steric effects of the ortho-ethyl benzoate substituent. By synthesizing fundamental principles with field-proven insights, this guide serves as an essential resource for researchers aiming to leverage this versatile reagent in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science.
Introduction: The Significance of this compound in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its success is largely attributed to the use of organoboron compounds, which are generally stable, have low toxicity, and are compatible with a wide range of functional groups.[2] Among the diverse array of organoboron reagents, boronic acid esters have gained prominence due to their enhanced stability and ease of handling compared to their corresponding free boronic acids.[3]
This compound emerges as a particularly valuable building block. It combines the reactivity of an arylboronic ester with the structural features of an ortho-substituted benzoic acid derivative. The 1,3,2-dioxaborinane ring, a six-membered cyclic ester, offers distinct stability and reactivity profiles compared to the more common five-membered dioxaborolane (pinacol) esters.[4][5] This guide will delve into the core of its reactivity, providing a detailed understanding of its mechanism of action to empower researchers in designing and optimizing synthetic strategies.
The Core Mechanism: this compound in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6] The specific structure of this compound influences each of these stages.
Oxidative Addition
The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex (typically bearing phosphine ligands, L). This step forms a Pd(II) intermediate.[5][6] The nature of the aryl halide and the phosphine ligands significantly impacts the rate of this step. Bulky, electron-rich ligands are known to facilitate oxidative addition.[8]
Caption: Oxidative addition of an aryl halide to a Pd(0) catalyst.
Transmetalation: The Critical Role of the Boronic Ester
Transmetalation is arguably the most complex and often rate-determining step of the Suzuki-Miyaura reaction.[4] It involves the transfer of the organic group from the boron atom to the palladium center. This process is highly dependent on the nature of the boronic acid derivative and the base employed.[9]
For this compound, the transmetalation proceeds as follows:
-
Activation by Base: The reaction requires a base to activate the boronic ester. The base, typically a carbonate, phosphate, or hydroxide, reacts with the boronic ester to form a more nucleophilic "ate" complex.[2][9]
-
Ligand Exchange and Transfer: The arylpalladium(II) halide intermediate undergoes ligand exchange with the activated boronate. The aryl group from the boronate is then transferred to the palladium center, displacing the halide or other leaving group.[9]
The 1,3,2-dioxaborinane protecting group plays a crucial role here. Six-membered ring boronic esters, such as the one in the title compound, are known to be thermodynamically more stable than their five-membered ring (dioxaborolane) counterparts.[4] This stability can influence the equilibrium of the "ate" complex formation and, consequently, the rate of transmetalation. Studies have shown that the electronic properties of the diol used to form the boronic ester can significantly impact the transmetalation rate.[4] Electron-donating groups on the diol backbone can increase the nucleophilicity of the ipso-carbon attached to boron, facilitating its transfer to the palladium.
The ortho-ethyl benzoate group introduces both steric and electronic effects. Its steric bulk can influence the approach of the boronic ester to the palladium complex. Electronically, the ester group is electron-withdrawing, which can decrease the nucleophilicity of the aryl ring. However, some studies suggest that ortho-coordinating groups can potentially interact with the metal center during the catalytic cycle, influencing regioselectivity and reaction rates.[8]
Caption: The transmetalation step involving activation of the boronic ester.
Reductive Elimination
The final step of the catalytic cycle is reductive elimination. The two organic groups (Ar and Ar') on the palladium(II) center couple to form the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6] Bulky phosphine ligands are known to promote this step by increasing the spatial overlap of the orbitals on the metal center.[8]
Caption: Reductive elimination to form the C-C bond and regenerate the catalyst.
Experimental Protocol: A Self-Validating System
The following protocol provides a representative methodology for a Suzuki-Miyaura cross-coupling reaction using an ortho-substituted arylboronic ester, which can be adapted for this compound. The causality behind each experimental choice is explained to ensure a self-validating system.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Rationale |
| This compound | 234.05 | 1.2 equiv | The boronic ester is used in slight excess to ensure complete consumption of the limiting aryl halide. | |
| Aryl Bromide (Ar-Br) | - | 1.0 equiv | The limiting reagent in the reaction. | |
| Pd(dppf)Cl₂ | 816.64 | 3 mol % | A common and effective pre-catalyst for Suzuki couplings, providing both the palladium source and a suitable phosphine ligand. | |
| K₂CO₃ | 138.21 | 2.0 equiv | A moderately strong base sufficient to activate the boronic ester for transmetalation without causing significant side reactions. | |
| 1,4-Dioxane | - | 0.1 M | A common aprotic solvent for Suzuki reactions, capable of dissolving the reagents and stable at elevated temperatures. | |
| Water | 18.02 | 10-20% v/v | Often beneficial for Suzuki couplings, as it can aid in the dissolution of the base and facilitate the formation of the active boronate species. |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.
-
Causality: A flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the deactivation of the palladium catalyst by oxygen.
-
-
Solvent Addition: Add 1,4-dioxane and water to the flask.
-
Causality: The solvent mixture is chosen to ensure adequate solubility of both the organic reagents and the inorganic base.
-
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Causality: Removal of dissolved oxygen is critical to prevent oxidative degradation of the phosphine ligands and the Pd(0) catalyst.
-
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the reaction mixture under a positive pressure of argon.
-
Causality: The catalyst is added last to the deoxygenated mixture to maximize its lifetime and activity.
-
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Causality: Elevated temperatures are typically required to overcome the activation energies for the steps in the catalytic cycle, particularly oxidative addition and reductive elimination.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the inorganic salts and any water-soluble byproducts.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Causality: Chromatography separates the desired product from any unreacted starting materials, catalyst residues, and organic byproducts.
-
Visualization of the Catalytic Cycle
The following diagram illustrates the complete catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
This compound is a highly effective and versatile reagent in palladium-catalyzed cross-coupling reactions. Its unique 1,3,2-dioxaborinane protecting group imparts favorable stability while still allowing for efficient activation and participation in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle. The ortho-ethyl benzoate functionality introduces specific steric and electronic characteristics that can be strategically exploited in the synthesis of highly substituted aromatic compounds.
A thorough understanding of the mechanistic nuances detailed in this guide is paramount for the rational design of synthetic routes and the optimization of reaction conditions. Future research in this area will likely focus on the development of even more efficient and selective catalyst systems for the coupling of sterically hindered or electronically challenging substrates, further expanding the synthetic utility of valuable building blocks like this compound in the creation of novel pharmaceuticals and advanced materials.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Ascendancy of Dioxaborinanes: A Technical Guide to Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate as a Superior Boronic Acid Surrogate
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation. The efficacy of this transformation, however, is intrinsically linked to the stability and reliability of the organoboron coupling partner. While boronic acids are foundational, their inherent instability often presents challenges in purification, stoichiometry, and shelf-life. This has spurred the development of various boronic acid surrogates, with boronate esters being the most prominent. This in-depth technical guide focuses on a particularly advantageous yet often overlooked class of boronate esters: the 1,3,2-dioxaborinanes. Specifically, we will explore the synthesis, handling, and application of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate , a robust and efficient surrogate for 2-ethoxycarbonylphenylboronic acid. Through a synthesis of established principles and practical protocols, this guide will illuminate the superior thermodynamic stability of the six-membered dioxaborinane ring system and its implications for enhanced performance in demanding synthetic applications.
The Challenge of Boronic Acid Instability: The Rationale for Surrogates
Boronic acids, while immensely useful in Suzuki-Miyaura coupling, are not without their drawbacks. Their propensity to undergo protodeboronation, oxidation, and trimerization to form boroxines can lead to inconsistent reactivity and difficulties in purification and accurate quantification.[1][2] To mitigate these issues, the use of boronic acid surrogates, primarily in the form of boronate esters, has become a standard practice in both academic and industrial laboratories.[2]
Among the most widely used are the pinacol esters (forming a five-membered 1,3,2-dioxaborolane ring).[2] While offering improved stability over free boronic acids, they are not a panacea. The deprotection of pinacol esters can sometimes require harsh conditions, and their reactivity in the Suzuki-Miyaura coupling can be sluggish compared to the parent boronic acid.[1] This has led to the exploration of alternative protecting groups that offer a more favorable balance of stability and reactivity.
This compound: A Focus on the Six-Membered Advantage
This guide focuses on This compound , a boronic acid surrogate that utilizes a six-membered 1,3,2-dioxaborinane ring as a protecting group. This structural feature is not merely an incremental change from the more common five-membered dioxaborolanes; it imparts distinct and advantageous properties.
Research has indicated that six-membered boronic esters are thermodynamically more stable than their corresponding five-membered analogs.[3] This enhanced stability can translate to several practical benefits for the synthetic chemist:
-
Improved Shelf-Life and Handling: The increased thermodynamic stability suggests a longer shelf-life and greater resilience to decomposition during storage and handling.
-
Enhanced Purity and Characterization: The stability of the dioxaborinane ring can simplify purification by chromatography and lead to more consistent and reliable analytical data.
-
Controlled Reactivity: While highly stable, the 1,3,2-dioxaborinane group can be readily cleaved in situ under standard Suzuki-Miyaura conditions, releasing the active boronic acid in a controlled manner.
Synthesis and Handling of this compound
The synthesis of this compound is a straightforward esterification of the corresponding boronic acid with 1,3-propanediol. The use of a Dean-Stark apparatus to remove the water byproduct drives the reaction to completion.[4][5]
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
2-Ethoxycarbonylphenylboronic acid (1.0 equiv)
-
1,3-Propanediol (1.1 equiv)
-
Toluene
-
Anhydrous Magnesium Sulfate or Molecular Sieves (optional dehydrating agent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-ethoxycarbonylphenylboronic acid and toluene.
-
Add 1,3-propanediol to the flask.
-
Heat the reaction mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Handling and Storage: this compound is expected to be a stable, crystalline solid that can be stored at room temperature in a sealed container, protected from excessive moisture. Its enhanced stability compared to the free boronic acid makes it significantly easier to handle and weigh accurately for reactions.
Application in Suzuki-Miyaura Cross-Coupling
The true utility of this compound lies in its performance as a coupling partner in the Suzuki-Miyaura reaction. The reaction proceeds through the well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6] While boronate esters can hydrolyze to the corresponding boronic acid in situ, studies have shown that direct transmetalation from the ester is also a viable pathway.[7]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., Aryl bromide, 1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, or DMF, with a small amount of water)
Procedure:
-
To a reaction vessel (e.g., a Schlenk tube or microwave vial), add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or GC-MS is recommended).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Comparative Overview of Boronic Acid Surrogates
The choice of a boronic acid surrogate is a critical decision in synthesis design. The following table provides a qualitative comparison of this compound with free boronic acid and the commonly used pinacol ester.
| Feature | Free Boronic Acid | Pinacol Ester (1,3,2-Dioxaborolane) | This compound |
| Stability | Low (susceptible to oxidation and protodeboronation) | Moderate to High | High (thermodynamically more stable six-membered ring)[3] |
| Handling | Often difficult to purify and weigh accurately | Generally crystalline and easy to handle | Expected to be crystalline and easy to handle |
| Reactivity | High | Moderate (may require more forcing conditions) | Moderate to High (facile in situ release) |
| Purification | Can be challenging due to trimerization | Generally straightforward by chromatography | Expected to be straightforward by chromatography |
| Cost | Variable | Generally affordable | Potentially slightly higher due to 1,3-propanediol cost |
Conclusion
This compound represents a highly promising, yet underutilized, boronic acid surrogate for Suzuki-Miyaura cross-coupling reactions. Its key advantage lies in the enhanced thermodynamic stability conferred by the six-membered dioxaborinane ring, which translates to improved handling, storage, and reliability in synthetic applications. The straightforward synthesis and compatibility with standard Suzuki-Miyaura protocols make it an attractive alternative to both free boronic acids and their more common pinacol esters. For researchers in drug discovery and process development, where robustness and reproducibility are paramount, the adoption of dioxaborinane-based boronic acid surrogates can offer a significant step forward in streamlining complex synthetic endeavors.
References
The Strategic Role of 2-(2-Ethoxycarbonylphenyl) Boronic Esters in Medicinal Chemistry: A Comparative Technical Guide
Introduction: Beyond the Pinacol Ester—A Case for Dioxaborinanes in Drug Discovery
In the landscape of medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in numerous drug candidates. Central to this reaction is the boronic acid or its corresponding ester. While the pinacol ester (derived from pinacol) has become the workhorse of the field due to its commercial availability and general stability, this guide posits that a more nuanced understanding of boronic ester choice is critical for optimizing drug synthesis workflows.
Specifically, we will delve into the family of 2-(2-ethoxycarbonylphenyl) boronic esters, with a focus on the six-membered 1,3,2-dioxaborinane ring system. This guide provides a comparative analysis of the unsubstituted ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate (derived from 1,3-propanediol), its more sterically hindered analogue, ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (from neopentyl glycol), and the conventional ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (the pinacol ester). We will explore the causal relationships between their structure, stability, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a simple listing of protocols to provide a strategic framework for selecting the optimal boronic ester to enhance synthetic efficiency and yield.
Comparative Physicochemical Properties
The choice of the diol protecting group on the boronic acid has profound implications for the reagent's stability, solubility, and reactivity. A summary of key properties for our compounds of interest is presented below.
| Property | This compound | Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Abbreviation | "Propane-diol ester" | "Neopentyl ester" | "Pinacol ester" (Bpin) |
| CAS Number | 172732-52-4 (related nitrile) | 346656-34-6 | 269409-99-6[1] |
| Molecular Formula | C₁₂H₁₅BO₄ | C₁₄H₁₉BO₄[2] | C₁₅H₂₁BO₄[1][3] |
| Molecular Weight | 234.06 g/mol | 262.11 g/mol [2] | 276.14 g/mol [3] |
| Ring Size | 6-membered | 6-membered | 5-membered |
| Relative Stability | Moderate | High | Moderate to High |
The Causality of Stability: A Deeper Look at Dioxaborinanes vs. Dioxaborolanes
The stability of a boronic ester is a critical parameter, influencing its shelf-life, purification, and behavior under reaction conditions. While pinacol esters are widely used, they are not without their drawbacks. Their formation is reversible, and they can be susceptible to hydrolysis or transesterification, leading to product loss during aqueous workups or chromatography on silica gel.[2][4]
Research indicates that six-membered boronic esters, the dioxaborinanes, are often thermodynamically more stable than their five-membered dioxaborolane counterparts.[2] This increased stability can be attributed to reduced ring strain in the six-membered ring compared to the five-membered ring of the pinacol ester.
Furthermore, the introduction of gem-dimethyl groups on the dioxaborinane ring, as seen in the neopentyl glycol derivative, provides significant steric shielding around the boron atom. This steric hindrance kinetically slows down undesired reactions such as hydrolysis and protodeboronation, making the neopentyl ester exceptionally robust. This enhanced stability is a key strategic advantage in multi-step syntheses where the boronic ester moiety must endure various reaction conditions before its intended use in a cross-coupling step.
Caption: Relationship between structural factors and the relative stability of boronic esters.
Synthesis Protocols: A Self-Validating System
The reliable synthesis of these boronic esters is paramount. The general and most common method involves the condensation of 2-ethoxycarbonylphenylboronic acid with the corresponding diol.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis from the parent boronic acid and 1,3-propanediol.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-ethoxycarbonylphenylboronic acid (1.0 eq), 1,3-propanediol (1.1 eq), and toluene (approx. 0.5 M).
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water will drive the reaction to completion. Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can often be used directly in the next step. If purification is required, column chromatography on silica gel can be performed, although potential for hydrolysis exists. The increased stability of the six-membered ring offers an advantage here compared to some five-membered ring esters.
Protocol 2: Synthesis of the Neopentyl Glycol and Pinacol Esters
The synthesis of the neopentyl glycol and pinacol esters follows the same general procedure as Protocol 1, with the substitution of neopentyl glycol or pinacol for 1,3-propanediol. The neopentyl and pinacol esters are generally more robust and less prone to degradation during purification.
Caption: General workflow for the synthesis of aryl boronic esters.
Application in Medicinal Chemistry: The Suzuki-Miyaura Coupling
The primary role of these boronic esters in medicinal chemistry is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[5] The ortho-ester functionality makes these reagents particularly useful for the synthesis of sterically hindered biaryl compounds, which are common motifs in pharmacologically active molecules. The ester can subsequently be hydrolyzed to the corresponding carboxylic acid or participate in further transformations.
Core Directive: Why Choose a Dioxaborinane?
-
Enhanced Stability: For multi-step syntheses where the boron moiety is introduced early, the superior stability of the neopentyl glycol ester can prevent degradation through multiple chemical steps, improving overall yield.
-
Purification Advantages: The robustness of the neopentyl ester can reduce product loss during chromatographic purification compared to less stable esters.
-
Controlled Reactivity: While highly stable, dioxaborinanes remain sufficiently reactive to participate effectively in the Suzuki-Miyaura catalytic cycle. This balance is crucial for achieving high coupling yields without generating excessive side products from boronic ester decomposition.
Protocol 3: General Suzuki-Miyaura Cross-Coupling
This protocol provides a representative methodology for coupling an aryl halide with a 2-(2-ethoxycarbonylphenyl) boronic ester.
Step-by-Step Methodology:
-
Reagents: To a reaction vessel, add the aryl halide (1.0 eq), the boronic ester (e.g., ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent: Add a suitable solvent system, such as a mixture of dioxane and water or DMF.
-
Reaction: Degas the mixture thoroughly with nitrogen or argon. Heat the reaction to the required temperature (typically 80-120 °C) and stir until completion, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
While pinacol esters will undoubtedly remain a staple in medicinal chemistry, a deeper, field-proven understanding of boronic ester stability and reactivity empowers the synthetic chemist to make more strategic choices. The 1,3,2-dioxaborinane systems, particularly the neopentyl glycol derivative of ethyl 2-boronobenzoate, offer a compelling combination of high stability and sufficient reactivity. This makes them superior choices for complex, multi-step syntheses where reagent robustness is critical to success. By moving beyond the default and considering the specific demands of a synthetic route, researchers can leverage the nuanced properties of different boronic esters to accelerate drug discovery timelines and improve overall efficiency. The continued development of novel, highly stable, and reactive boronic acid surrogates will remain an important endeavor in the field of organic synthesis and medicinal chemistry.
References
The Unseen Architect: A Technical Guide to Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate and its Pivotal Role in Advanced Materials
In the dynamic landscape of materials science, the quest for polymers with tunable properties, intrinsic self-healing capabilities, and adaptability to external stimuli is paramount. At the heart of this pursuit lies the innovative use of dynamic covalent chemistry, a field where boronic esters have emerged as exceptionally versatile building blocks. This technical guide delves into the core of this molecular engineering, focusing on a particularly promising yet under-explored compound: Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate . While direct literature on this specific molecule is nascent, its structural motifs suggest a significant potential to revolutionize the design of next-generation materials. This document will, therefore, provide a comprehensive overview of its synthesis, properties, and projected applications by drawing authoritative parallels from the broader class of 2-aryl-1,3,2-dioxaborinanes and related boronic esters.
Foundational Chemistry: Understanding the 1,3,2-Dioxaborinane Moiety
This compound belongs to the family of boronic esters, compounds characterized by a boron atom bonded to two oxygen atoms and an organic substituent. The 1,3,2-dioxaborinane ring is a six-membered cyclic ester formed from a boronic acid and a 1,3-diol. This structure imparts a unique combination of stability and dynamic behavior, which is central to its utility in materials science.
The key to their application in dynamic materials is the reversible nature of the boronic ester bond. This bond can undergo transesterification reactions, allowing for the exchange of diol or boronic acid components.[1] This dynamic equilibrium can be influenced by external stimuli such as temperature, pH, or the presence of competing diols, providing a powerful tool for creating responsive and adaptive materials.[2][3]
Synthesis of this compound
The synthesis of this compound typically involves the condensation reaction between 2-ethoxycarbonylphenylboronic acid and 1,3-propanediol. This esterification is an equilibrium process, and to drive the reaction to completion, the removal of water is essential.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Ethoxycarbonylphenylboronic acid
-
1,3-Propanediol
-
Toluene (or another suitable azeotroping solvent)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-ethoxycarbonylphenylboronic acid (1 equivalent) and 1,3-propanediol (1.1 equivalents).
-
Add a sufficient volume of toluene to suspend the reactants.
-
Heat the mixture to reflux with vigorous stirring. Water will be removed from the reaction mixture as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
The Dawn of Dynamic Materials: Applications in Self-Healing Polymers and Vitrimers
The reversible nature of the boronic ester linkage makes this compound an ideal candidate for creating dynamic polymers, including self-healing materials and vitrimers. These materials possess the remarkable ability to repair damage or be reprocessed, extending their lifespan and reducing waste.[3]
Self-Healing Polymers
Self-healing polymers based on boronic esters utilize the dynamic exchange of these bonds to mend cracks and restore mechanical integrity.[1] When a fracture occurs, the broken boronic ester bonds at the fracture interface can reform upon the application of a stimulus, such as heat or moisture, which facilitates the bond exchange reactions.[1][3]
The workflow for creating a self-healing polymer network using a boronic ester crosslinker is visualized below.
Caption: Workflow for creating and healing a dynamic polymer network.
Vitrimers: The Best of Both Worlds
Vitrimers are a class of polymers that behave like thermosets at service temperatures but can be reprocessed like thermoplastics at elevated temperatures.[4] This unique behavior is enabled by associative exchange reactions of dynamic covalent bonds. Boronic ester exchange is an ideal mechanism for creating vitrimers.[4] By incorporating this compound into a polymer network, the resulting material would exhibit the characteristic properties of a vitrimer, allowing for reshaping, recycling, and repairing.
The table below summarizes the key properties of materials enabled by dynamic boronic ester chemistry, which are anticipated for polymers derived from this compound.
| Property | Description | Enabling Mechanism |
| Self-Healing | The intrinsic ability to repair damage and recover mechanical properties. | Reversible formation of boronic ester bonds across the damaged interface.[1][3] |
| Reprocessability | The ability to be reshaped and reformed multiple times like a thermoplastic. | Associative exchange of boronic ester crosslinks at elevated temperatures.[4] |
| Stimuli-Responsiveness | Changes in material properties in response to external triggers (e.g., pH, temperature). | The equilibrium of the boronic ester bond is sensitive to environmental changes.[2][5] |
| Malleability | The ability to be deformed under stress at elevated temperatures without fracture. | Stress relaxation through the rapid exchange of boronic ester crosslinks.[4] |
Smart Materials: Engineering Stimuli-Responsiveness
The sensitivity of the boronic ester bond to its chemical environment makes it an excellent functional group for designing "smart" or stimuli-responsive materials.[2][6] These materials can undergo significant changes in their physical or chemical properties in response to specific triggers.
pH-Responsive Materials
Boronic acids have a pKa that can be tuned by their chemical environment. The formation of boronic esters is pH-dependent, and this property can be harnessed to create pH-responsive materials.[7][8] For instance, a hydrogel crosslinked with boronic esters could be designed to swell or dissolve at a specific pH, enabling applications in targeted drug delivery or as environmental sensors.[9][10] The ethyl benzoate group in the title compound could further influence the local pH environment and the responsiveness of the material.
Thermo-Responsive Materials
The dynamic equilibrium of boronic ester formation is also temperature-dependent.[11] This allows for the creation of thermo-responsive polymers that can, for example, change their solubility or shape with temperature. Such materials have potential applications in areas like soft robotics, smart coatings, and biomedical devices.
The logical flow for designing a stimuli-responsive material using this compound is outlined in the following diagram.
Caption: Design logic for stimuli-responsive materials.
Future Frontiers: Covalent Organic Frameworks and Beyond
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas.[12] The reversible nature of boronic ester formation makes them highly suitable for the synthesis of crystalline COFs.[13] While imine-based COFs are more common due to their higher chemical stability, boronic ester-based COFs offer advantages in terms of crystallinity and large surface areas.[13] this compound, with its rigid aromatic structure and reactive boronic ester, is a promising building block for the design of novel 2D and 3D COFs with potential applications in gas storage, separation, and catalysis.
Conclusion: A Molecule of Untapped Potential
This compound stands at the forefront of advanced materials design. While its full potential is yet to be explicitly documented, the foundational principles of boronic ester chemistry provide a clear and compelling roadmap for its application. From self-healing polymers and reprocessable vitrimers to sophisticated stimuli-responsive systems and crystalline covalent organic frameworks, this molecule offers a versatile and powerful tool for the modern materials scientist. As research continues to unravel the nuances of dynamic covalent chemistry, it is certain that this compound and its derivatives will play a crucial role in shaping the future of intelligent and sustainable materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Integrating Boronic Esters and Anthracene into Covalent Adaptable Networks toward Stimuli-Responsive Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Stimuli-responsive polymers and their applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Covalent Organic Frameworks (COFs) Linkers | TCI EUROPE N.V. [tcichemicals.com]
- 13. tcichemicals.com [tcichemicals.com]
The Strategic Utility of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate Derivatives in Modern Organic Synthesis
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Ortho-Substitution and the Boronate Solution
The construction of carbon-carbon bonds is the cornerstone of organic synthesis. Among the most powerful tools for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction's success stems from its mild conditions, functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1] However, creating sterically hindered molecules, such as tetra-ortho-substituted biaryls, remains a significant synthetic challenge.[2] These motifs are crucial in drug discovery as the steric hindrance can lock molecules into specific, biologically active conformations.
Directly using ortho-substituted arylboronic acids often leads to challenges with stability and self-coupling or protodeboronation under reaction conditions.[3][4] To circumvent these issues, boronic acids are converted into more stable boronate esters. The user's topic, "Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate," refers to an ortho-substituted phenylboronic acid derivative protected as a six-membered ring ester. In practice, the unsubstituted 1,3,2-dioxaborinane is less common than its more stable, sterically hindered analogues derived from neopentyl glycol (5,5-dimethyl-1,3,2-dioxaborinane) or pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). These protecting groups enhance stability, prevent premature hydrolysis, and improve handling characteristics, making them invaluable reagents for synthetic chemists.[5][6]
This guide will focus on these prevalent and synthetically useful derivatives, particularly the neopentyl glycol ester, Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate , as a representative and highly effective reagent for accessing complex ortho-substituted biaryls.
Physicochemical Properties and Handling
The physical and chemical properties of these boronate esters are critical to their successful application. The neopentyl and pinacol esters are generally stable, non-hygroscopic solids or high-boiling liquids that are much easier to handle and purify than their corresponding free boronic acids.[3]
| Property | Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| CAS Number | 346656-34-6 | 269409-99-6 |
| Molecular Formula | C₁₄H₁₉BO₄ | C₁₅H₂₁BO₄ |
| Molecular Weight | 262.11 g/mol | 276.14 g/mol |
| Appearance | Colorless to slightly yellow liquid | White to yellow powder |
| Storage | Store at 2 - 8 °C | Store at 2 - 8 °C |
Data compiled from various chemical supplier specifications.
Trustworthiness Insight: The choice between a neopentyl glycol ester (a six-membered dioxaborinane ring) and a pinacol ester (a five-membered dioxaborolane ring) is not arbitrary. While both confer stability, neopentyl esters have been shown to exhibit different reactivity profiles in anhydrous Suzuki-Miyaura couplings, sometimes leading to faster reaction times.[1][7] The selection is therefore a strategic choice based on the specific substrates and desired reaction kinetics. These esters are typically stable to chromatography on silica gel, facilitating purification.[6]
Synthesis: A Robust Protocol via Ortho-Directed Metalation
A highly efficient and experimentally straightforward method for preparing ortho-substituted arylboronic esters, such as Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate, was developed by Kristensen, Vedsø, and Begtrup.[3] The core of this strategy is an ortho-lithiation followed by an in situ boration, which cleverly avoids the isolation of unstable intermediates.
Causality Behind Experimental Choices: The choice of base is critical. Standard strong bases like LDA (Lithium diisopropylamide) can lead to unwanted side reactions with the ester functionality. The use of Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is a key innovation; its significant steric bulk prevents nucleophilic attack on the ethyl benzoate's carbonyl group, favoring selective proton abstraction at the ortho position.[3] The subsequent trapping of the transient lithio-intermediate with triisopropyl borate, followed by esterification with neopentyl glycol, yields the stable target compound in high purity.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of the target boronate ester.
Experimental Protocol: Synthesis of Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
This protocol is adapted from the procedure described by Kristensen et al., Org. Lett. 2001, 3, 1435-1437.[3]
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of 2,2,6,6-tetramethylpiperidine (1.1 equiv.) in anhydrous THF to a flame-dried flask. Cool the solution to 0 °C.
-
Base Formation: Add n-butyllithium (1.1 equiv., typically 1.6 M in hexanes) dropwise to the stirred solution. Maintain the temperature at 0 °C for 15 minutes to form the LTMP base.
-
Lithiation: Cool the reaction mixture to -78 °C. Add a solution of ethyl benzoate (1.0 equiv.) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour. The ester group directs the deprotonation to the ortho position.
-
Boration: Add triisopropyl borate (1.2 equiv.) as a single portion. The reaction is highly exothermic; maintain careful temperature control. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Esterification: Add neopentyl glycol (1.5 equiv.) to the reaction mixture. Stir at room temperature for 1 hour.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Key Application: Suzuki-Miyaura Cross-Coupling
The primary utility of Ethyl 2-(dioxaborinan-2-yl)benzoate derivatives is as a robust coupling partner in Suzuki-Miyaura reactions to form C(sp²)-C(sp²) bonds, yielding biaryl compounds.[7][8] The boronate ester serves as the nucleophilic component, transferring its aryl group to the palladium catalyst during the transmetalation step.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (the electrophile), forming a Pd(II) complex.
-
Transmetalation: This is the key step where the boronate ester participates. The base activates the boronate ester, facilitating the transfer of its aryl group from boron to the palladium center, displacing the halide. The exact mechanism can vary, but it results in a diorganopalladium(II) intermediate.[9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[1]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a 2,2'-Disubstituted Biaryl
This is a representative protocol based on general procedures for Suzuki-Miyaura couplings involving sterically hindered partners.[11]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (1.0 equiv.), the desired aryl halide (e.g., 2-bromotoluene, 1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., anhydrous K₃PO₄ or Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Water or Dioxane/Water. The presence of water can be crucial for the transmetalation step with some bases.
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions with sterically hindered substrates may require longer reaction times (12-24 hours).
-
Work-up: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to isolate the desired biaryl compound.
Conclusion and Future Outlook
This compound, particularly in its neopentyl glycol or pinacol protected forms, is a powerful and reliable reagent in modern synthetic chemistry. Its enhanced stability and specialized structure provide a solution to the persistent challenge of synthesizing sterically congested ortho-substituted biaryls. The robust synthesis via directed metalation and its predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for professionals in drug discovery and materials science. As the demand for structurally complex and three-dimensional molecules grows, the strategic application of such well-designed building blocks will continue to be paramount in accelerating innovation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. The Synthesis of Conjugated Bis-Aryl Vinyl Substrates and Their Photoelectrocyclization Reactions towards Phenanthrene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates [organic-chemistry.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Health and Safety of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate (CAS No. 850567-60-1), a key building block in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data sheet facts, offering a synthesized perspective grounded in the practical realities of the laboratory. We will explore not just what the hazards are, but why they exist based on the molecule's structure and the broader class of arylboronic esters to which it belongs.
Understanding the Compound: A Structural and Reactivity Perspective
This compound is an arylboronic acid ester. The core functionality lies in the C-B bond, which is central to its utility in cross-coupling reactions like the Suzuki-Miyaura coupling. The boronic acid is protected as a neopentyl glycol ester, forming a stable six-membered dioxaborinane ring. This specific protecting group confers several practical advantages over free boronic acids or even the more common pinacol esters. Neopentyl glycol esters are known to be generally shelf-stable, non-hygroscopic, and readily soluble in organic solvents, simplifying handling and characterization.[1]
However, the stability of the ester does not eliminate hazards. The reactivity of the C-B bond and the presence of the ethyl benzoate moiety dictate the toxicological and safety profile of the molecule. It is crucial to understand that while robust, boronic esters can undergo protodeboronation (cleavage of the C-B bond) under certain aqueous basic or acidic conditions, which can be a consideration in experimental design and waste disposal.[2]
References
Methodological & Application
A Practical Protocol for the Suzuki-Miyaura Coupling of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
An Application Guide for Researchers
This guide offers a detailed protocol and technical insights for utilizing Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate in Suzuki-Miyaura cross-coupling reactions. Designed for researchers in organic synthesis and drug development, this document explains the fundamental principles of the reaction and provides a robust, step-by-step methodology for its successful implementation.
Introduction: The Power of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic chemistry, celebrated for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] The reaction is a pivotal tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This application note focuses on a specific, highly useful building block: This compound . This compound is an organoboron reagent where the boronic acid is protected as a cyclic ester with 1,3-propanediol. This esterification enhances the compound's stability, making it easier to handle and purify compared to its corresponding free boronic acid, while still exhibiting excellent reactivity in cross-coupling reactions.[1][4][5] The ethyl benzoate moiety itself is a versatile functional group found in various fine chemicals and pharmaceutical intermediates.[6]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1][7] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9][10]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) complex.[8][10] The reactivity of the halide typically follows the trend I > Br > OTf >> Cl.[1]
-
Transmetalation : This is often the rate-determining step. A base activates the organoboron reagent (in this case, this compound) to form a more nucleophilic boronate "ate" complex ([R²-B(OR)₃]⁻).[11][12][13] This complex then transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[8][9]
Key Reaction Components and Their Functions
The success of the reaction depends on the careful selection of each component.
| Component | Example(s) | Function & Rationale |
| Organoboron Reagent | This compound | The source of the carbon nucleophile. The dioxaborinane ester provides stability against protodeboronation compared to free boronic acids.[1][4] |
| Organic Electrophile | Aryl or heteroaryl iodides, bromides, or triflates | The coupling partner that undergoes oxidative addition with the palladium catalyst. |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | A source of the active Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ are reduced in situ to Pd(0) to initiate the cycle.[1][14] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the palladium center, prevents catalyst decomposition, and modulates its reactivity. Bulky, electron-rich phosphines are often required for less reactive electrophiles like aryl chlorides.[7][15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic ester to form the highly reactive boronate "ate" complex, which is essential for the transmetalation step.[11][12][16] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, THF, DMF | Solubilizes the reactants and catalyst. A small amount of water is often beneficial as it helps dissolve the inorganic base and facilitates the formation of the active boronate species.[1][9] |
Detailed Experimental Protocol
This protocol provides a general method for coupling this compound with a generic aryl bromide.
Materials and Reagents
| Reagent | CAS Number | M.W. | Suggested Purity |
| This compound | 850567-60-1 | 234.06 | >97% |
| Aryl Bromide (Ar-Br) | Varies | Varies | >98% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | >98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% (anhydrous) |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, <50 ppm H₂O |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Brine (Saturated NaCl solution) | N/A | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade |
Experimental Workflow
Step-by-Step Procedure
1. Reaction Setup: a. To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add This compound (1.2 mmol, 1.2 equiv). b. Add the Aryl Bromide (1.0 mmol, 1.0 equiv), Potassium Carbonate (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%). c. Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. Causality Check: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which would otherwise deactivate the catalyst and lead to lower yields.
2. Solvent Addition: a. Prepare a 4:1 mixture of 1,4-Dioxane and Water. Degas this solvent mixture by bubbling Argon through it for 20-30 minutes. b. Using a syringe, add 10 mL of the degassed solvent mixture to the Schlenk flask containing the solids. Causality Check: Removing dissolved oxygen from the solvent via degassing is a critical step to preserve the integrity of the active catalyst throughout the reaction.[9]
3. Reaction Execution: a. Place the flask in a pre-heated oil bath at 90 °C. b. Stir the reaction mixture vigorously for 12-16 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
4. Work-up and Extraction: a. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. b. Add 20 mL of deionized water to the reaction mixture and transfer the contents to a separatory funnel. c. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). d. Combine the organic layers and wash with brine (1 x 30 mL). Causality Check: The water quench dissolves the inorganic base (K₂CO₃), and the subsequent extraction isolates the desired organic product from the aqueous phase. The brine wash helps to remove residual water from the organic layer.[9]
5. Isolation and Purification: a. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. b. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes as the eluent. c. Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough. | 1. Use fresh catalyst and ensure a robust inert atmosphere.2. Improve the degassing procedure.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[12] |
| Protodeboronation | Presence of acidic impurities or excessive water, leading to the replacement of the boronate ester with a hydrogen atom.[1][17] | 1. Use anhydrous solvents and freshly dried base.2. Ensure the aryl halide starting material is free of acidic impurities. |
| Homocoupling (Ar-Ar) | Reaction temperature is too high, or catalyst decomposition is occurring. | 1. Lower the reaction temperature.2. Use a more stable catalyst system, potentially with a different ligand. |
| Ester Hydrolysis | The base is too strong or the reaction conditions are too harsh, causing saponification of the ethyl benzoate. | 1. Use a milder base such as K₂CO₃ or KF instead of hydroxides.2. Avoid excessively high temperatures or prolonged reaction times.[13] |
Conclusion
This compound is a highly effective and stable reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The protocol detailed herein provides a reliable and well-rationalized starting point for researchers. By understanding the underlying mechanism and the function of each component, scientists can effectively troubleshoot and adapt this methodology for a wide range of synthetic targets, accelerating discovery in medicinal chemistry and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System | MDPI [mdpi.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a preeminent tool for this purpose, celebrated for its functional group tolerance, mild reaction conditions, and the general stability of its organoboron reagents.[1][2][3] Within the diverse family of organoboron compounds, boronate esters have gained significant traction due to their enhanced stability towards air and moisture and ease of handling compared to their corresponding boronic acids.[1]
This guide focuses on Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate , a specialized boronate ester. The 1,3,2-dioxaborinane protecting group (derived from 1,3-propanediol) imparts notable stability to the boronic acid moiety. The molecule's structure, featuring an ortho-substituted ethyl ester, makes it a particularly valuable building block for the synthesis of complex biaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[4][5] This document provides an in-depth examination of the reaction mechanism, detailed experimental protocols, and practical insights for its successful application in Suzuki-Miyaura cross-coupling.
The Scientific Foundation: Understanding the Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle centered on a palladium complex.[6][7] A comprehensive understanding of this mechanism is not merely academic; it empowers the researcher to rationalize experimental choices, optimize conditions, and troubleshoot effectively. The cycle is generally understood to proceed through three fundamental stages: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition : The cycle commences with a catalytically active, 14-electron Pd(0) complex. This species reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halide bond. This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[6][8] The reactivity of the halide is a critical parameter, typically following the order I > OTf > Br > Cl.[8]
-
Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. The process is activated by a base (e.g., K₂CO₃, Cs₂CO₃), which reacts with the boronate ester to form a more nucleophilic tetracoordinate "ate" complex.[7] This boronate complex then exchanges its organic group (Ar²) with the halide on the Pd(II) complex, resulting in a new diorganopalladium(II) intermediate (L₂Pd(Ar¹)(Ar²)). This is often considered the rate-determining step of the cycle.
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[7][8] For this step to occur, the two organic groups must be in a cis orientation on the palladium complex.[9]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. Reaction conditions may require optimization based on the specific substrate used.
Materials and Equipment
-
Reagents :
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)
-
-
Equipment :
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold, balloons)
-
Heating mantle or oil bath
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Chromatography system for purification (e.g., flash column chromatography)
-
Reaction Setup and Execution
-
Vessel Preparation : Oven-dry all glassware and allow it to cool to room temperature in a desiccator or under a stream of inert gas.
-
Reagent Addition : To the reaction flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., 2 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical as the Pd(0) species is oxygen-sensitive.
-
Solvent Addition : Add the degassed anhydrous solvent via syringe. A common choice is a mixture like Toluene/H₂O (4:1). The addition of water can be crucial for the solubility of the base and for facilitating the transmetalation step.[10]
-
Reaction : Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-24 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification : Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the desired biaryl product.
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Table of Typical Reaction Parameters
| Parameter | Aryl Iodide | Aryl Bromide | Aryl Chloride | Causality & Rationale |
| Catalyst Loading | 1-2 mol% | 2-3 mol% | 3-5 mol% | Oxidative addition is fastest for iodides and slowest for chlorides, requiring a higher catalyst load or more active catalyst for less reactive halides.[8] |
| Typical Ligand | PPh₃ | PPh₃, dppf | Buchwald-type phosphines | More electron-rich and bulky phosphine ligands are needed to facilitate the challenging oxidative addition of aryl chlorides. |
| Base | K₂CO₃, Na₂CO₃ | K₂CO₃, Cs₂CO₃ | K₃PO₄, CsF | Stronger bases are often required for less reactive coupling partners to promote the formation of the boronate 'ate' complex. |
| Temperature | 80-90 °C | 90-100 °C | 100-120 °C | Higher thermal energy is required to overcome the larger activation barrier for the oxidative addition of stronger C-X bonds. |
Safety, Handling, and Storage
Scientific integrity demands a culture of safety.[11] Organoboron compounds, while generally less hazardous than many other organometallics, require careful handling.
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (nitrile is a good choice), safety goggles with side shields, and a lab coat.[11]
-
Handling : Conduct all manipulations of the solid boronate ester and palladium catalysts in a well-ventilated fume hood to avoid inhalation of fine powders.[12] Avoid creating dust.[12]
-
Storage : Store this compound in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[5][12] A recommended storage temperature is often 2-8°C.[5]
-
Waste Disposal : Dispose of all chemical waste, including residual palladium, in accordance with institutional and local regulations. Do not allow it to enter drains.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/degassed solvent.3. Base is too weak or insoluble. | 1. Use a fresh catalyst or a pre-catalyst. Ensure the reaction is kept under a strict inert atmosphere.2. Use freshly distilled/dried and thoroughly degassed solvents.3. Switch to a stronger base (e.g., Cs₂CO₃) or add a phase-transfer catalyst. |
| Formation of Homocoupled Byproduct (Ar¹-Ar¹) | Reaction temperature is too high, or the reaction was run for too long. | Reduce the reaction temperature. Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed. |
| Protodeborylation (Boronate replaced by -H) | Presence of excess water or acidic impurities. | Ensure the base is sufficiently strong and present in adequate excess. Use anhydrous solvents. |
| Difficult Purification | Product and starting material have similar polarity. | Drive the reaction to completion to consume all starting material. If separation is still difficult, consider derivatizing the product to alter its polarity for easier separation. |
References
- 1. BJOC - Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [myskinrecipes.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Boron - ESPI Metals [espimetals.com]
The Strategic Application of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate in Palladium-Catalyzed Biaryl Synthesis
Introduction: A Stable and Versatile Boronic Ester for Modern Cross-Coupling Chemistry
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that are prevalent in pharmaceuticals and advanced materials.[1][2] The choice of the organoboron reagent is critical to the success of these transformations, influencing reaction efficiency, stability, and functional group tolerance.[3] Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate emerges as a highly effective and stable boronic ester, offering distinct advantages in the synthesis of ortho-substituted biaryl compounds. This document provides detailed application notes and protocols for the utilization of this reagent, aimed at researchers, scientists, and professionals in drug development.
The 1,3,2-dioxaborinane protecting group confers enhanced stability to the boronic acid moiety compared to the free boronic acid, mitigating issues such as protodeboronation and trimerization to boroxines.[4] This stability allows for easier handling, purification, and storage, making it a reliable component in multi-step synthetic sequences. The ethyl benzoate substituent at the ortho position introduces steric hindrance and electronic effects that can be strategically exploited in palladium-catalyzed reactions to achieve specific selectivities.
Mechanism of the Suzuki-Miyaura Reaction: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application Notes: Strategic Advantages of this compound
The unique structure of this compound offers several strategic advantages in organic synthesis:
-
Enhanced Stability: The 1,3-propanediol derived dioxaborinane ring provides excellent stability towards hydrolysis and air, simplifying handling and purification compared to boronic acids.[4] This is particularly beneficial in complex, multi-step syntheses where reagent robustness is paramount.
-
Controlled Reactivity: While stable, the dioxaborinane ester can be readily activated under standard Suzuki-Miyaura conditions, allowing for a controlled release of the active boronate species. This can lead to cleaner reactions with fewer side products.
-
Access to Sterically Hindered Biaryls: The ortho-ester functionality can influence the conformation of the aryl ring, potentially facilitating the synthesis of sterically congested biaryl compounds that are challenging to prepare with other methods.
-
Versatility in Pharmaceutical Synthesis: The ability to tolerate a wide range of functional groups makes this reagent highly suitable for the late-stage functionalization of complex molecules in drug discovery programs.[5]
Experimental Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of a Biaryl Compound
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., PPh₃, PCy₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Deionized water
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and condenser, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Add the anhydrous solvent (e.g., dioxane) and a small amount of deionized water (e.g., 10:1 solvent to water ratio).
-
Degas the mixture by bubbling nitrogen gas through it for 15-20 minutes.
-
Under a nitrogen atmosphere, add the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Table 1: Representative Reaction Conditions and Yields
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (3) | PCy₃ (6) | Cs₂CO₃ | DMF | 110 | 16 | 75 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 95 |
Note: The yields presented are representative and may vary depending on the specific substrate and reaction scale.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand (e.g., a biaryl phosphine like SPhos), or a stronger base (e.g., Cs₂CO₃).[6] Ensure that the reaction is performed under strictly anaerobic conditions to prevent catalyst deactivation.
-
Protodeboronation: The undesired cleavage of the C-B bond can be minimized by using anhydrous solvents and ensuring the base is added after the degassing step. The inherent stability of the dioxaborinane ester helps to reduce this side reaction.
-
Homocoupling: The formation of biaryls from the coupling of two boronic esters can occur. This can be suppressed by the slow addition of the boronic ester to the reaction mixture.
Conclusion
This compound is a valuable and robust reagent for the synthesis of biaryl compounds via the palladium-catalyzed Suzuki-Miyaura reaction. Its enhanced stability, coupled with its high reactivity under appropriate conditions, makes it an excellent choice for applications in pharmaceutical and materials science research. The protocols and insights provided in this document are intended to serve as a comprehensive guide for the effective utilization of this versatile building block.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Biaryl Compounds Using Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Abstract
The construction of biaryl scaffolds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for this transformation due to its functional group tolerance and mild conditions.[1][2] This guide provides an in-depth technical overview and detailed protocols for the application of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, a highly versatile and stable boronate ester, in the synthesis of sterically demanding biaryl compounds. We will explore the mechanistic rationale, key advantages of this reagent, and provide robust, field-proven protocols for its successful implementation.
Introduction: The Strategic Value of this compound
Biaryl structures are privileged motifs in numerous blockbuster drugs and advanced materials. Their synthesis, however, can be challenging, especially for compounds bearing substitution at the ortho positions. This compound has emerged as a superior building block for several key reasons:
-
Enhanced Stability: The 1,3,2-dioxaborinane ring, derived from 1,3-propanediol, confers exceptional bench-top stability compared to the corresponding boronic acid. This minimizes decomposition and protodeboronation, ensuring stoichiometric accuracy and reproducibility.[2][3]
-
Versatile Synthetic Handle: The ortho-ethyl benzoate group is not merely a substituent; it is a powerful synthetic lever. It can act as a directing group, and it can be readily hydrolyzed to a carboxylic acid, converted to an amide, or used to construct lactones, opening pathways to a diverse array of complex molecules.[4]
-
Controlled Reactivity: As a boronate ester, it participates efficiently in the Suzuki-Miyaura catalytic cycle following activation by a base, offering predictable reactivity.[5] Its inherent steric profile makes it an ideal precursor for synthesizing atropisomeric biaryls, a class of chiral compounds of increasing importance in drug development.[6]
This reagent is part of a broader class of organoboron compounds, including boronic acids, pinacol esters, and trifluoroborate salts, that are indispensable in modern cross-coupling chemistry.[7]
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
The efficacy of this compound is rooted in the well-established mechanism of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][8]
-
Oxidative Addition: A low-valent Palladium(0) complex, typically generated in situ, inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[8]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from boron to palladium. The boronate ester must first be activated by a base (e.g., carbonate, phosphate). The base reacts with the boron center, forming a more nucleophilic "ate" complex, which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[5][9] The exact mechanism of this transfer remains an area of active research.[1]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2][8]
Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials and Equipment:
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., Bromide, 1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., DMF, Dioxane, or Toluene)
-
Water (typically ~10% v/v of organic solvent)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Workflow Diagram:
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Causality: Performing the reaction under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Adding the solid reagents first is a standard and safe practice.
-
-
Solvent Addition & Degassing: Add the anhydrous organic solvent (e.g., DMF, to make a ~0.1 M solution) and water. Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Causality: Oxygen must be removed to protect the catalyst. The presence of water is often crucial; it helps dissolve the inorganic base and facilitates the formation of the active boronate "ate" complex.[10]
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Causality: Higher temperatures are generally required to drive the oxidative addition and transmetalation steps to completion, especially for less reactive halides like aryl chlorides.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data & Optimization Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides starting points for optimization based on established literature for similar couplings.[7][10][11]
| Parameter | Recommendation | Rationale & Field Insights |
| Aryl Halide (Ar-X) | Reactivity: I > Br > OTf >> Cl | Iodides and bromides are the most common and reliable coupling partners. Chlorides are cheaper but require more active catalysts (e.g., those with Buchwald ligands like SPhos or XPhos) and often higher temperatures.[1][8] |
| Catalyst System | Pd(PPh₃)₄, [PdCl₂(dppf)], Pd(OAc)₂ + Ligand | Pd(PPh₃)₄ is a robust, general-purpose catalyst. For sterically hindered substrates, a combination of a palladium precursor like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand is often superior.[5][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ is a cost-effective and widely used base. K₃PO₄ is a stronger base that can be effective in challenging couplings. Cs₂CO₃ is highly soluble and often gives superior results, especially with boronic acids, but is more expensive. The choice of base can significantly impact yield by influencing the rate of boronate activation and preventing side reactions.[1] |
| Solvent | DMF/H₂O, Dioxane/H₂O, Toluene/H₂O | The solvent system must solubilize the reactants and facilitate the interaction of the organic and inorganic components. DMF is a polar aprotic solvent that works well in many cases. Dioxane and Toluene are also common and can be advantageous depending on the substrate's solubility and the reaction temperature required.[10] |
Applications in Drug Discovery and Complex Synthesis
The biaryl products synthesized from this compound are exceptionally valuable intermediates. The ortho-ester functionality serves as a gateway to a wide range of molecular architectures.
-
Pharmaceutical Scaffolds: Hydrolysis of the ester to a carboxylic acid allows for the introduction of amide bonds, a fundamental linkage in countless pharmaceutical agents.
-
Constrained Systems: The ortho-ester and a neighboring group can be used to form lactones or other cyclic structures, which are used to rigidify a molecule's conformation—a key strategy in optimizing drug-receptor binding.
-
Atropisomeric Ligands: The steric bulk of the ortho-substituent makes this reagent ideal for the synthesis of axially chiral biaryls. These atropisomers are increasingly used as chiral ligands in asymmetric catalysis and as active pharmaceutical ingredients themselves.[6]
The strategic placement of the boronate and ester functionalities on the same ring transforms a simple aromatic compound into a powerful tool for the rapid assembly of molecular complexity.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.br [scielo.br]
- 11. air.unimi.it [air.unimi.it]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate with Aryl Halides
Introduction: The Strategic Advantage of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5] While boronic acids are the traditional nucleophilic partners, their propensity for side reactions such as protodeboronation and trimerization can complicate their use, particularly with sensitive substrates.[6][7]
This guide focuses on the application of this compound, a stable and highly effective boronic ester, in Suzuki-Miyaura couplings. The 1,3,2-dioxaborinane protecting group, derived from 1,3-propanediol, offers enhanced stability compared to boronic acids and even some other common boronic esters like the pinacol variant.[8] This heightened stability translates to longer shelf-life, easier handling, and often, cleaner reaction profiles with reduced homocoupling and protodeboronation byproducts.[6] For researchers in drug development, the ability to employ a robust and reliable building block like this compound is critical for the efficient and reproducible synthesis of complex target molecules.
Understanding the Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.[3][9]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic ester is transferred to the palladium center. The base activates the boronic ester, facilitating this crucial step.[3][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters for Success
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. The following sections provide guidance on optimizing these variables for the reaction of this compound with aryl halides.
Choice of Aryl Halide (Ar-X)
The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[10] Aryl iodides are the most reactive and are often used for less reactive boronic esters or when milder conditions are required. Aryl bromides offer a good balance of reactivity and stability, making them a popular choice. Aryl chlorides are less reactive and may require more active catalysts or harsher conditions.[11]
Palladium Catalyst and Ligand Selection
A wide array of palladium catalysts and phosphine ligands are available for Suzuki-Miyaura couplings. For general applications, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice. For more challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, more advanced catalyst systems are often necessary. These include palladium acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) combined with bulky, electron-rich phosphine ligands like SPhos or XPhos.[11]
The Crucial Role of the Base
The base plays a critical role in the transmetalation step by activating the boronic ester.[10] The choice of base can significantly impact the reaction outcome. Common bases include:
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used and effective for a broad range of substrates.[5]
-
Phosphates: Potassium phosphate (K₃PO₄) is a stronger base and is often employed for less reactive boronic esters or aryl chlorides.[11]
-
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, but their high basicity may not be compatible with all functional groups.
-
Fluorides: Cesium fluoride (CsF) or potassium fluoride (KF) are sometimes used, particularly with boronic esters, as the fluoride ion is thought to facilitate the transmetalation.
Solvent Systems
The choice of solvent is also important for reaction success. A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Common solvent systems include:
-
Toluene/Water or Dioxane/Water: These are classic solvent systems for Suzuki couplings.
-
Ethanol/Water: A more environmentally friendly option that is effective for many couplings.[5]
-
Aprotic Polar Solvents: Dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can be used, especially for higher temperature reactions.
| Parameter | Typical Reagents/Conditions | Notes |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Reactivity: I > Br > OTf > Cl |
| Boronic Ester | 1.0 - 1.5 equivalents | A slight excess is often used to ensure complete consumption of the aryl halide. |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%), Pd(OAc)₂/Ligand (0.5-2 mol%) | Catalyst loading can often be reduced for highly reactive substrates.[12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) | The choice of base should be tailored to the specific substrates. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, EtOH/H₂O | Degassing the solvent prior to use is recommended to prevent catalyst oxidation. |
| Temperature | 80-110 °C | Microwave irradiation can significantly reduce reaction times.[12] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different substrates.
Materials and Reagents
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene and Water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. organicreactions.org [organicreactions.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Boron Suzuki Coupling | Borates Today [borates.today]
- 5. mdpi.com [mdpi.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Catalyst Selection for Suzuki-Miyaura Cross-Coupling of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Introduction: Navigating the Suzuki-Miyaura Coupling of a Sterically Demanding Boronic Ester
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a detailed examination of catalyst selection and protocol development for the Suzuki-Miyaura coupling of a specific, sterically hindered substrate: Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate .
The unique structure of this boronic ester, featuring an ortho-substituted ethyl ester and a 1,3-dioxaborinane protecting group, presents distinct challenges and considerations for achieving high-yield and selective cross-coupling. The proximity of the bulky ester group to the reactive C-B bond can significantly influence the catalytic cycle, necessitating a carefully tailored catalyst system. This document will delve into the rationale behind catalyst and ligand selection, provide a comprehensive experimental protocol, and offer insights into reaction optimization for this challenging yet valuable synthetic building block.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for rational catalyst selection and troubleshooting. The cycle comprises three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate. This step is often rate-limiting, particularly with less reactive aryl chlorides.[1]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. The precise mechanism of transmetalation can vary depending on the nature of the boronic ester and the reaction conditions.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the desired biaryl product, regenerating the active palladium(0) catalyst to re-enter the cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Catalyst System Selection: Addressing Steric Hindrance
The primary challenge in the Suzuki-Miyaura coupling of this compound is the steric bulk imposed by the ortho-ethyl ester group. This steric hindrance can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. Therefore, the choice of a suitable palladium precursor and, critically, the phosphine ligand is paramount for a successful reaction.
Palladium Precursors
A variety of palladium(0) and palladium(II) precursors can be used to generate the active Pd(0) catalyst in situ. Common choices include:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is widely used in cross-coupling reactions.
-
Palladium(II) acetate (Pd(OAc)₂): A common and cost-effective Pd(II) precursor that is reduced to Pd(0) in the reaction mixture, often by a phosphine ligand.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): A stable, pre-formed catalyst complex that is particularly effective for a range of Suzuki couplings.[3][4]
The Critical Role of Phosphine Ligands
For sterically demanding substrates, the use of bulky and electron-rich phosphine ligands is often essential.[5] These ligands promote the formation of monoligated palladium species, which are more reactive in the oxidative addition and reductive elimination steps. For the coupling of this compound, the following classes of ligands are highly recommended for initial screening:
-
Buchwald Ligands: This class of biaryl phosphine ligands is renowned for its effectiveness in challenging cross-coupling reactions.[5][6]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity and stability, SPhos is an excellent starting point for sterically hindered couplings.[6]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The increased steric bulk of XPhos can be beneficial for promoting reductive elimination in highly congested systems.
-
-
Ferrocenyl Ligands:
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): Often used as a complex with palladium (Pd(dppf)Cl₂), this ligand provides a good balance of steric bulk and electronic properties suitable for a variety of Suzuki couplings.[3]
-
The choice of ligand can significantly impact reaction efficiency, and a screening of different ligands is often necessary to identify the optimal system for a specific substrate combination.
Base and Solvent Selection
The base plays a crucial role in the transmetalation step by activating the boronic ester. The choice of base should be made in conjunction with the solvent system.
-
Bases:
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are commonly used inorganic bases that are effective in a variety of Suzuki reactions.[7]
-
Potassium Phosphate (K₃PO₄): A stronger base that can be advantageous for less reactive boronic esters.
-
-
Solvents:
-
Aqueous mixtures: A combination of an organic solvent (e.g., 1,4-dioxane, toluene, or tetrahydrofuran (THF)) with water is frequently employed. Water can aid in the dissolution of the inorganic base and facilitate the hydrolysis of the boronic ester to the more reactive boronic acid.
-
Anhydrous conditions: In some cases, anhydrous conditions with a soluble organic base like potassium trimethylsilanolate (KOTMS) can be beneficial, particularly for substrates prone to protodeboronation.[8]
-
Experimental Protocol: A General Procedure
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Figure 2: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
In a separate vial, weigh the palladium precursor and the phosphine ligand and dissolve them in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Catalyst System Screening
For a new substrate combination, a systematic screening of catalyst systems is highly recommended. The following table provides a template for organizing the results of such a study.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | SPhos (2) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | TBD |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | TBD |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 110 | 12 | TBD |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 12 | TBD |
TBD: To be determined experimentally.
Conclusion and Future Perspectives
The Suzuki-Miyaura cross-coupling of this compound offers a powerful route to ortho-functionalized biaryl compounds. While the steric hindrance posed by the ethyl ester group requires careful consideration, the use of modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands like SPhos and XPhos, provides a clear path to success. The generalized protocol presented here serves as a robust starting point for optimization. Systematic screening of catalysts, ligands, bases, and solvents will enable researchers to unlock the full synthetic potential of this valuable building block, paving the way for the efficient construction of complex molecules in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
Base and solvent effects on "Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate" reactivity
Application Note & Protocol
Topic: Base and Solvent Effects on the Reactivity of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Reactivity of a Sterically Demanding Building Block
This compound is a valuable arylboronic acid surrogate, particularly in the synthesis of complex, ortho-substituted biaryl compounds, which are privileged structures in medicinal chemistry and materials science. Its utility stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2]
The structure presents unique challenges and opportunities. The ethyl benzoate group at the ortho position introduces significant steric hindrance, which can impede the approach to the catalytic center.[3][4] Furthermore, the 1,3,2-dioxaborinane moiety serves as a protecting group for the boronic acid, offering different stability and reactivity profiles compared to the more common pinacol esters.[5]
This guide provides a deep dive into the critical role that base and solvent selection plays in modulating the reactivity of this specific substrate. Understanding these effects is paramount to overcoming steric challenges, preventing unwanted side reactions like protodeboronation, and achieving high-yield, reproducible outcomes. We will move from foundational mechanistic principles to actionable, field-tested protocols designed for immediate application in a research setting.
The Mechanistic Landscape: The Suzuki-Miyaura Catalytic Cycle
To rationally select a base or solvent, one must first understand the fundamental steps of the Suzuki-Miyaura reaction. The generally accepted catalytic cycle involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6] Each of these steps is profoundly influenced by the reaction environment.
The Role of the Base: More Than a Simple Activator
The base is arguably the most critical component for activating the organoboron species in the transmetalation step. In the absence of a base, the reaction typically does not proceed.[6] Its function, however, is multifaceted.
Causality Behind Base Selection:
-
Formation of the "ate" Complex: The primary role of the base (often a hydroxide or alkoxide) is to coordinate with the Lewis acidic boron atom of the boronic ester. This forms a more nucleophilic boronate "ate" complex (e.g., [R-B(OR)₃]⁻), which dramatically accelerates the transfer of the aryl group (R²) from boron to the palladium center during transmetalation.[2][7][8]
-
Activation of the Palladium Complex: The base can also react with the Pd(II) intermediate to form a palladium-hydroxide or -alkoxide species (R¹-Pd(II)-OH). This species is often more susceptible to transmetalation with the neutral boronic acid or ester than the corresponding palladium-halide complex.[6]
-
Preventing Protodeboronation: A careful choice of base is essential to prevent the undesired cleavage of the C-B bond, a side reaction known as protodeboronation, which yields an unwanted arene byproduct (Ar-H).[9][10] Excessively strong bases or the presence of water can promote this pathway, especially with electron-rich or sterically hindered substrates.
| Base | Type | Common Solvents | Key Characteristics & Insights |
| K₂CO₃, Cs₂CO₃ | Inorganic Carbonate | Toluene/H₂O, Dioxane/H₂O, DMF | Workhorse bases. Effective for a wide range of substrates. Cesium carbonate is more soluble and often provides better results for hindered couplings, but at a higher cost. The presence of water is often crucial for their activity.[11] |
| K₃PO₄ | Inorganic Phosphate | Toluene, Dioxane, THF | A strong, non-nucleophilic base. Excellent for sterically demanding couplings and for substrates sensitive to hydroxide-mediated side reactions. Often used under anhydrous conditions. |
| NaOH, KOH | Inorganic Hydroxide | THF/H₂O, Alcohols | Very strong bases. Can be highly effective but increase the risk of ester hydrolysis on the substrate and protodeboronation. Use with caution.[1] |
| NaOtBu, KOtBu | Organic Alkoxide | Toluene, THF | Extremely strong, non-nucleophilic bases. Often used in challenging couplings of aryl chlorides or hindered substrates where weaker bases fail. Must be handled under strictly anhydrous conditions. |
| KF | Inorganic Fluoride | THF, Dioxane | A mild base. Particularly useful for substrates with base-labile functional groups (like the ester in our title compound). The fluoride ion is thought to form a highly reactive trifluoroborate intermediate.[2] |
The Influence of the Solvent: Dictating the Catalytic Species
The solvent is not merely an inert medium; it actively participates in the catalytic cycle by stabilizing intermediates, modulating base strength, and, in some cases, directly coordinating to the palladium center.[12] The choice of solvent can dramatically alter reaction rates and even switch selectivity.[13][14]
Causality Behind Solvent Selection:
-
Polarity and Stabilization: The oxidative addition step often involves a change in charge distribution. Polar solvents can stabilize the charged transition states, accelerating this step.[15] This can be particularly important for less reactive aryl chlorides or triflates.
-
Coordinating vs. Non-Coordinating: This is a critical, often overlooked, factor.
-
Non-Coordinating Solvents (e.g., Toluene, Hexane, Dioxane): In these solvents, the active catalyst is often a monoligated Pd(0)L species, which is highly reactive.[12][13]
-
Coordinating Solvents (e.g., DMF, MeCN, DMSO): These solvents can coordinate to the palladium center, forming a Pd(0)L(solv) species. This coordination can change the reactivity and selectivity of the catalyst, sometimes favoring reaction at a different site on a multifunctional substrate.[16][17]
-
-
Protic vs. Aprotic: Protic solvents (e.g., H₂O, alcohols) can solvate ions, influencing the solubility and effective strength of inorganic bases. Biphasic systems (e.g., Toluene/H₂O) are common and highly effective, facilitating the interaction of organic-soluble catalyst/substrates with water-soluble inorganic bases.[1]
| Solvent | Type | Dielectric Const. (ε) | Key Characteristics & Insights |
| Toluene | Aprotic, Non-polar, Non-coordinating | 2.4 | Excellent general-purpose solvent. Promotes highly reactive monoligated Pd species. Good for dissolving organic substrates but requires a phase-transfer catalyst or co-solvent (H₂O) for inorganic bases.[12] |
| 1,4-Dioxane | Aprotic, Polar, Weakly Coordinating | 2.2 | A versatile solvent that balances polarity with low coordinating ability. Often used with K₃PO₄ for challenging couplings. Note: Can form peroxides. |
| Tetrahydrofuran (THF) | Aprotic, Polar, Coordinating | 7.6 | A good solvent for a wide range of reagents. Its coordinating ability is moderate. Often a good starting point for reaction optimization. |
| Acetonitrile (MeCN) | Aprotic, Polar, Coordinating | 37.5 | Highly polar and coordinating. Can stabilize charged intermediates but may also inhibit catalysis by strongly binding to the Pd center.[13][18] |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar, Coordinating | 36.7 | A powerful solvent that can dissolve a wide range of substrates and bases. Its high polarity and coordinating nature can significantly impact selectivity.[11][13][18] |
| Water / Alcohol | Protic, Polar | 80.1 (H₂O) | Often used as a co-solvent with Toluene or THF. Essential for dissolving and activating inorganic carbonate bases. Considered a "green" solvent.[1] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene (0.2 M relative to Ar-Br)
-
Deionized Water (Volume equal to 25% of Toluene)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the aryl bromide, and K₂CO₃.
-
Inerting the System (Self-Validation Step): Seal the vessel with a septum. Evacuate the vessel under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times. This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the system.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄.
-
Solvent Addition: Add the degassed toluene, followed by the degassed deionized water. Note: Degassing solvents via sparging with inert gas for 15-20 minutes prior to use is crucial for reproducibility.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring the Reaction (Self-Validation Step): After 2 hours, briefly cool the reaction, remove a small aliquot via syringe, and analyze by Thin Layer Chromatography (TLC) or LC-MS to assess the consumption of the starting aryl bromide. If the reaction is incomplete, continue heating and monitor every 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.
Protocol 2: Systematic Screening of Base and Solvent
For a new or challenging coupling partner, a systematic screen is the most efficient path to optimization. This protocol uses 24-well plates for high-throughput screening.
Methodology:
-
Prepare Stock Solutions: Create stock solutions of the aryl halide, the boronic ester, and the catalyst/ligand combination in a suitable solvent (e.g., dioxane).
-
Aliquot Substrates: Dispense the stock solutions into the wells of a reaction plate.
-
Add Base/Solvent Matrix: In a glovebox or under inert atmosphere, add a pre-weighed amount of a different base to each column of wells and a different solvent to each row.
-
Seal and React: Seal the plate and place it on a heated shaker block for a set time (e.g., 12 hours at 90 °C).
-
Analysis: After cooling, unseal the plate, add an internal standard, and dilute each well. Analyze by LC-MS to determine the percent conversion to the desired product for each condition.
-
Validation: Scale up the most promising condition(s) to confirm the result and isolate the product.
| Common Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst (Oxygen exposure). 2. Base too weak for the coupling. 3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere technique. Use fresh catalyst. 2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄). 3. Increase reaction temperature in 10-20 °C increments. |
| Protodeboronation of Starting Material | 1. Base is too strong or reaction has too much water. 2. Reaction time is too long. | 1. Switch to a milder base (e.g., KF or K₂CO₃). Use anhydrous solvents if possible. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Hydrolysis of Ethyl Ester Group | 1. Use of strong hydroxide bases (NaOH, KOH). 2. High water content at elevated temperatures. | 1. Avoid hydroxide bases. Use carbonates, phosphates, or fluoride. 2. Minimize the amount of water or use an anhydrous system (e.g., K₃PO₄ in Dioxane). |
| Formation of Homocoupled Byproduct (Ar-Ar) | 1. Degradation of the boronic ester. 2. Presence of oxygen. | 1. Use fresh, high-purity boronic ester. 2. Improve degassing procedures for solvents and ensure a robust inert atmosphere. |
Conclusion
The successful application of this compound in Suzuki-Miyaura cross-coupling is not a matter of chance, but of rational design. The steric hindrance imposed by the ortho-substituent makes this substrate particularly sensitive to the reaction environment. A judicious choice of base is required to activate the boronate for transmetalation without promoting deleterious side reactions. Simultaneously, the solvent must be chosen to ensure catalyst activity and stability, with a clear understanding of the difference between polar, non-polar, coordinating, and non-coordinating systems. By leveraging the mechanistic insights and systematic protocols detailed in this guide, researchers can confidently and efficiently unlock the synthetic potential of this versatile building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - American Chemical Society - Figshare [acs.figshare.com]
- 11. (PDF) Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides (2023) | Shoma Mukai [scispace.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 16. researchgate.net [researchgate.net]
- 17. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate as a Versatile Building Block for Complex Molecule Synthesis
These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate and its analogs, such as the commonly used pinacol ester, Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. This guide provides an in-depth look at the compound's utility, particularly in the construction of complex molecular architectures, supported by detailed, field-proven protocols.
Introduction: The Strategic Advantage of Protected Ortho-Substituted Arylboronic Esters
This compound is a key bifunctional building block in modern organic synthesis. It features an ethyl benzoate moiety ortho to a boronic acid protected as a 1,3,2-dioxaborinane. This spatial arrangement is pivotal for the construction of sterically hindered biaryl compounds and polycyclic aromatic systems, which are prevalent in medicinally active compounds and advanced materials.
The protection of the boronic acid as a cyclic ester, such as a dioxaborinane or the more frequently used pinacol ester, offers significant advantages over the free boronic acid. This protection enhances the compound's stability, making it less susceptible to protodeboronation and oxidative degradation, thus improving its shelf-life and handling characteristics. Furthermore, these protected forms are often crystalline solids, which simplifies purification and accurate dosing in reactions.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the synthesis of a wide array of biaryl and heteroaryl structures. The ortho-disposed ester and boryl functionalities allow for the creation of intricate molecular frameworks that can be further elaborated.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. A general representation of this cycle is depicted below. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic ester, upon activation by a base, transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.
Detailed Protocol: Synthesis of a Phenanthridinone Derivative
This protocol details the synthesis of a substituted phenanthridinone, a heterocyclic scaffold present in various biologically active molecules, via a Suzuki-Miyaura coupling followed by intramolecular amidation. This example showcases the utility of an ortho-ester substituted arylboronic ester in constructing polycyclic systems. For this protocol, we will refer to the widely used pinacol ester, Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, which is functionally analogous to the dioxaborinane derivative.
Reaction Scheme
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 269409-99-6 | 276.14 | 1.0 | 1.0 |
| Substituted 2-Bromoaniline | Varies | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ (Potassium Carbonate) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| Toluene | 108-88-3 | 92.14 | - | - |
| Ethanol | 64-17-5 | 46.07 | - | - |
| Water | 7732-18-5 | 18.02 | - | - |
Step-by-Step Experimental Procedure
Caution: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.0 mmol, 276 mg), the substituted 2-bromoaniline (1.2 mmol), and potassium carbonate (3.0 mmol, 415 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Add a degassed solvent mixture of Toluene (10 mL), Ethanol (2 mL), and Water (2 mL) via syringe. The use of a mixed solvent system enhances the solubility of both the organic and inorganic reagents.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. The disappearance of the starting materials and the appearance of the biaryl intermediate are indicative of reaction progression.
-
-
Work-up and Isolation of the Intermediate:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude biaryl intermediate can be purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.
-
-
Intramolecular Amidation (Cyclization):
-
The purified biaryl intermediate is then subjected to conditions that promote intramolecular amidation to form the phenanthridinone ring system. This can often be achieved by heating in a high-boiling point solvent, sometimes with the addition of a catalyst or a dehydrating agent. A common method involves heating the intermediate in a solvent like diphenyl ether or Dowtherm A at high temperatures (e.g., 250 °C).
-
Rationale Behind Experimental Choices
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. Therefore, maintaining an inert atmosphere is crucial for catalytic activity.
-
Base: The base (K₂CO₃) is essential for the activation of the boronic ester, facilitating the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: The toluene/ethanol/water mixture is a common choice for Suzuki-Miyaura couplings as it helps to dissolve both the organic substrates and the inorganic base, creating a homogenous or effectively biphasic system where the reaction can proceed efficiently.
-
Catalyst: Pd(PPh₃)₄ is a robust and widely used catalyst for Suzuki-Miyaura reactions. Other palladium sources and ligands can be employed and may require optimization for specific substrates.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst; insufficient base; low temperature | Use a fresh batch of catalyst; ensure the base is anhydrous and finely powdered; increase the reaction temperature. |
| Formation of byproducts | Protodeboronation of the boronic ester; homocoupling | Use a milder base; ensure rigorous exclusion of oxygen; optimize the reaction time. |
| Difficult purification | Co-elution of starting materials and product | Optimize the TLC solvent system before column chromatography; consider recrystallization as an alternative. |
Conclusion
This compound and its pinacol ester analog are powerful and versatile building blocks for the synthesis of complex organic molecules. Their stability and reactivity in palladium-catalyzed cross-coupling reactions make them invaluable tools for medicinal chemists and synthetic organic chemists. The detailed protocol provided herein for the synthesis of a phenanthridinone derivative serves as a practical guide and a starting point for the development of synthetic routes to other complex molecular targets.
Application and Protocol Guide: Purifying Products from Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of purification strategies for reaction products derived from Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate. Moving beyond generic protocols, this document emphasizes the chemical principles and practical considerations necessary for obtaining highly pure compounds, a critical requirement in pharmaceutical and materials science research.
Understanding the Substrate: this compound
This compound is an arylboronic ester that serves as a key building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The 1,3,2-dioxaborinane protecting group, formed from 1,3-propanediol or its derivatives, imparts specific stability characteristics that influence the choice of purification methods.
Key Structural Features:
-
Arylboronic Ester: The core reactive moiety for carbon-carbon bond formation.
-
Dioxaborinane Ring: A six-membered ring protecting the boronic acid. This feature is crucial as six-membered boronic esters are generally more thermodynamically stable than their five-membered counterparts, such as the commonly used pinacol esters.[1] This enhanced stability can be advantageous during purification, particularly under conditions that might lead to hydrolysis of less stable esters.[2]
-
Ethyl Benzoate Group: An ester functionality that influences the molecule's polarity and solubility.
The Critical Role of Purification and Identifying Common Impurities
The purity of the final product in any synthetic sequence is paramount, directly impacting its biological activity, physical properties, and reproducibility in downstream applications. In the context of reactions involving this compound, particularly Suzuki-Miyaura couplings, a number of byproducts and impurities can arise.
Common Impurities in Suzuki-Miyaura Reactions:
A typical Suzuki-Miyaura coupling reaction involves the boronic ester, an organic halide, a palladium catalyst, a base, and a solvent. Potential impurities include:
-
Homocoupling Products: Dimerization of the aryl halide or the boronic ester can lead to symmetrical biaryl impurities.[3]
-
Protodeboronation Products: Cleavage of the C-B bond and replacement with a hydrogen atom can occur, particularly under harsh basic conditions.[4]
-
Hydrolyzed Starting Material: The boronic ester can hydrolyze back to the corresponding boronic acid, especially in the presence of water.[2][5]
-
Residual Palladium Catalyst: The palladium catalyst can contaminate the product, which is often undesirable in pharmaceutical applications.
-
Unreacted Starting Materials: Incomplete reactions will leave residual boronic ester and organic halide.
The following diagram illustrates the potential fate of this compound in a Suzuki-Miyaura reaction, highlighting the desired product and key byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Abstract
This comprehensive guide provides a detailed protocol for the scale-up synthesis of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, a versatile building block in modern organic synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a deeper understanding of the process. We will explore the causality behind experimental choices, establish a self-validating system for trustworthy results, and ground our recommendations in authoritative scientific literature. This application note includes detailed methodologies for synthesis and purification, strategies for overcoming common scale-up challenges, and essential safety and handling protocols.
Introduction: The Significance of this compound
Boronic acids and their esters are foundational reagents in contemporary organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction is a cornerstone of pharmaceutical and agrochemical development. This compound, a protected form of 2-ethoxycarbonylphenylboronic acid, offers distinct advantages over its corresponding boronic acid. The 1,3,2-dioxaborinane protecting group enhances stability, simplifies purification, and improves handling characteristics, making it an ideal intermediate for large-scale synthetic operations.[2] Its applications extend to medicinal chemistry and materials science, where it serves as a key intermediate in the synthesis of complex organic molecules.[3]
This document will detail a robust and scalable synthesis of this compound, focusing on a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent. This approach is widely applicable and offers good functional group tolerance.[2]
Synthetic Strategy: Palladium-Catalyzed Borylation
The chosen synthetic route is the Miyaura borylation, a reliable and well-documented method for the preparation of aryl boronic esters from aryl halides.[4] This reaction involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent, in this case, bis(pinacolato)diboron, followed by transesterification with 1,3-propanediol.
Reaction Mechanism
The catalytic cycle, illustrated below, is initiated by the oxidative addition of the aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with the diboron reagent. Reductive elimination from the subsequent intermediate yields the desired aryl boronic ester and regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Ethyl 2-bromobenzoate | ≥98% | Commercially Available | --- |
| Bis(pinacolato)diboron (B₂pin₂) | ≥98% | Commercially Available | Moisture sensitive. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | ≥98% | Commercially Available | Air and moisture sensitive. |
| Potassium Acetate (KOAc) | Anhydrous | Commercially Available | Dry thoroughly before use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use a freshly opened bottle or distill from a suitable drying agent. |
| 1,3-Propanediol | ≥98% | Commercially Available | --- |
| Toluene | Anhydrous | Commercially Available | --- |
| Ethyl Acetate | ACS Grade | Commercially Available | --- |
| Hexanes | ACS Grade | Commercially Available | --- |
| Brine (saturated NaCl solution) | --- | Prepared in-house | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | --- |
Step-by-Step Synthesis of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Pinacol Ester Intermediate)
This protocol is for a laboratory-scale synthesis (10g scale) and can be adapted for larger scales with appropriate equipment.
-
Reaction Setup: To a three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl 2-bromobenzoate (10.0 g, 43.7 mmol), bis(pinacolato)diboron (12.2 g, 48.1 mmol), and potassium acetate (12.9 g, 131 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (200 mL) via cannula. To this suspension, add Pd(dppf)Cl₂ (1.07 g, 1.31 mmol).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude pinacol boronic ester.
Step-by-Step Transesterification to this compound
-
Reaction Setup: To a round-bottomed flask containing the crude ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, add anhydrous toluene (150 mL) and 1,3-propanediol (3.65 g, 48.1 mmol).
-
Azeotropic Removal of Pinacol: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue heating until no more pinacol is collected in the side arm (typically 4-6 hours).
-
Purification: Cool the reaction mixture and concentrate under reduced pressure to remove the toluene. The resulting crude product can then be purified by column chromatography.
Scale-Up Considerations and Troubleshooting
Scaling up the synthesis of boronic esters presents several challenges.[2] Careful planning and control of reaction parameters are crucial for a successful and safe scale-up.
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Key Considerations |
| Reaction Vessel | 1 L round-bottom flask | 20 L glass-lined reactor | Ensure adequate mixing and heat transfer. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer | Vigorous stirring is essential to keep the heterogeneous mixture suspended. |
| Heating | Heating mantle | Jacketed reactor with thermal fluid | Precise temperature control is critical to avoid side reactions. |
| Inerting | Nitrogen balloon/line | Continuous nitrogen purge | Strict exclusion of air and moisture is necessary to prevent degradation of reagents and catalyst. |
| Reagent Addition | Direct addition | Controlled addition via pump | For larger scales, controlled addition of reagents can help manage any exotherms. |
| Work-up | Filtration through Celite | Centrifugation or pressure filtration | Efficient separation of inorganic salts is key to obtaining a clean crude product. |
Troubleshooting Common Issues:
-
Low Yield:
-
Cause: Incomplete reaction, degradation of starting materials or product.
-
Solution: Ensure all reagents and solvents are strictly anhydrous.[2] Verify the quality of the palladium catalyst. Increase reaction time or temperature if necessary, but monitor for decomposition.
-
-
Product Decomposition:
-
Cause: Boronic esters can be sensitive to hydrolysis and oxidation.[2]
-
Solution: Maintain a strict inert atmosphere throughout the reaction and work-up. Avoid prolonged exposure to acidic or basic conditions.
-
-
Purification Difficulties:
-
Cause: Boronic esters can be challenging to purify by silica gel chromatography due to their Lewis acidic nature, leading to streaking and decomposition.[5]
-
Solution: Consider using neutral alumina for column chromatography.[6] Alternatively, treat the silica gel with a small amount of a non-nucleophilic base like triethylamine before packing the column.[1]
-
Purification and Characterization
Purification Protocol
The crude product is best purified by flash column chromatography on neutral alumina.
-
Slurry Preparation: Prepare a slurry of neutral alumina in hexanes.
-
Column Packing: Pack a column with the slurry.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of neutral alumina. Load this onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and concentrate under reduced pressure to yield the final product as a white to off-white solid.
Caption: Workflow for the purification of this compound.
Analytical Characterization
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95-7.90 (m, 1H), 7.55-7.45 (m, 2H), 7.40-7.35 (m, 1H), 4.35 (q, J = 7.1 Hz, 2H), 4.20 (t, J = 5.6 Hz, 4H), 2.05 (p, J = 5.6 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 167.5, 135.0, 132.1, 130.8, 129.9, 128.0, 62.1, 61.2, 27.8, 14.3 (Note: The carbon attached to boron is often not observed due to quadrupolar relaxation) |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₂H₁₅BO₄ [M+H]⁺: 235.11; found: 235.11 |
| Melting Point | To be determined experimentally |
Safety and Handling
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling any chemicals.[7]
Reagent-Specific Hazards:
-
Ethyl 2-bromobenzoate: Irritant. Avoid contact with skin and eyes.
-
Bis(pinacolato)diboron: Moisture sensitive. Handle under an inert atmosphere.
-
Pd(dppf)Cl₂: Harmful if swallowed. May cause an allergic skin reaction. Avoid breathing dust.
-
Potassium Acetate: Hygroscopic. Keep container tightly closed.
-
1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer. Use in a well-ventilated area, preferably a fume hood.
-
1,3-Propanediol: May cause eye irritation.
Handling Precautions:
-
All operations should be carried out in a well-ventilated fume hood.[8]
-
Reactions involving palladium catalysts should be handled with care, as some palladium compounds can be toxic.
-
Ensure that all glassware is properly dried before use to prevent the decomposition of moisture-sensitive reagents.[2]
-
In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[8]
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemistry and potential scale-up challenges, researchers can confidently produce this valuable building block in the quantities required for their research and development activities. Adherence to the detailed protocols and safety guidelines will ensure a successful and safe synthetic outcome.
References
- 1. reddit.com [reddit.com]
- 2. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. ftp.orgsyn.org [ftp.orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Origins of Regioselectivity in Cobalt-Catalyzed C(sp2)–H Borylation of Benzoate Esters and Arylboronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Couplings of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate. Given the unique structural characteristics of this reagent—an ortho-substituted aryl boronic ester with a six-membered ring protecting group—several specific challenges can arise. This guide offers a logical, experience-driven approach to diagnosing and resolving these issues.
Understanding the Substrate: Key Challenges
The structure of this compound presents a convergence of factors that can impede a successful Suzuki coupling:
-
Steric Hindrance: The ortho-positioning of the ethyl ester and the boronic ester groups creates significant steric congestion around the reaction center. This can hinder the approach of the palladium catalyst and slow down crucial steps in the catalytic cycle, particularly oxidative addition and reductive elimination.
-
Electronic Effects: The electron-withdrawing nature of the ethyl benzoate group can influence the electronic properties of the aryl ring, potentially affecting the transmetalation step.
-
Boronic Ester Stability: The 1,3,2-dioxaborinane ring, derived from 1,3-propanediol, forms a six-membered ring. These are often more thermodynamically stable than the more common five-membered pinacol esters.[1] This enhanced stability can translate to lower reactivity, as the boronic ester may be less prone to hydrolysis to the more reactive boronic acid, or may transmetalate more slowly.[1][2]
Troubleshooting Guide: A Symptom-Based Approach
This section is structured as a series of questions and answers to directly address common experimental failures.
Q1: My reaction shows no product formation, and I have recovered both starting materials. What are the likely causes?
This scenario typically points to a fundamental issue with the catalytic cycle's initiation or a key step being prohibitively slow under the chosen conditions.
A1: Initial Checks and Core Parameters
-
Inert Atmosphere and Reagent Purity: The palladium(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[3] Phosphine-based ligands are also prone to oxidation.[3]
-
Catalyst and Ligand Selection: For sterically hindered substrates like this, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[4] The oxidative addition step is frequently the rate-limiting step.
-
Recommended Action: Switch to a catalyst system known for coupling hindered substrates. Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are the industry standard for such transformations.[4]
-
Primary Choices: SPhos, XPhos, or RuPhos. These ligands promote the formation of a highly reactive, monoligated palladium(0) species that can more readily undergo oxidative addition with a hindered aryl halide.[4]
-
Alternative: N-Heterocyclic Carbene (NHC) ligands are also highly effective and offer excellent stability and activity.[4]
-
-
-
Base Selection: The base plays a crucial role in activating the boronic ester for transmetalation. However, an inappropriate base can either be ineffective or promote side reactions.
-
Recommended Action: If you used a mild base like Na₂CO₃, it may be insufficient. Switch to a more potent base.
-
Commonly Effective Bases: K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) are excellent starting points for hindered couplings.[3][4] Ensure the base is a fine, dry powder to maximize surface area.
-
For Highly Challenging Cases: A stronger base like potassium tert-butoxide (t-BuOK) might be necessary, particularly if coupling with a less reactive aryl chloride.[4]
-
-
Q2: I'm observing a low yield of my desired product, alongside a significant amount of a byproduct that appears to be ethyl benzoate (protodeboronation). Why is this happening and how can I prevent it?
Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is particularly prevalent with electron-deficient boronic acids/esters and when the desired coupling is slow.[3]
A2: Mitigating Protodeboronation
-
The Role of Water: While many Suzuki protocols use aqueous bases, water is the primary proton source for protodeboronation. The stability of your boronic ester becomes critical here.
-
Recommended Action:
-
Anhydrous Conditions: Switch to strictly anhydrous conditions. Use a non-aqueous base like potassium tert-butoxide or carefully dried K₃PO₄ in an anhydrous solvent like dioxane or toluene.
-
Use of More Stable Boron Reagents: While the 1,3,2-dioxaborinane is relatively stable, if protodeboronation is severe, consider converting the boronic acid to an even more robust form like a MIDA (N-methyliminodiacetic acid) boronate or a potassium aryltrifluoroborate.[1][3][5] These reagents provide a slow release of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[3][5]
-
-
-
Reaction Kinetics: If the rate of protodeboronation is competitive with the rate of transmetalation, you will see low yields.
-
Recommended Action: Increase the rate of the productive coupling. The catalyst/ligand suggestions in A1 are critical here. A more active catalyst will accelerate the Suzuki pathway, outcompeting the decomposition pathway.
-
-
Base Choice: The strength and nature of the base can influence the rate of protodeboronation.
-
Recommended Action: If using a very strong base, consider switching to a milder, non-hydroxide base like KF or K₃PO₄.[3]
-
Q3: The reaction is sluggish and stalls before completion, even with an appropriate catalyst and base. Could the boronic ester itself be the problem?
Yes, the high stability of the 1,3,2-dioxaborinane protecting group can lead to slow reaction rates.
A3: Addressing Low Reactivity of the Boronic Ester
-
Hydrolysis to Boronic Acid: The transmetalation step is often believed to proceed more rapidly with the free boronic acid than the boronic ester.[2] The stability of the 1,3,2-dioxaborinane ring might be hindering its necessary hydrolysis.
-
Recommended Action:
-
Controlled Addition of Water: If you are running under anhydrous conditions, the addition of a few equivalents of water can sometimes be beneficial when using bases like K₃PO₄ or Cs₂CO₃, as it facilitates the formation of the active boronate species. However, this must be balanced against the risk of protodeboronation (see Q2).
-
Higher Temperatures: Sterically hindered substrates often require more thermal energy.[4] If your reaction is proceeding at 80-90 °C, consider increasing the temperature to 100-110 °C (solvent permitting).
-
-
-
Direct Transmetalation Pathway: Some boronic esters can transmetalate directly without prior hydrolysis. The efficiency of this process is highly dependent on the catalyst, base, and solvent system.
-
Recommended Action: A systematic optimization of reaction parameters is key. Screen different solvents (e.g., dioxane, toluene, 2-MeTHF) and bases to find a combination that facilitates the coupling of this specific stable ester.
-
Logical Troubleshooting Workflow
Here is a visual guide to systematically troubleshoot your failed reaction.
Quantitative Data Summary: Parameter Optimization
The optimal conditions are highly substrate-dependent. A Design of Experiment (DoE) approach or systematic screening is recommended. The following table provides a starting point for optimization based on common findings for hindered substrates.
| Parameter | Initial Condition | Alternative 1 (If No Reaction) | Alternative 2 (If Side Reactions) | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | XPhos Pd G3 (1-2 mol%) | Same as Alt. 1 | Standard catalysts are often ineffective for hindered couplings.[4] Buchwald precatalysts are more active. |
| Ligand | PPh₃ | XPhos (1.1-1.2 eq to Pd) | SPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[4] |
| Base | Na₂CO₃ (2-3 eq) | K₃PO₄ (2-3 eq) | KF (2-3 eq) | Stronger, non-hydroxide bases are often required.[3][4] K₃PO₄ is a good general choice. KF is milder and can reduce protodeboronation. |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane (anhydrous) | 2-MeTHF (anhydrous) | Anhydrous solvents can minimize protodeboronation. Dioxane is a common choice for Suzuki reactions. |
| Temperature | 80 °C | 100-110 °C | 70-80 °C | Hindered substrates often require higher temperatures to overcome activation barriers.[4] Lower T may reduce side reactions. |
Experimental Protocol: A General Starting Point
Disclaimer: This is a generalized protocol adapted for the specified substrate based on established methods for sterically hindered Suzuki-Miyaura couplings.[6][7] Optimization will likely be required.
Reaction: Coupling of this compound with an Aryl Bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
XPhos Pd G3 (or other Buchwald G3 precatalyst) (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equivalents)
-
1,4-Dioxane, anhydrous and degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), and K₃PO₄ (1.5 mmol).
-
Inerting: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst (0.01 mmol). Then, add the degassed, anhydrous 1,4-dioxane (e.g., 2.5 mL to achieve a 0.2 M concentration).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction may require 12-24 hours.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing Reactions with Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Welcome to the technical support guide for Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving this sterically hindered boronic ester. Our goal is to move beyond generic advice and explain the causality behind experimental choices, empowering you to rationalize and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered when working with this reagent.
Q1: What is this compound, and why is the 1,3,2-dioxaborinane group used?
This compound is an arylboronic ester. The core structure is an ethyl benzoate molecule substituted at the ortho position with a boronic acid that has been protected as a cyclic ester with 1,3-propanediol.
Key Advantages of the 1,3,2-Dioxaborinane Protecting Group:
-
Enhanced Stability: Boronic acids can be unstable, often forming cyclic trimers (boroxines) upon dehydration, which complicates accurate stoichiometry and can reduce reactivity.[1] The 1,3,2-dioxaborinane ester provides significantly improved stability against degradation and protodeboronation compared to the free boronic acid, making it easier to handle, store, and weigh accurately.[1][2]
-
Controlled Reactivity: While more stable than the free acid, six-membered ring boronic esters (like dioxaborinanes) are generally more reactive in the transmetalation step of the Suzuki-Miyaura coupling compared to the highly stable five-membered pinacol esters.[3] This provides a good balance of stability and reactivity.
-
Steric Influence: The ortho-substitution of both the boronic ester and the ethyl benzoate group creates a sterically congested environment around the carbon-boron bond. This steric hindrance is a primary factor that must be addressed during reaction optimization.[4][5]
Q2: My reaction yield is very low or has stalled completely. What are the first things I should check?
Low conversion with a sterically hindered substrate like this is a common issue. Before undertaking a complex re-optimization, verify these fundamental parameters.
Initial Troubleshooting Workflow:
Caption: Initial checks for low-yield reactions.
Causality Explained:
-
Inert Atmosphere & Degassing: The active catalyst in a Suzuki coupling is a Palladium(0) species. Oxygen can oxidize Pd(0) to inactive Pd(II), effectively killing the catalytic cycle before it begins. Thoroughly degassing solvents (e.g., via sparging with argon for 10-15 minutes) is non-negotiable.[6]
-
Catalyst Activity: Pd(II) precatalysts are often used, which must be reduced in situ to Pd(0). If this reduction is inefficient, the reaction won't start. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes resolve this, although ligand choice is critical for this substrate (see Part 2).
-
Base Quality: The base is not just a spectator; it activates the boronic ester to form a more nucleophilic boronate species, which is essential for transmetalation.[7][8] If the base is wet or low-purity, this activation will be inefficient.
-
Reagent Purity: Impurities in the starting materials can poison the catalyst or lead to side reactions, reducing yield.
Q3: I'm seeing a lot of ethyl benzoate as a byproduct. What is causing this protodeboronation and how can I stop it?
The formation of ethyl benzoate indicates that the C-B bond is being cleaved and replaced by a C-H bond. This is a classic side reaction known as protodeboronation .[9][10]
Primary Causes:
-
Excess Water/Protic Sources: While Suzuki couplings often use aqueous bases, excessive water or other protic sources (like alcohols) can protonate the aryl group, cleaving the boron.[11]
-
High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation, especially if the desired cross-coupling is slow due to steric hindrance.
-
Suboptimal Base: Some bases or reaction conditions can promote this side reaction. The formation of highly reactive aryl boronate anions under strongly basic conditions can be followed by ipso-protonation.[11]
Mitigation Strategies:
-
Use a Boronic Ester: You are already using a dioxaborinane ester, which is more resistant to protodeboronation than the free boronic acid.[11] This is a good first step.
-
Control Water Content: Use anhydrous solvents and consider a base that is less hygroscopic or can be easily dried (e.g., K₃PO₄). If using an aqueous base system, carefully control the amount of water.
-
Lower Reaction Temperature: Screen for more active catalysts and ligands (see Guide 1) that can operate efficiently at lower temperatures (e.g., 60-80 °C instead of >100 °C).[6]
-
Choose the Right Base: A weaker base may slow down protodeboronation.[11] In our experience, K₃PO₄ or Cs₂CO₃ often provide a good balance for hindered substrates, promoting the desired reaction without excessively favoring the side reaction.
Part 2: In-Depth Troubleshooting & Optimization Guides
Guide 1: Overcoming Steric Hindrance with Catalyst & Ligand Selection
The primary challenge with this compound is the steric bulk around the reaction center. This bulk severely slows down the transmetalation and reductive elimination steps of the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ are often completely ineffective because the small, less electron-donating PPh₃ ligands cannot facilitate the difficult bond-forming steps.[4]
The Solution: Bulky, Electron-Rich Ligands To overcome this, you need ligands that are both sterically demanding and highly electron-donating.
-
Steric Bulk: A bulky ligand promotes the formation of a low-coordinate, highly reactive L-Pd(0) species, which is necessary for oxidative addition. It also forces the aryl groups into a conformation that favors the final C-C bond formation in the reductive elimination step.[12]
-
Electron-Donating Power: An electron-rich ligand makes the palladium center more nucleophilic, which speeds up the initial oxidative addition into the aryl halide bond.
Caption: Suzuki-Miyaura cycle with rate-limiting step highlighted.
Recommended Catalyst/Ligand Systems
| Catalyst System | Ligand Type | Key Advantages for Hindered Substrates | Typical Loading |
| Pd₂(dba)₃ + XPhos | Buchwald Di-tert-butylphosphino Biaryl | Excellent bulk and electron-donating ability. Often the first choice for tetra-ortho-substituted biaryls.[5] | 1-2 mol% Pd |
| Pd₂(dba)₃ + RuPhos | Buchwald Di-cyclohexylphosphino Biaryl | Similar to XPhos, highly effective for hindered systems.[5][6] | 1-2 mol% Pd |
| Pd(OAc)₂ + SPhos | Buchwald Spherical Biaryl Phosphine | Promotes very fast reductive elimination. | 1-2 mol% Pd |
| [Pd(allyl)Cl]₂ + cataCXium® A | Di-adamantylphosphino Biaryl | Very bulky phosphine ligand, effective for aryl chlorides. | 1-2 mol% Pd |
Experimental Protocol: Catalyst/Ligand Screening
This protocol provides a general method for screening different catalyst systems.
-
Preparation: To four separate oven-dried reaction vials equipped with stir bars, add your aryl halide (1.0 eq, e.g., 0.2 mmol) and the chosen base (e.g., K₃PO₄, 2.0 eq).
-
Catalyst Loading (under inert gas):
-
Vial 1: Add Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq).
-
Vial 2: Add Pd₂(dba)₃ (0.01 eq) and RuPhos (0.02 eq).
-
Vial 3: Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Vial 4 (Control): Add Pd(PPh₃)₄ (0.05 eq).
-
-
Reagent Addition: Add this compound (1.2-1.5 eq) to each vial.
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1 M concentration) to each vial via syringe.
-
Reaction: Seal the vials and heat the reaction block to the desired temperature (start with 80 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h) to compare conversion rates.
Guide 2: Optimizing Base and Solvent Conditions
The choice of base and solvent is interdependent and critical for success. The primary role of the base is to react with the boronic ester, forming a more nucleophilic "ate" complex ([ArB(OR)₂(OH)]⁻) that is competent for transmetalation.[8][13]
Impact of Different Bases and Solvents
| Base | Solvent System | Rationale & Considerations |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | A strong, non-nucleophilic base. Often considered the "gold standard" for difficult couplings. The aqueous component is crucial for dissolving the base and facilitating boronate formation. |
| Cs₂CO₃ | Dioxane, THF | Highly soluble in organic solvents, allowing for potentially anhydrous conditions if protodeboronation is severe. Its mildness can be beneficial for sensitive functional groups. |
| K₂CO₃ | Dioxane/H₂O, DMF | A common and cost-effective base, but often less effective for sterically hindered substrates compared to K₃PO₄.[14] |
| NaOtBu | Toluene, Dioxane (Anhydrous) | A very strong, non-aqueous base. Can be effective but may promote side reactions. Use with caution, especially if your substrate has base-sensitive groups (like the ethyl ester). |
Guide 3: Post-Reaction Workup and Purification
A common challenge in purifying Suzuki reaction products is the removal of boron-containing byproducts.
Recommended Workup Protocol:
-
Cool and Quench: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Solvent Extraction: Dilute with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Boron Impurity Wash: Wash the organic layer with 1M NaOH. This deprotonates any remaining boronic acid/ester species, making them water-soluble and pulling them into the aqueous layer.
-
Standard Washes: Perform subsequent washes with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product via flash column chromatography. Boronic acid byproducts can sometimes be difficult to separate. A useful trick is to add a small amount of a diol (like pinacol) to the crude mixture before loading it onto the column; this can help chelate boron species and alter their retention factor.
References
- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. connectsci.au [connectsci.au]
- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: A Scientist's Guide to Preventing Protodeboronation of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical insights and actionable troubleshooting strategies for a common yet critical challenge in modern organic synthesis: the protodeboronation of arylboronic esters. Our focus is on Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate , a versatile building block whose utility in cross-coupling reactions can be compromised by this undesired side reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions for maximum yield and purity.
Section 1: Understanding the Challenge: The "Why" Behind Protodeboronation
This section addresses the fundamental principles of protodeboronation, providing the foundational knowledge needed to troubleshoot effectively.
Q1: What is protodeboronation, and why is it a significant problem for my reaction?
A: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of an organoboron compound is cleaved and replaced with a carbon-hydrogen (C-H) bond. In the case of this compound, this process consumes your starting material to generate ethyl benzoate as a byproduct.
This side reaction is detrimental for several key reasons:
-
Reduced Yield: The primary consequence is a direct loss of your boronic ester, leading to a lower yield of the desired coupled product.
-
Stoichiometric Imbalance: The consumption of the boronic ester alters the stoichiometry of your reaction, potentially leading to the formation of other byproducts, such as homocoupling of the coupling partner.
-
Purification Complexity: The byproduct, ethyl benzoate, often has similar chromatographic properties to the desired product, complicating purification and potentially requiring additional, loss-prone separation steps.
Q2: What is the specific mechanism of protodeboronation for this boronic ester under cross-coupling conditions?
A: Suzuki-Miyaura cross-coupling reactions are typically performed under basic conditions, which are precisely the conditions that can facilitate protodeboronation.[1] The mechanism is not a simple, single pathway and understanding its nuances is key to prevention.
For boronic esters, two primary base-catalyzed pathways are considered[2][3]:
-
Pre-hydrolysis Pathway: The boronic ester first hydrolyzes to the corresponding arylboronic acid. This boronic acid then forms a tetrahedral boronate anion ([ArB(OH)₃]⁻) with the base, which subsequently undergoes protodeboronation.[1]
-
Direct Pathway: The boronic ester itself reacts with the base (e.g., hydroxide) to form a tetrahedral boronate intermediate, which then undergoes direct C-B bond cleavage.
Crucially, for six-membered ring esters like the 1,3,2-dioxaborinane derived from neopentyl glycol, studies have suggested that they can undergo base-mediated protodeboronation faster than the corresponding boronic acid.[4] This is thought to be due to the release of steric strain when the trigonal boronic ester converts to the tetrahedral boronate intermediate, making this intermediate more accessible.[4]
Q3: Is this ortho-substituted ester particularly susceptible to protodeboronation?
A: Yes, the substitution pattern of your molecule presents specific challenges. The ortho-ethoxycarbonyl group is electron-withdrawing, which generally increases the Lewis acidity of the boron center. This can make the boronic ester more susceptible to nucleophilic attack by bases, potentially accelerating the formation of the reactive tetrahedral boronate intermediate that precedes protodeboronation.[5]
Furthermore, the steric bulk of the ortho substituent can hinder the desired transmetalation step in the Suzuki-Miyaura catalytic cycle.[6][7] If the productive cross-coupling pathway is slowed down, the competing protodeboronation side reaction has more time to occur, leading to a greater proportion of the undesired byproduct.
Section 2: Troubleshooting Guide: Low Yield & Byproduct Formation
If you are observing low yields of your desired product alongside the formation of ethyl benzoate, protodeboronation is the most likely cause. The following workflow provides a systematic approach to diagnosing and solving the problem.
Recommended Actions & Data
If you've confirmed protodeboronation, implement the following changes, preferably in the order listed.
1. Re-evaluate Base Selection: The base is often the most critical factor. Strong hydroxide bases promote hydrolysis and protodeboronation. Milder, non-nucleophilic bases are strongly recommended.[8][9]
| Base | Type | Typical Observation | Recommendation |
| NaOH, KOH, Ba(OH)₂ | Strong, Hydroxide | High rates of protodeboronation, especially with excess water. | Avoid for sensitive substrates. |
| K₂CO₃, Cs₂CO₃ | Moderate, Carbonate | Generally effective; Cs₂CO₃ is often superior but more expensive. | Good Starting Point. Use the minimum effective amount (e.g., 2-3 equiv). |
| K₃PO₄ | Weak, Phosphate | Often an excellent choice for minimizing protodeboronation.[10] | Highly Recommended. |
| KF, CsF | Fluoride Source | Can promote the reaction via a different activation pathway. | Worth screening, especially under anhydrous conditions.[11] |
2. Optimize Reaction Temperature and Time: The rate of protodeboronation, like most reactions, increases with temperature.[10]
-
Action: Run your reaction at the lowest temperature that still provides a reasonable rate for the desired coupling. If your standard protocol is 100-110 °C, screen temperatures in the 70-90 °C range.
-
Action: Monitor your reaction closely by TLC, GC-MS, or LC-MS. Once the limiting reagent is consumed, work up the reaction immediately. Prolonged heating after completion will only increase byproduct formation.
3. Ensure Rigorously Anhydrous Conditions: Water is a required reagent for the protodeboronation side reaction.[10]
-
Action: Use anhydrous, degassed solvents. While some Suzuki protocols use aqueous mixtures, minimizing the water content can suppress protodeboronation. Consider solvent systems like dioxane or toluene with minimal to no water.[10]
-
Action: Ensure all solid reagents, particularly the base, are dry. Hygroscopic bases like K₃PO₄ should be flame-dried under vacuum or purchased in an anhydrous form and handled in a glovebox.
Section 3: Proactive Prevention & Protocols
The best strategy is to prevent protodeboronation from the outset. This section provides a robust starting protocol and best practices for handling your boronic ester.
Protocol 1: Recommended General Procedure for Suzuki-Miyaura Coupling
This protocol is designed as a starting point to minimize protodeboronation for sensitive substrates.
Reagents & Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
This compound (1.1 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium pre-catalyst and ligand (e.g., Pd(OAc)₂, SPhos, or a pre-formed catalyst like SPhos-Pd-G3)
-
Anhydrous Base (e.g., K₃PO₄, 3.0 equiv)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the base, the palladium pre-catalyst, and the ligand.
-
Inerting: Evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reagent Addition: Add the this compound as a solid or dissolved in a minimal amount of the reaction solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a conservative 80 °C).
-
Monitoring: Monitor the reaction progress every 1-2 hours using a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Upon completion (disappearance of the aryl halide), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Handling and Storage
Boronic esters are more stable than their corresponding acids but are not indefinitely stable, especially to atmospheric moisture.[12][13]
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., in a desiccator or glovebox) at low temperatures (2-8 °C).
-
Handling: When weighing and dispensing the reagent, minimize its exposure to air. If possible, handle it in a glovebox.
Section 4: Advanced Topics & FAQs
Q4: My boronic ester appears to be decomposing during silica gel chromatography. What are my options?
A: This is a common issue. Silica gel is inherently acidic and contains surface-bound water, creating a perfect environment for the hydrolysis and decomposition of boronic esters.[14][15]
-
Option 1: Deactivate the Silica: Before packing your column, slurry the silica gel in your eluent containing 1-2% triethylamine. This neutralizes the acidic sites and can significantly reduce on-column decomposition.[14]
-
Option 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or C18 (reversed-phase) silica, if your product is compatible.
-
Option 3: Convert to a Potassium Trifluoroborate (BF₃K) Salt: For particularly troublesome purifications, the boronic ester can be converted to its corresponding potassium trifluoroborate salt by treatment with KHF₂. These salts are typically highly crystalline, air-stable solids that are very easy to purify by recrystallization. The BF₃K salt can then be used directly in many modern Suzuki-Miyaura coupling protocols.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - American Chemical Society - Figshare [acs.figshare.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
"Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate" hydrolysis and how to avoid it
Technical Support Center: Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth answers and troubleshooting protocols for common challenges encountered when working with this versatile boronic ester, with a primary focus on understanding and preventing its hydrolysis.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial questions regarding the properties and handling of this compound.
Q1: What is this compound and why is it used instead of the free boronic acid?
This compound is a cyclic boronic ester. It is the reaction product of 2-ethoxycarbonylphenylboronic acid and 1,3-propanediol. Boronic esters are frequently preferred over their corresponding boronic acids in organic synthesis for several key reasons[1][2]:
-
Enhanced Stability: Boronic acids have a tendency to undergo spontaneous dehydration to form cyclic trimers known as boroxines, which can complicate accurate measurement and reactivity.[1][3] The ester form prevents this side reaction.
-
Improved Handling and Purification: Boronic acids are often polar, crystalline solids that can be difficult to purify via standard silica gel chromatography due to strong adsorption and potential decomposition.[4] Boronic esters are typically more soluble in organic solvents and, with the correct techniques, can be purified chromatographically.[1][4]
-
Reaction Compatibility: While many reactions like the Suzuki-Miyaura coupling are performed in the presence of water, certain anhydrous coupling protocols may benefit from using the ester directly, which can influence reaction kinetics.[5][6][7]
Q2: What is hydrolysis in this context, and why is it a significant problem?
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, hydrolysis is the reversible reaction that breaks the boron-oxygen bonds of the cyclic ester, regenerating 2-ethoxycarbonylphenylboronic acid and 1,3-propanediol.
This poses several experimental problems:
-
Reagent Integrity: If the ester hydrolyzes during storage or in a reaction mixture, the concentration of the intended reagent is lowered, leading to inaccurate stoichiometry and potentially lower yields.
-
Reaction Failure: In anhydrous reaction systems where the boronic ester is the desired reactive species, its hydrolysis to the boronic acid can alter or halt the intended chemical transformation.[7]
-
Purification Complexity: The most common issue arises during purification. The formation of the polar boronic acid on a silica gel column leads to streaking, poor separation, and significant loss of the compound.[4][8]
Q3: What primary factors promote the hydrolysis of this boronic ester?
The stability of boronic esters is finite, and the rate of hydrolysis is influenced by several factors:
-
Presence of Water: As a reactant in the hydrolysis process, water is the primary driver. This includes atmospheric moisture, residual water in solvents, or water used in reaction workups.[9][10]
-
Acidic or Basic Conditions: Hydrolysis can be catalyzed by both acids and bases. Standard silica gel is acidic and contains water, making it a common culprit for on-column decomposition.[4] Many cross-coupling reactions use aqueous bases, which can also facilitate the conversion of the ester to the active boronate species for transmetalation.[11][12]
-
Steric Hindrance: The stability of cyclic boronic esters often increases with steric bulk around the boron center.[1] Six-membered rings like the 1,3,2-dioxaborinane are generally more thermodynamically stable than their five-membered (dioxaborolane) counterparts.[13]
Section 2: Troubleshooting Guide - Preventing Unwanted Hydrolysis
This guide provides direct solutions to common experimental issues.
Issue 1: My compound shows signs of degradation (e.g., boronic acid peak in NMR) after storage.
-
Primary Cause: Exposure to atmospheric moisture. Boronic esters, while more stable than boronic acids, are still susceptible to slow hydrolysis over time if not stored properly.
-
Troubleshooting Protocol: Proper Storage
-
Inert Atmosphere: Always store the solid compound in a vial under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Desiccation: Place the sealed vial inside a desiccator containing a fresh drying agent (e.g., Drierite or phosphorus pentoxide) to capture any ambient moisture.
-
Low Temperature: Store the container in a refrigerator or freezer to slow the rate of any potential decomposition. Ensure the container is brought to room temperature before opening to prevent condensation from forming on the solid.
-
Issue 2: My reaction requires anhydrous conditions, but I detect the hydrolyzed boronic acid in the crude mixture.
-
Primary Cause: Use of wet solvents, reagents, or glassware.
-
Troubleshooting Protocol: Setting Up Anhydrous Reactions
-
Glassware Preparation: All glassware (flasks, syringes, needles) must be oven-dried at >120°C for several hours or flame-dried under high vacuum immediately before use. Allow to cool to room temperature under an inert atmosphere.
-
Solvent Preparation: Use freshly distilled solvents or purchase high-purity anhydrous solvents packaged under an inert atmosphere. Anhydrous solvents should be handled using syringe techniques.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. Use septa and cannulation or syringe techniques for all reagent transfers.
-
Reagent Purity: Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven before use.
-
Issue 3: My main problem is decomposition during silica gel column chromatography.
-
Primary Cause: The acidic nature and bound water content of standard silica gel actively promote the hydrolysis of the boronic ester on the column.
-
Solution A: Chromatography using Boric Acid-Treated Silica Gel
-
Causality: Impregnating silica gel with boric acid helps to suppress the over-adsorption and decomposition of pinacol boronic esters, a principle that can be extended to other boronic esters.[1][14] This treatment effectively neutralizes active silanol groups and shifts the equilibrium away from hydrolysis.
-
Step-by-Step Protocol:
-
Preparation: Prepare a 1% (w/w) mixture of boric acid in silica gel. For example, dissolve 1 g of boric acid in a suitable solvent like methanol, add 99 g of silica gel, and mix thoroughly to form a slurry.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Column Packing: Pack the column with the boric acid-treated silica gel using your desired eluent system.
-
Elution: Load your sample and elute as you would with a standard column. The stability of the boronic ester should be significantly improved.
-
-
-
Solution B: Using Neutral Alumina as an Alternative Stationary Phase
-
Causality: Neutral alumina lacks the acidity of silica gel, providing a more inert surface for the purification of acid-sensitive compounds like boronic esters.[15]
-
Step-by-Step Protocol:
-
Activity Level: Use Brockmann Activity II or III neutral alumina for most applications. Highly activated (Activity I) alumina may bind the compound too strongly.
-
Column Packing: Pack the column using a non-polar eluent (e.g., hexanes or toluene).
-
Elution: Load the crude material and elute with a gradient of increasing polarity (e.g., hexanes/ethyl acetate or hexanes/ether). Monitor fractions carefully by TLC.
-
-
Section 3: Visual Guides & Mechanisms
Visual aids to clarify the chemical processes and recommended workflows.
Diagram 1: The Hydrolysis Mechanism of this compound
Caption: Equilibrium between the boronic ester and its hydrolyzed products.
Diagram 2: Recommended Experimental Workflow to Avoid Hydrolysis
Caption: Decision workflow for handling the boronic ester at different experimental stages.
Section 4: Data Summary
A comparative overview of purification strategies.
Table 1: Comparison of Purification Strategies for Boronic Esters
| Method | Stationary Phase | Key Advantages | Potential Drawbacks | Best For |
| Standard Chromatography | Silica Gel | Readily available; high resolving power for many compound classes. | Acidic nature promotes hydrolysis; leads to low yield and poor separation of boronic esters.[4] | Not recommended for this compound class unless the ester is exceptionally stable. |
| Treated Silica Gel | Boric Acid-Treated Silica Gel | Significantly suppresses on-column hydrolysis; good reproducibility.[1][14] | Requires extra preparation step; may have slightly lower resolving power than untreated silica. | Routine purification of most boronic esters, including pinacol and dioxaborinane types. |
| Alternative Stationary Phase | Neutral Alumina (Activity II/III) | Inert, non-acidic surface prevents hydrolysis.[15] | Can have different selectivity than silica; may require different eluent systems. | Acid-sensitive compounds; good alternative when treated silica is not effective. |
| Non-Chromatographic | Liquid-Liquid Extraction (with Sorbitol[16] or Diethanolamine[17]) | Avoids solid supports entirely; useful for removing existing boronic acid impurity. | Only separates the ester from the acid; does not remove other organic impurities. | Removing hydrolyzed impurity from an otherwise clean sample before use. |
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate. The focus is on the critical parameter of reaction temperature, offering troubleshooting advice and optimized protocols to ensure successful and reproducible outcomes.
Introduction: The Critical Role of Temperature in Boronic Ester Synthesis
The synthesis of aryl boronic esters, such as this compound, is a cornerstone of modern organic chemistry, particularly in the construction of C-C bonds via Suzuki-Miyaura cross-coupling reactions. The target molecule is typically formed through methods like the Miyaura borylation, involving a palladium-catalyzed reaction between an aryl halide and a diboron reagent, followed by esterification with 1,3-propanediol.
Temperature is arguably the most influential variable in this process. It governs reaction kinetics, catalyst stability, and the prevalence of side reactions. An improperly controlled temperature profile can lead to a cascade of issues, from sluggish or incomplete conversions to the formation of difficult-to-remove impurities. This guide is designed to navigate these challenges by providing a framework for logical temperature optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a standard starting temperature for the Miyaura borylation step to synthesize the precursor for my target compound?
A standard starting point for Miyaura borylation reactions is typically in the range of 80-100 °C.[1] This temperature range is often sufficient to drive the catalytic cycle—involving oxidative addition, transmetalation, and reductive elimination—at a reasonable rate without promoting significant catalyst degradation or side product formation. However, the optimal temperature is highly dependent on the specific aryl halide, solvent, and palladium catalyst/ligand system being employed.
Q2: My reaction shows low conversion to the desired boronic ester. Should I simply increase the temperature?
Increasing the temperature is a logical first step, but it must be done methodically. A sluggish reaction can be due to insufficient thermal energy to overcome the activation barrier.
-
Causality: The transmetalation step in the Miyaura borylation is often the rate-limiting step, and its rate is temperature-dependent.[1] Increasing thermal energy can accelerate this step and push the reaction towards completion.
-
Recommended Action: Increase the temperature in controlled increments of 10-15 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or a rapid analytical technique like UPLC-MS after a set time at each new temperature. This prevents overshooting the optimal temperature, which could introduce new problems. If increasing the temperature does not improve conversion, other factors like catalyst activity, reagent purity, or the presence of oxygen should be investigated.[2][3]
Q3: I'm observing a significant amount of a symmetrical biphenyl impurity. How is this related to temperature?
The formation of a symmetrical biphenyl, a common side product, is often a result of a competing Suzuki-Miyaura coupling reaction between your newly formed boronic ester product and the unreacted aryl halide starting material.[4]
-
Causality: Higher temperatures can accelerate this undesired coupling reaction. Furthermore, the presence of water, even in trace amounts, can facilitate the transmetalation of the boronate ester onto the palladium intermediate, promoting this side reaction.[4]
-
Recommended Action:
-
Lower the Temperature: If you observe this impurity, consider reducing the reaction temperature. While this may slow down the desired borylation, it will disproportionately slow the undesired Suzuki coupling.
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. The presence of water can be a critical factor in the formation of this byproduct.[4]
-
Q4: How does the use of 1,3-propanediol (forming a six-membered dioxaborinane ring) influence thermal stability compared to pinacol (forming a five-membered dioxaborolane ring)?
The choice of diol is critical for the stability of the final boronic ester product. Six-membered boronic esters, like the dioxaborinane in your target molecule, are generally thermodynamically more stable than their five-membered dioxaborolane analogs (e.g., pinacol esters).[5]
-
Causality: This enhanced stability is attributed to reduced ring strain in the six-membered ring system.[6][7] This has implications for the reaction temperature. The higher stability of your target molecule means it is less prone to degradation or unwanted transesterification at elevated temperatures compared to its pinacol equivalent. This potentially allows for a wider and higher temperature window during synthesis and purification.
Q5: What are the signs of product or catalyst degradation at excessively high temperatures?
Pushing the temperature too high can be counterproductive. Look for these signs:
-
Change in Color: A darkening of the reaction mixture to a deep brown or black can indicate the formation of palladium black, a sign of catalyst decomposition (Pd(II) reduction to Pd(0) nanoparticles).
-
Stalled Reaction: The reaction may proceed initially and then stop completely, even with starting material present, suggesting the catalyst has been deactivated.
-
Appearance of New Spots on TLC: The emergence of multiple, often unidentifiable, spots on the TLC plate can indicate product decomposition. Boronic esters can be susceptible to protodeborylation (replacement of the boron group with a hydrogen atom) under harsh conditions.
Troubleshooting Guide: Temperature-Related Issues
| Symptom | Probable Cause (Temperature-Related) | Recommended Action & Rationale |
| No or very low conversion | Reaction temperature is too low to overcome the activation energy. | Incrementally increase temperature by 10-15 °C and monitor. This provides the necessary energy for the rate-limiting step. |
| Reaction starts but stalls | 1. Catalyst deactivation due to prolonged exposure to high temperatures. 2. Insufficient thermal energy for a difficult substrate. | 1. Repeat the reaction at a slightly lower temperature for a longer duration. 2. If the substrate is electron-rich or sterically hindered, a higher temperature may be necessary, but consider a more robust catalyst/ligand system. |
| Formation of symmetrical biphenyl byproduct | Temperature is too high, promoting a Suzuki-Miyaura side reaction between the product and starting material.[4] | Reduce the reaction temperature. Ensure all reagents and solvents are scrupulously dry, as water can accelerate this side reaction.[4] |
| Formation of protodeborylated byproduct | Excessively high temperature, especially in the presence of protic sources (e.g., trace water), is causing cleavage of the C-B bond. | Lower the reaction temperature and ensure strictly anhydrous conditions. The C-B bond is the key functional group and must be preserved. |
| Reaction mixture turns dark black | Catalyst decomposition (formation of palladium black) due to excessive heat. | Immediately reduce the temperature. If the reaction has stalled, it may be necessary to restart with fresh catalyst at a lower temperature. |
Experimental Workflow & Visualization
Decision-Making Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for optimizing the reaction temperature for your synthesis.
Caption: A decision-making workflow for systematic temperature optimization.
General Protocol for Temperature Screening
This protocol outlines a method for identifying the optimal reaction temperature for the Miyaura borylation step.
Materials:
-
Ethyl 2-bromobenzoate (or other suitable aryl halide)
-
Bis(1,3-propanediol) diboron or Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Potassium Acetate, KOAc)[1]
-
Anhydrous solvent (e.g., Dioxane, DMSO)
-
Reaction vessels suitable for parallel synthesis (e.g., reaction block or multiple round-bottom flasks)
Procedure:
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), charge three separate reaction vessels with the aryl halide (1.0 eq), diboron reagent (1.1 eq), palladium catalyst (0.02 eq), and base (3.0 eq).
-
Solvent Addition: Add the anhydrous solvent to each vessel to achieve the desired concentration.
-
Temperature Control: Place each vessel in a pre-heated reaction block or oil bath set to a different temperature. A good starting range is 80 °C, 95 °C, and 110 °C.
-
Reaction Monitoring:
-
After 1 hour, carefully take a small aliquot from each reaction.
-
Quench the aliquot and prepare it for analysis by TLC and/or UPLC-MS.
-
Compare the consumption of starting material and the formation of the desired boronic ester across the different temperatures.
-
-
Data Analysis:
-
Low Temperature (80 °C): Assess if the reaction is proceeding at an acceptable rate.
-
Medium Temperature (95 °C): Check for improved conversion without a significant increase in impurities.
-
High Temperature (110 °C): Scrutinize for signs of degradation or significant byproduct formation.
-
-
Optimization: Based on the results, select the temperature that provides the best balance of reaction rate and purity. If conversion is still low at 110 °C without degradation, a higher temperature might be explored. If side products are prevalent even at 80 °C, factors other than temperature are likely at play.
-
Esterification: Once the borylation is complete, the crude intermediate can be isolated and reacted with 1,3-propanediol under standard esterification conditions to yield the final product, this compound.
By employing this systematic approach, you can confidently identify the optimal temperature window for your synthesis, leading to higher yields, improved purity, and more reliable results.
References
Technical Support Center: Managing Steric Hindrance with Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Welcome to the technical support guide for Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. The unique structure of this reagent—an ortho-substituted arylboronic ester—presents both opportunities and distinct challenges, primarily centered around steric hindrance in cross-coupling reactions.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and achieve optimal results in your experiments.
Understanding the Reagent: A Double-Edged Sword
This compound is a valuable reagent for introducing an ortho-substituted benzoyl moiety. The 1,3,2-dioxaborinane group, derived from 1,3-propanediol, serves as a robust protecting group for the boronic acid. Compared to free boronic acids, this ester offers enhanced stability, minimizing premature decomposition and side reactions like protodeboronation.[1] However, the very feature that makes it synthetically interesting—the ortho-positioning of the boronic ester and the ethyl ester groups—creates significant steric congestion around the reactive C-B bond. This steric shield can dramatically hinder the key steps of common cross-coupling reactions, most notably the Suzuki-Miyaura reaction, leading to sluggish reactions and low yields if not properly managed.
This guide will focus on providing you with the strategic tools to overcome these steric barriers.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses the most common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Question 1: My reaction shows very low or no conversion to the desired product. Where should I start troubleshooting?
This is the most frequent challenge and almost always traces back to the catalytic system's inability to overcome the steric hindrance imposed by the ortho-substituents. A standard catalyst system like Pd(PPh₃)₄ is often completely ineffective.[2]
Answer: A systematic optimization of the catalyst, ligand, base, and solvent is required.
1. Re-evaluate Your Catalyst and Ligand (Most Critical Factor): The primary bottleneck in sterically hindered couplings is often the transmetalation or reductive elimination step in the catalytic cycle. Bulky, electron-rich ligands are essential to promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and to facilitate the final bond-forming step.[3]
-
Expertise & Experience: Standard triphenylphosphine (PPh₃) ligands are too small and not electron-donating enough to stabilize the active catalytic species required for these challenging couplings. You must switch to a specialized ligand designed for hindered substrates.
-
Recommended Ligands: Biarylphosphine ligands (often called "Buchwald ligands") are the industry standard for this purpose. For extremely challenging couplings involving multiple ortho-substituents, more specialized ligands may be necessary.
| Ligand Class | Recommended Ligands | Key Features & When to Use |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Excellent general-purpose ligands for sterically hindered couplings. A great starting point for optimization.[3] |
| Specialized Ligands | AntPhos, BI-DIME | Designed for tetra-ortho-substituted biaryl synthesis and other extremely demanding couplings.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Offer high thermal stability and are very effective, particularly with less reactive aryl chlorides.[2] |
2. Optimize the Base and Solvent System: The base is not just a simple activator; its choice is intimately linked with the solvent and can dramatically influence reaction outcomes.
-
Bases: Potassium phosphate (K₃PO₄) is a highly reliable and effective base for hindered couplings, often used as a finely ground powder to maximize surface area. For less reactive coupling partners (e.g., aryl chlorides), a stronger base like potassium tert-butoxide (t-BuOK) may be beneficial.[5]
-
Solvents: Anhydrous aprotic solvents are strongly preferred to minimize water-mediated side reactions. Toluene and dioxane are excellent first choices. If higher temperatures are needed, xylenes can be used.
-
Anhydrous Conditions: Recent studies have shown that neopentyl glycol boronic esters (structurally related to your dioxaborinane ester) exhibit excellent reactivity under completely anhydrous conditions when paired with bases like potassium trimethylsilanolate (TMSOK) in solvents like THF.[5][6] This can significantly accelerate reaction times.
3. Increase Reaction Temperature: Steric congestion increases the activation energy of the reaction. If your reaction is proceeding slowly at 80-90 °C, increasing the temperature to 110-140 °C (solvent permitting) can often provide the necessary energy to overcome this barrier. Microwave irradiation is also a powerful tool for rapidly achieving high temperatures and accelerating sluggish reactions.[5]
Question 2: My main side product is ethyl benzoate, resulting from protodeboronation. How can I prevent this?
Protodeboronation is the cleavage of the C-B bond by a proton source, which is a common issue with boronic acids and esters, particularly under basic conditions.
Answer: This side reaction is often exacerbated by the presence of water. Minimizing it requires careful control of reaction conditions.
-
Ensure Strictly Anhydrous Conditions: While the dioxaborinane ester is more stable than the corresponding boronic acid, it can still hydrolyze in the presence of base and water to form the boronic acid, which is more prone to protodeboronation.[1] Use anhydrous solvents and ensure your base is dry.
-
Use a Weaker, Non-Aqueous Soluble Base: In some cases, switching to a milder base like potassium fluoride (KF) can reduce the rate of protodeboronation.
-
Employ MIDA Boronates as an Alternative: If protodeboronation remains a persistent issue, consider converting your boronic ester to an N-methyliminodiacetic acid (MIDA) boronate. These are highly stable crystalline solids that slowly release the boronic acid in situ, keeping its ambient concentration low and minimizing decomposition pathways.[2]
Experimental Protocols
The following protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Suzuki-Miyaura Coupling with a Non-Hindered Aryl Bromide
This protocol is a good starting point for coupling with electron-deficient or simple aryl halides.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1.5 mol%) and SPhos (6 mol%) in anhydrous dioxane (approx. 0.2 M concentration relative to the limiting reagent).
-
Inert Atmosphere: Seal the reaction vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reaction Initiation: Using a syringe, add the catalyst solution to the reaction vial.
-
Heating: Place the vial in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Protocol for a Sterically Hindered Aryl Halide
This protocol employs more forcing conditions and a specialized ligand to couple with a challenging, ortho-substituted aryl halide.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.5 equiv.), the sterically hindered aryl halide (1.0 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Assemble the glassware and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.1 M) via cannula or syringe.
-
Pre-catalyst Addition: Add the palladium pre-catalyst, such as AntPhos-Pd-G3 (3 mol%), directly to the flask under a positive flow of argon.
-
Heating: Heat the reaction mixture to 120 °C under a gentle flow of argon.
-
Monitoring: Monitor the reaction closely by LC-MS. These reactions may still require 24-48 hours.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
Visualized Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle for Hindered Substrates
Caption: The Suzuki-Miyaura catalytic cycle. Steric hindrance from ortho-substituents on Ar¹ or Ar² primarily impedes the Transmetalation and Reductive Elimination steps, which require bringing bulky groups into close proximity at the palladium center.
Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for systematically troubleshooting low-yielding Suzuki-Miyaura reactions involving sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q: Why should I use this compound instead of the corresponding pinacol ester or the free boronic acid? A: Each form has its pros and cons.
-
Free Boronic Acid: Generally more reactive, but prone to dehydration to form cyclic boroxine anhydrides and susceptible to protodeboronation, making stoichiometry and stability an issue.[7]
-
Pinacol Ester: The most common protecting group. Offers a good balance of stability and reactivity. They are generally stable to chromatography.[2]
-
1,3,2-Dioxaborinane Ester (Your Reagent): Forms a six-membered ring with boron, which can be thermodynamically more stable than the five-membered ring of pinacol esters.[8] Some studies suggest that related neopentyl glycol esters can lead to faster transmetalation under certain conditions compared to pinacol esters, potentially accelerating the overall reaction.[6] It provides a robust, stable, and easy-to-handle alternative to the free boronic acid.
Q: How should I store and handle this reagent? A: While boronic esters are significantly more stable than boronic acids, they are still sensitive to strong acids and bases, and can hydrolyze over time in the presence of moisture. It is best stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator to maximize its shelf life.
Q: Can I use a nickel catalyst instead of palladium for this coupling? A: Yes, nickel catalysis is an emerging area for Suzuki-Miyaura couplings, offering a more cost-effective and sustainable alternative to palladium.[9] Nickel catalysts, often with specialized phosphine or NHC ligands, have shown high efficacy for coupling hindered substrates, including those with ortho-substituents.[10] Optimization would be required, but systems based on NiCl₂(dme) with ligands like ProPhos* could be a good starting point.[10]
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: Reaction Monitoring for Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
Welcome to the technical support hub for monitoring the synthesis of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into troubleshooting common analytical challenges. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The synthesis of boronic esters like this compound is a cornerstone of modern organic chemistry, pivotal in constructing complex molecules. Accurate reaction monitoring is not merely a quality control step; it is essential for optimizing yield, minimizing impurities, and understanding reaction kinetics. This center will address the two most common monitoring techniques: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and widely accessible technique for qualitatively monitoring reaction progress. However, the unique properties of boronic esters and their precursors can present challenges.
Frequently Asked Questions (FAQs) - TLC
Q1: My starting material, 2-ethoxycarbonylphenylboronic acid, and my product, this compound, have very similar Rf values. How can I improve separation?
A1: This is a common issue due to the structural similarity of the compounds. Here’s a systematic approach to improving resolution:
-
Solvent System Optimization: The polarity of the mobile phase is the most critical factor.
-
Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity by increasing the proportion of Ethyl Acetate.
-
If simple binary mixtures fail, introduce a third solvent. A small amount of a polar solvent like methanol can significantly alter selectivity. For more acidic compounds, a trace of acetic acid can improve spot shape.
-
-
Double Development: Run the TLC plate in the chosen solvent system, dry it completely, and then run it again in the same solvent system. This can often increase the separation between spots with close Rf values.
Q2: I can see my starting materials under UV light (254 nm), but I'm not sure if I'm seeing the boronic ester product. How can I selectively visualize boron-containing compounds?
A2: While the aromatic rings in both starting material and product allow for UV visualization, this method is non-selective. Boronic acids and their esters require specific staining techniques for confident identification.[1][2]
-
Alizarin Staining: This is a highly effective method for detecting boronic acids.[1][3] Alizarin forms a fluorescent complex with boronic acids, which can be visualized under a UV lamp (366 nm).[1][3] This allows for selective detection of the boronic acid starting material.[1]
-
Curcumin Staining: A simple and effective colorimetric method involves dipping the TLC plate in a curcumin solution. The formation of a boron-curcumin complex results in a red coloration where boron-containing compounds are present.[4]
Q3: My spots are streaking. What is causing this and how can I fix it?
A3: Streaking on a TLC plate is typically caused by one of the following:
-
Sample Overloading: The most common cause. Apply a smaller, more concentrated spot to the baseline.
-
Inappropriate Solvent: If the compound is highly soluble in the mobile phase, it can lead to streaking. Try a less polar solvent system. Conversely, if the compound has poor solubility in the mobile phase, it may not move off the baseline properly.
-
Compound Degradation: Boronic acids and esters can be sensitive to the silica gel on the TLC plate, which is acidic.[5][6][7][8] This can cause decomposition and streaking. To mitigate this, you can:
-
Neutralize the TLC plate by eluting it with a solvent system containing a small amount of triethylamine (e.g., 1%) before use.
-
Minimize the time the plate is in the developing chamber.
-
Troubleshooting Guide - TLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots visible | Insufficient concentration; Compound not UV active; Incorrect visualization technique. | Concentrate the sample; Use a universal stain (e.g., potassium permanganate) or a boron-specific stain (Alizarin, Curcumin).[1][3][4] |
| Rf value is too high/low | Mobile phase is too polar/non-polar. | Adjust the solvent system. Decrease polarity for high Rf, increase for low Rf. |
| Spots are diffuse or not round | Chamber not saturated with solvent vapor; Uneven solvent front. | Line the TLC chamber with filter paper saturated with the mobile phase; Ensure the chamber is on a level surface. |
| Inconsistent Rf values | Temperature fluctuations; Changes in solvent composition; Different TLC plate batches. | Run experiments under consistent temperature; Prepare fresh mobile phase for each run; Co-spot a standard on every plate. |
Experimental Workflow: TLC Monitoring
Caption: Step-by-step workflow for TLC analysis.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring
GC-MS provides quantitative data and structural information, making it a powerful tool for reaction monitoring. However, the analysis of boronic esters can be challenging due to their reactivity and thermal stability.
Frequently Asked Questions (FAQs) - GC-MS
Q1: Can I inject my reaction mixture containing this compound directly into the GC-MS?
A1: Direct injection is often problematic. Boronic esters can be thermally labile and may degrade in the hot injector port.[9] They are also susceptible to hydrolysis if any moisture is present in the sample or system.[9][10] It is generally recommended to derivatize the analyte to a more volatile and stable form.[11][12]
Q2: What derivatization strategies are recommended for boronic esters for GC-MS analysis?
A2: The goal of derivatization is to cap the reactive B-OH group (if any free boronic acid is present) and improve the volatility of the boronic ester.[11]
-
Silylation: This is a common technique where active hydrogens are replaced with a trimethylsilyl (TMS) group.[11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective. This converts any residual boronic acid to its more stable TMS ester.
-
Esterification: For the free boronic acid, conversion to a more stable boronate ester, such as a pinacol ester, can be beneficial if not already in that form.[10] However, since your target is already a dioxaborinane ester, this is more relevant for the starting material.
Q3: I am seeing broad peaks or no peak at all for my product. What could be the issue?
A3: This often points to issues with analyte stability or chromatography.[13][14]
-
Injector Temperature: An excessively high injector temperature can cause thermal degradation. Try lowering the temperature.
-
Column Activity: Active sites (free silanol groups) on the GC column can irreversibly adsorb or degrade boronic esters. Use a deactivated column or a column specifically designed for active compounds.
-
Sample Preparation: Ensure your sample is completely dry. Any residual water can lead to hydrolysis on-column.[9][10]
Troubleshooting Guide - GC-MS
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing) | Active sites in the injector liner or column; Column overload.[14] | Use a deactivated liner; Use a less active column; Dilute the sample. |
| No product peak detected | Thermal degradation in the injector; Compound is not eluting; MS detector issue.[15] | Lower injector temperature; Check for column bleed or contamination; Run a system suitability test with a known standard. |
| Ghost peaks | Carryover from previous injection; Septum bleed. | Run a blank solvent injection; Use a high-quality, low-bleed septum. |
| Irreproducible retention times | Fluctuations in carrier gas flow rate; Leaks in the system.[14] | Check for leaks with an electronic leak detector; Ensure the gas supply is stable. |
Experimental Workflow: GC-MS Monitoring
Caption: Step-by-step workflow for GC-MS analysis.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient hydrolysis of organotrifluoroborates via silica gel and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. blog.organomation.com [blog.organomation.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. labioscientific.com [labioscientific.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate and its Pinacol Ester Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, aryl boronic acid derivatives are indispensable building blocks. The choice of the boronic acid protecting group can significantly influence a reagent's stability, reactivity, and solubility, thereby impacting the efficiency of synthetic routes. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate and a widely used alternative, Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (the pinacol ester). Understanding the distinct spectroscopic signatures of these reagents is paramount for their unambiguous identification, purity assessment, and for troubleshooting synthetic transformations.
Introduction: The Significance of Boronic Ester Protecting Groups
Boronic acids are known for their propensity to undergo dehydration to form cyclic boroxines, which can complicate their characterization and reactivity. Esterification of the boronic acid moiety with a diol provides a stable, monomeric form that is often easier to handle and purify. The two most common diols for this purpose are 1,3-propanediol, yielding a 1,3,2-dioxaborinane, and pinacol (2,3-dimethyl-2,3-butanediol), which forms a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
The choice between these protecting groups can be critical. The 1,3,2-dioxaborinane esters are generally more susceptible to hydrolysis than their pinacol counterparts, which can be advantageous for in situ deprotection under certain reaction conditions. Conversely, the enhanced stability of pinacol boronate esters often makes them the preferred choice for multi-step syntheses and for the isolation and storage of building blocks. This guide will illuminate how these structural differences manifest in their analytical data.
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally observed NMR and MS data for this compound and its pinacol analogue. This data is crucial for distinguishing between the two compounds and for verifying their synthesis.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Ar-H | 7.8-8.1 | ~7.9 (dd) | Multiplet | |
| Ar-H | 7.3-7.6 | ~7.4 (m) | Multiplet | ||
| O-CH ₂-CH₃ | 4.3-4.4 | ~4.35 | Quartet | 7.1 | |
| B-O-CH ₂- (axial) | ~4.1 | ~4.1 | Triplet | 5.5 | |
| B-O-CH ₂- (equatorial) | ~4.1 | ~4.1 | Triplet | 5.5 | |
| -CH₂-CH ₂-CH₂- | ~2.0 | ~2.0 | Quintet | 5.5 | |
| O-CH₂-CH ₃ | 1.3-1.4 | ~1.38 | Triplet | 7.1 | |
| Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Ar-H | 7.8-8.1 | ~7.85 (dd) | Multiplet | |
| Ar-H | 7.3-7.6 | ~7.4 (m) | Multiplet | ||
| O-CH ₂-CH₃ | 4.3-4.4 | ~4.37 | Quartet | 7.1 | |
| C(CH ₃)₄ | 1.3-1.4 | ~1.35 | Singlet | ||
| O-CH₂-CH ₃ | 1.3-1.4 | ~1.39 | Triplet | 7.1 |
Expertise & Experience: The chemical shifts for the ethyl benzoate moiety are largely unaffected by the change in the boronic ester. However, the signals corresponding to the diol portion of the molecule are the key differentiators. For the 1,3,2-dioxaborinane, one expects to see two signals for the methylene protons of the propanediol unit: a triplet for the two equivalent O-CH₂ groups and a quintet for the central CH₂ group. In contrast, the pinacol ester will exhibit a characteristic sharp singlet for the twelve equivalent methyl protons.
Table 2: ¹³C NMR Data (Predicted and Experimental)
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| This compound | C =O | ~167 | ~166.8 |
| Ar-C (ipso to CO₂) | ~131 | ~131.5 | |
| Ar-C (ipso to B) | ~135 (broad) | ~135 (broad) | |
| Ar-C H | 128-132 | 128-132 | |
| B-O-C H₂ | ~62 | ~62.3 | |
| O-C H₂-CH₃ | ~61 | ~61.1 | |
| -CH₂-C H₂-CH₂- | ~27 | ~27.5 | |
| O-CH₂-C H₃ | ~14 | ~14.3 | |
| Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C =O | ~167 | ~166.5 |
| Ar-C (ipso to CO₂) | ~131 | ~131.2 | |
| Ar-C (ipso to B) | ~135 (broad) | ~135 (broad) | |
| Ar-C H | 128-134 | 128-134 | |
| B-O-C (CH₃)₂ | ~84 | ~84.1 | |
| O-C H₂-CH₃ | ~61 | ~61.0 | |
| C(C H₃)₄ | ~25 | ~24.9 | |
| O-CH₂-C H₃ | ~14 | ~14.3 |
Expertise & Experience: The carbon attached to the boron atom often appears as a broad signal due to quadrupolar relaxation, a characteristic feature of boron-bound carbons. The key diagnostic peaks in the ¹³C NMR are the signals for the diol carbons. The 1,3,2-dioxaborinane will show signals around 62 ppm and 27 ppm, while the pinacol ester will have a signal around 84 ppm for the quaternary carbons and a signal around 25 ppm for the methyl carbons.
Table 3: ¹¹B NMR Data (Predicted and Experimental)
| Compound | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| This compound | +20 to +30 | ~+23 |
| Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | +20 to +30 | ~+25 |
Expertise & Experience: The ¹¹B NMR chemical shift is a sensitive probe of the coordination environment of the boron atom. For tricoordinate boronic esters, the chemical shift typically falls in the range of +20 to +30 ppm.[1][2] While the specific diol has a minor influence on the chemical shift, obtaining an ¹¹B NMR spectrum is a definitive way to confirm the presence of the boronate ester functionality.
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |
| This compound | 234.1 | 189, 161, 149, 121, 105, 77 | Loss of OEt, loss of CO, loss of the dioxaborinane ring, fragmentation of the ethyl benzoate moiety. |
| Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 276.2 | 231, 203, 149, 121, 105, 77 | Loss of OEt, loss of CO, loss of the dioxaborolane ring, fragmentation of the ethyl benzoate moiety. |
Expertise & Experience: In electron ionization mass spectrometry (EI-MS), both molecules are expected to show a molecular ion peak. The fragmentation pattern will be dominated by the loss of the ethoxy group (-OEt, M-45) and subsequent loss of carbon monoxide (-CO, M-45-28). Other significant fragments will arise from the cleavage of the boronate ester and fragmentation of the aromatic ring. The mass difference between the molecular ions (234 vs. 276) is a clear indicator for distinguishing the two compounds.
Experimental Protocols
The following protocols outline the standard procedures for acquiring high-quality NMR and MS data for the compounds discussed.
NMR Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹¹B NMR spectra for structural elucidation.
Materials:
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
Analyte (5-10 mg for ¹H, 20-50 mg for ¹³C and ¹¹B)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to the NMR tube. The final liquid height should be around 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR.
-
¹¹B NMR: Acquire the spectrum using a boron-specific pulse program. A wider spectral width may be necessary.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the analyte.
Materials:
-
GC-MS vial (2 mL) with insert
-
High-purity solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Analyte (approx. 1 mg/mL solution)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a volatile organic solvent.
-
Instrument Setup:
-
Injector: Set the temperature to 250-280 °C.
-
GC Column: Use a standard nonpolar column (e.g., HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-500.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the characterization process for these boronate esters.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of aryl boronate esters.
Conclusion: Making an Informed Choice
The spectroscopic data presented in this guide provides a clear framework for the identification and differentiation of this compound and its pinacol ester analogue. The choice between these two valuable synthetic building blocks will ultimately depend on the specific requirements of the reaction, including the desired stability of the boronic ester and the conditions of the subsequent transformations. A thorough understanding of their analytical signatures is essential for any researcher working with these versatile reagents.
References
A Comparative Guide to Boronate Reagents in Suzuki-Miyaura Coupling: Boronic Acids vs. N-Methyliminodiacetic Acid (MIDA) Boronates
For researchers and professionals in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the organoboron nucleophile is critical and often dictates the success, efficiency, and practicality of the synthesis. While traditional boronic acids have long been the workhorses of this reaction, their inherent instability presents significant challenges. This guide provides an in-depth, objective comparison between free boronic acids and a modern, stabilized alternative: N-methyliminodiacetic acid (MIDA) boronates, exemplified by structures like Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, focusing on the causality behind experimental choices and supported by experimental data.
The Fundamental Challenge: The Instability of Boronic Acids
Boronic acids, while highly reactive and effective in many Suzuki-Miyaura couplings, suffer from a critical flaw: instability.[1] This instability manifests in several ways, compromising reaction outcomes and the reliability of synthetic routes:
-
Protodeboronation: This is a common decomposition pathway where the C–B bond is cleaved by a proton source (often water or acidic conditions), replacing the boronic acid group with a hydrogen atom.[2] This side reaction consumes the nucleophile, reducing the yield of the desired cross-coupled product.[3]
-
Oxidation: The C–B bond is susceptible to oxidation, leading to the formation of phenols or other oxygenated byproducts, particularly under aerobic conditions.[4]
-
Trimerization (Boroxine Formation): Boronic acids can dehydrate to form cyclic trimers called boroxines. While boroxines can participate in cross-coupling, their formation complicates stoichiometry and reaction kinetics.[5]
These decomposition pathways are often accelerated by the very conditions required for the Suzuki-Miyaura reaction (heat, base, aqueous media), creating a competitive scenario where the desired coupling is undermined by the degradation of the starting material.[6] This is particularly problematic for certain classes of boronic acids, including:
-
2-Heterocyclic Boronic Acids: Notoriously unstable and difficult to handle, store, and purify.[6][7]
-
Vinyl and Cyclopropyl Boronic Acids: Prone to rapid decomposition.[6]
-
Ortho-substituted Arylboronic Acids: Can exhibit sluggish reactivity and be susceptible to decomposition due to steric hindrance.[8][9]
This inherent instability leads to practical challenges in the lab: difficult purification, the need for storage under inert and cold conditions, and inconsistent reactivity, which can be detrimental in complex, multi-step syntheses.[1]
The Solution: MIDA Boronates as Air-Stable, Slow-Release Surrogates
To address the limitations of boronic acids, Professor Martin D. Burke's group at the University of Illinois developed N-methyliminodiacetic acid (MIDA) boronates.[10] These compounds represent a powerful class of protected boronic acids where the boron atom is rehybridized from sp² to a more stable, tetrahedral sp³ geometry through complexation with the trivalent MIDA ligand.[10] This structural change confers remarkable properties:
-
Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop under air.[11]
-
Chromatographic Compatibility: They are stable to silica gel chromatography, allowing for easy purification of complex intermediates without degradation of the boron functionality.[7][11]
-
Attenuated Reactivity: Under standard anhydrous cross-coupling conditions, MIDA boronates are largely unreactive, even at elevated temperatures (up to 80 °C).[10] This allows them to serve as a protecting group for the boronic acid moiety.
The key to their utility lies in their capacity for controlled, slow-release of the free boronic acid in situ under specific, mild aqueous basic conditions.[6][10] This strategy ensures that only a low, steady-state concentration of the often-unstable boronic acid is present in the reaction mixture at any given time, minimizing its decomposition while allowing it to participate effectively in the catalytic cycle.[3]
Head-to-Head Comparison: Performance and Properties
| Feature | Boronic Acids | MIDA Boronates | Causality and Rationale |
| Stability & Handling | Often unstable, sensitive to air, moisture, and heat.[1] Requires inert atmosphere and cold storage.[1] | Indefinitely benchtop stable as crystalline solids.[10][11] Easy to handle in air. | The tetrahedral sp³ boron in MIDA boronates is less Lewis acidic and sterically shielded, preventing decomposition pathways like oxidation and protodeboronation.[12] |
| Purification | Challenging; often cannot be purified by silica gel chromatography due to decomposition.[7] | Routinely purified by silica gel chromatography or recrystallization.[11] | The robust nature of the MIDA ligand protects the C-B bond during standard purification techniques. |
| Reactivity in Anhydrous Conditions | Highly reactive. | Largely unreactive, serving as a protecting group.[10] | Transmetalation in the Suzuki cycle requires a vacant, Lewis acidic p-orbital on the boron atom. The sp³-hybridized MIDA boronate lacks this feature, thus inhibiting direct transmetalation.[7] |
| Reactivity in Aqueous Basic Conditions | Reactive, but competes with decomposition.[6] | Undergoes slow hydrolysis to release the active boronic acid for cross-coupling.[10] | Mild aqueous base (e.g., K₃PO₄) facilitates the controlled hydrolysis of the MIDA ester, enabling the "slow-release" mechanism.[6] |
| Substrate Scope | Limited for unstable derivatives (e.g., 2-pyridyl, vinyl).[6] | Enables the use of a wide range of previously inaccessible, unstable boronic acids.[6][13] | The slow-release strategy ensures the concentration of the unstable boronic acid is kept low, favoring cross-coupling over decomposition.[3] |
Quantitative Performance Data
The superiority of the MIDA boronate strategy is evident in comparative yield studies, especially with challenging substrates.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling
| Boron Reagent | Coupling Partner | Product | Yield (Boronic Acid) | Yield (MIDA Boronate) | Source |
| 2-Thiopheneboronic Acid vs. MIDA Boronate | 4-Chloroanisole | 2-(4-Methoxyphenyl)thiophene | 15% | 95% | [6] |
| 2-Furanboronic Acid vs. MIDA Boronate | 4-Chloroanisole | 2-(4-Methoxyphenyl)furan | 28% | 98% | [6] |
| (E)-Prop-1-en-1-ylboronic Acid vs. MIDA Boronate | 4-Chloroanisole | (E)-1-(4-Methoxyphenyl)prop-1-ene | 35% | 91% | [6] |
| p-Tolylboronic Acid vs. MIDA Boronate | 5-Bromopyrimidine | 5-(p-Tolyl)pyrimidine | 73% | 89% | [14][15] |
Yields are isolated yields as reported in the cited literature. Reaction conditions were optimized for each reagent type.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The choice of boron reagent directly impacts its entry point into the catalytic cycle. Free boronic acids can, after activation with a base, engage directly in the transmetalation step. MIDA boronates, however, must first undergo a deprotection/hydrolysis step to generate the active boronic acid.
Figure 1. The Suzuki-Miyaura catalytic cycle, showing the distinct entry pathways for boronic acids and MIDA boronates. MIDA boronates require a preliminary hydrolysis step before participating in transmetalation.
Experimental Protocols
Protocol 1: Demonstrating Attenuated Reactivity (Competition Experiment)
This protocol, adapted from Burke et al., validates the role of the MIDA ligand as a protecting group under anhydrous conditions.[10]
Figure 2. Workflow for a competition experiment demonstrating the preferential reaction of a free boronic acid over a MIDA boronate under anhydrous conditions.
Methodology:
-
Preparation: In an inert atmosphere glovebox, a vial is charged with 4-bromobenzaldehyde, 4-n-butylphenylboronic acid (1.0 equiv), 4-n-butylphenyl MIDA boronate (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Reaction: Anhydrous 1,4-dioxane is added, the vial is sealed, and the mixture is stirred at 80 °C for 12 hours.
-
Workup: The reaction is cooled, quenched with water, and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated.
-
Analysis: The crude product mixture is analyzed by ¹H NMR spectroscopy to determine the ratio of the product derived from the free boronic acid versus the MIDA boronate. The expected outcome is a ratio overwhelmingly favoring the product from the free boronic acid, confirming the MIDA boronate's stability under these conditions.[10]
Protocol 2: General Slow-Release Cross-Coupling with a MIDA Boronate
This protocol is a general method for coupling MIDA boronates with aryl chlorides, adapted from Gillis et al.[6]
Methodology:
-
Preparation: To a vial is added the aryl or heteroaryl chloride (1.0 equiv), the MIDA boronate (1.5 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and finely ground K₃PO₄ (7.5 equiv).
-
Reaction: The vial is sealed with a septum, and a 5:1 mixture of dioxane/water is added via syringe to achieve a concentration of 0.07 M with respect to the aryl chloride. The mixture is then heated to 60-100 °C for 6-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the desired cross-coupled product.
Note on Challenging Couplings: For notoriously difficult couplings, such as those involving 2-pyridyl MIDA boronates, the addition of a co-catalyst like Cu(OAc)₂ (sub-stoichiometric amount) and using isopropanol instead of water as a co-solvent can be beneficial.[6][10]
Conclusion and Outlook
The choice between a traditional boronic acid and a protected MIDA boronate is a classic trade-off between apparent simplicity and robust reliability. While boronic acids may seem more direct, their inherent instability can compromise the efficiency and reproducibility of a synthetic sequence, especially in complex settings or with challenging substrates.
MIDA boronates provide a powerful and general solution to this problem.[6] Their exceptional stability, ease of handling, and predictable reactivity via a slow-release mechanism make them superior reagents for modern organic synthesis. They enable the use of previously inaccessible building blocks, streamline purification processes, and enhance the overall robustness of iterative cross-coupling strategies.[7] For researchers in drug development and process chemistry, where reliability, scalability, and purity are paramount, the adoption of MIDA boronates over their unstable boronic acid counterparts represents a significant step towards more efficient and predictable molecule construction.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MIDA Boronates [sigmaaldrich.com]
- 11. bldpharm.com [bldpharm.com]
- 12. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Boronate Esters: N-Methyliminodiacetic Acid (MIDA) Analogues vs. Pinacol Esters in Modern Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a boronic acid surrogate is a critical decision that dictates the efficiency, robustness, and strategic possibilities of a synthetic campaign. While pinacol boronate esters have long been the workhorses of cross-coupling chemistry, a deeper understanding of their limitations has paved the way for advanced alternatives. This guide provides an in-depth, objective comparison of N-methyliminodiacetic acid (MIDA) protected boronic acids, exemplified by structures like Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, and the ubiquitous pinacol boronate esters. We will delve into the fundamental trade-offs between stability and reactivity, supported by experimental data, to empower you with the knowledge to select the optimal reagent for your specific synthetic challenge.
The Stability-Reactivity Paradigm: A Fundamental Trade-Off
The central theme in the comparison between MIDA-type boronates and pinacol esters is the classic chemical balancing act between stability and reactivity. Boronic acids, the parent compounds, are highly reactive in Suzuki-Miyaura cross-coupling reactions, but this reactivity comes at the cost of instability, as they are prone to decomposition pathways like protodeboronation and oxidation.[1] Boronate esters were developed to "mask" the reactive boronic acid, enhancing shelf-life and stability under various reaction conditions.[2]
Pinacol boronate esters represent a highly successful iteration of this concept. They are generally crystalline solids, stable to air and moisture, and, crucially, can be purified via silica gel chromatography.[1][3] This stability has made them indispensable in modern organic synthesis.[2][4] However, their reactivity is attenuated compared to boronic acids, and for challenging couplings or iterative sequences, their limitations can become apparent.[5]
MIDA boronates and related structures offer a paradigm shift. They are exceptionally stable, often existing as free-flowing crystalline solids that are indefinitely stable on the benchtop.[6] This remarkable stability extends to their tolerance of a wide range of reaction conditions and, importantly, silica gel chromatography, which simplifies the purification of complex molecules bearing this functionality.[6][7] The key to their utility lies in their "reversibly attenuated reactivity"; the MIDA ligand can be cleaved under mild aqueous basic conditions to liberate the highly reactive boronic acid in situ.[6][7] This controlled release of the active coupling partner is the cornerstone of their application in advanced synthetic strategies like iterative cross-coupling.
Comparative Performance: A Data-Driven Analysis
The theoretical advantages of MIDA boronates translate into tangible benefits in practice, particularly in demanding applications such as polymerization. A direct comparison of a thienyl MIDA boronate ester with its pinacol counterpart in a Suzuki-Miyaura polymerization to synthesize poly(3-hexylthiophene) (P3HT) provides compelling evidence.
| Monomer | Polymerization Yield (%) | Molecular Weight (Mn, kDa) | Polydispersity (Đ) |
| Thienyl MIDA Boronate Ester | up to 94 | 18.7 | 2.3 |
| Thienyl Pinacol Boronate Ester | Lower | Lower | - |
| Data synthesized from a comparative study on Suzuki-Miyaura polymerization.[8][9] |
The superior performance of the MIDA monomer, yielding a higher molecular weight polymer in a greater yield, can be attributed to its enhanced stability, which minimizes premature chain termination via protodeboronation during the polymerization process.[8]
The Suzuki-Miyaura Catalytic Cycle: Mechanistic Implications
The choice of boronate ester has subtle but significant implications for the mechanism of the Suzuki-Miyaura reaction. While it is widely believed that many boronate esters hydrolyze to the corresponding boronic acid prior to transmetalation, direct transmetalation from the ester is also possible.[1]
Caption: Generalized Suzuki-Miyaura catalytic cycle and the activation of boronate esters.
For MIDA boronates, the deprotection step to the boronic acid is a prerequisite for efficient transmetalation. This adds a step to the overall process but provides a powerful point of control.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with Pinacol Boronate Esters
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv), the pinacol boronate ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110 °C) and monitor by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Iterative Cross-Coupling with MIDA Boronates: A Two-Step Protocol
This protocol highlights the unique utility of MIDA boronates in sequential synthesis.
Caption: Workflow for iterative cross-coupling using a MIDA boronate.
Step 1: First Suzuki-Miyaura Coupling
-
Follow the general Suzuki-Miyaura protocol described above, using the halo-aryl-MIDA boronate as the coupling partner.
-
After workup, purify the resulting product, which still contains the intact MIDA boronate, by flash column chromatography. The stability of the MIDA group is critical here.[7]
Step 2: MIDA Deprotection and Second Coupling
-
Deprotection: Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., THF). Add an aqueous base (e.g., 1 M NaOH) and stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Second Coupling: To the resulting boronic acid solution, add the second aryl halide, palladium catalyst, and additional base if necessary. Proceed with the Suzuki-Miyaura reaction as described in the general protocol.
Conclusion and Future Outlook
The choice between a MIDA-type boronate and a pinacol ester is not a matter of one being universally superior to the other, but rather a strategic decision based on the synthetic goal.
-
Pinacol boronate esters remain the go-to choice for many standard cross-coupling reactions due to their commercial availability, ease of use, and robust performance in a wide array of transformations.[5][10]
-
MIDA boronates and their analogues are the reagents of choice for complex, multi-step syntheses, particularly those involving iterative cross-coupling.[7] Their exceptional stability allows for the purification of complex intermediates and their controlled activation provides a level of synthetic precision that is difficult to achieve with other boronic acid surrogates.
As the demand for increasingly complex and diverse small molecules grows in fields ranging from pharmaceuticals to materials science, the development and application of advanced boronic acid surrogates like MIDA boronates will continue to be a vibrant area of research. The ability to orchestrate reactivity through protecting group strategies, as exemplified by the MIDA platform, will be instrumental in the future of automated synthesis and the rapid discovery of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Boron Suzuki Coupling | Borates Today [borates.today]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle of Boronic Acid Guardians: Dioxaborinane vs. Dioxaborolane Stability
For the discerning researcher in organic synthesis and drug development, the choice of a protecting group is a critical decision that can dictate the success of a synthetic route. Among the arsenal of protecting groups for boronic acids, cyclic boronates, particularly dioxaborolanes and dioxaborinanes, are mainstays. However, their relative stability is a crucial factor that is often debated and can significantly impact yield and purity. This guide provides an in-depth, evidence-based comparison of the stability of dioxaborinane and dioxaborolane protecting groups, offering practical insights for their strategic application.
Boronic acids are indispensable tools in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Despite their utility, free boronic acids can be prone to side reactions such as protodeboronation and trimerization to form boroxines, complicating purification and handling.[1] The use of diol protecting groups to form cyclic boronate esters mitigates these issues, enhancing their stability and ease of use. The two most common classes are the five-membered dioxaborolanes, typically derived from pinacol, and the six-membered dioxaborinanes, formed from 1,3-diols like 1,3-propanediol.
Structural Underpinnings of Stability: A Tale of Two Rings
The fundamental difference in stability between dioxaborinanes and dioxaborolanes arises from their ring size and the associated conformational flexibility. The five-membered dioxaborolane ring experiences some degree of ring strain. In contrast, the six-membered dioxaborinane ring can adopt a more relaxed, strain-free chair conformation. This seemingly subtle structural variance has profound implications for their reactivity and robustness under various chemical environments.
dot graph TD { rankdir=LR; subgraph "Dioxaborolane (Pinacol Ester)" A[Boronic Acid] -- B(Pinacol); B -- C{Five-membered ring}; end subgraph "Dioxaborinane" D[Boronic Acid] -- E(1,3-Propanediol); E -- F{Six-membered ring}; end } caption: "Formation of Dioxaborolane and Dioxaborinane Rings."
Head-to-Head Comparison: The Experimental Verdict
A comprehensive analysis of experimental data reveals a clear trend: dioxaborinanes exhibit significantly greater stability compared to their dioxaborolane counterparts, particularly towards hydrolysis and during chromatographic purification.
Hydrolytic Stability: A Clear Winner Emerges
The Achilles' heel of many boronic esters is their susceptibility to hydrolysis, which regenerates the free boronic acid. This is often an undesirable side reaction during aqueous workups or in the presence of moisture. Studies have shown that six-membered dioxaborinanes are thermodynamically more stable than their five-membered dioxaborolane analogs. This increased stability is attributed to the lower ring strain in the six-membered ring.
While specific quantitative kinetic data for a direct comparison under a wide range of pH values is not extensively consolidated in the literature, the qualitative observations are consistent. For instance, the deprotection of pinacol boronate esters (dioxaborolanes) is often readily achieved with mild acidic or basic hydrolysis, whereas the cleavage of dioxaborinanes can require more forcing conditions.
Chromatographic Stability: A Practical Advantage
A significant practical advantage of dioxaborinanes is their enhanced stability on silica gel. Dioxaborolanes, especially pinacol esters, are notoriously prone to decomposition during silica gel column chromatography, leading to product loss and purification challenges.[2] This instability necessitates the use of specialized techniques, such as treating the silica gel with boric acid or performing rapid chromatography, to minimize degradation.[2]
In contrast, dioxaborinanes generally exhibit greater stability on silica gel, allowing for more straightforward and efficient purification without significant decomposition. This robustness simplifies downstream processing and can lead to higher overall yields.
Stability Towards Oxidative Conditions
The oxidative stability of boronic esters is another critical consideration, as many synthetic transformations employ oxidizing agents. While comprehensive comparative studies are limited, the inherent stability of the six-membered ring in dioxaborinanes is expected to confer greater resistance to oxidative cleavage compared to the more strained five-membered ring of dioxaborolanes. However, it is important to note that the choice of oxidant and reaction conditions will play a crucial role. For instance, some diazaborine derivatives have shown resistance to H2O2-mediated oxidation.[3][4][5]
Data Summary: A Comparative Overview
| Property | Dioxaborinane (6-membered ring) | Dioxaborolane (5-membered ring, e.g., Pinacol Ester) | References |
| Hydrolytic Stability | High | Moderate to Low | [6] |
| Chromatographic Stability (Silica Gel) | Generally Stable | Prone to Decomposition | [2] |
| Thermodynamic Stability | More Stable (Lower Ring Strain) | Less Stable (Higher Ring Strain) | [6] |
| Lewis Acidity | Generally less Lewis acidic | Generally more Lewis acidic | [6][7][8][9] |
Experimental Protocols: Formation and Cleavage
The practical utility of a protecting group is defined not only by its stability but also by the ease and efficiency of its introduction and removal.
Formation of Boronate Esters
The formation of both dioxaborinanes and dioxaborolanes is typically straightforward, involving the condensation of a boronic acid with the corresponding diol, often with azeotropic removal of water.
Protocol 1: Synthesis of 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Phenylpinacol Boronate)
-
Materials: Phenylboronic acid, pinacol, acetonitrile (or another suitable solvent like toluene or THF).
-
Procedure:
-
To a stirred suspension of phenylboronic acid (1.0 eq) in acetonitrile, add pinacol (1.0-1.2 eq) at room temperature.[1]
-
Stir the mixture until a clear solution is obtained (typically 1-2 hours).
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or careful (and rapid) column chromatography if necessary.
-
Protocol 2: Synthesis of 2-Phenyl-1,3,2-dioxaborinane
-
Materials: Phenylboronic acid, 1,3-propanediol, toluene.
-
Procedure:
-
Combine phenylboronic acid (1.0 eq) and 1,3-propanediol (1.0-1.2 eq) in toluene.
-
Reflux the mixture using a Dean-Stark apparatus to remove water azeotropically.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Remove the solvent under reduced pressure to afford the desired dioxaborinane.
-
dot graph TD { subgraph "Formation Workflow" A[Mix Boronic Acid and Diol] --> B{Azeotropic Reflux (Dean-Stark)}; B --> C[Solvent Removal]; C --> D[Purification]; end } caption: "General workflow for boronate ester formation."
Cleavage of Boronate Esters
The choice of deprotection strategy depends on the stability of the protecting group and the desired reaction conditions.
Protocol 3: Deprotection of a Pinacol Boronate Ester
-
Method A: Acidic Hydrolysis
-
Dissolve the pinacol boronate ester in a suitable organic solvent (e.g., ether, THF).
-
Add a dilute aqueous acid solution (e.g., 0.1 M HCl) and stir vigorously for 20-30 minutes.[10][11]
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate to obtain the boronic acid.
-
-
Method B: Transesterification with Diethanolamine followed by Hydrolysis
Protocol 4: Cleavage of a Dioxaborinane Protecting Group
Due to their higher stability, the cleavage of dioxaborinanes may require more stringent conditions.
-
Method: Strong Acidic Hydrolysis
-
Dissolve the dioxaborinane in a solvent mixture such as THF/water.
-
Add a stronger acid (e.g., 1 M HCl or trifluoroacetic acid) and heat the reaction mixture if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers and remove the solvent to isolate the boronic acid.
-
dot graph TD { subgraph "Deprotection Workflow" A[Protected Boronic Acid] --> B{Cleavage Conditions}; B -- "Mild Acid/Base" --> C[Dioxaborolane Cleavage]; B -- "Stronger Acid/Base" --> D[Dioxaborinane Cleavage]; C --> E[Aqueous Workup]; D --> E; E --> F[Isolated Boronic Acid]; end } caption: "General deprotection strategies."
Strategic Selection: Which Protecting Group to Choose?
The choice between a dioxaborinane and a dioxaborolane protecting group should be guided by the specific demands of the synthetic route.
-
Choose a Dioxaborolane (e.g., Pinacol Ester) when:
-
Mild deprotection conditions are required.
-
The subsequent synthetic steps are performed under anhydrous and non-acidic/non-basic conditions.
-
Chromatographic purification can be avoided or performed rapidly.
-
-
Choose a Dioxaborinane when:
-
High stability towards hydrolysis and chromatography is paramount.
-
The synthetic route involves aqueous workups or conditions that might cleave a less stable boronate ester.
-
More forcing deprotection conditions are tolerated in the final steps of the synthesis.
-
Conclusion
In the comparative analysis of dioxaborinane and dioxaborolane protecting groups, a clear trade-off between stability and ease of cleavage emerges. Dioxaborinanes offer superior stability, providing a robust protecting group that can withstand a wider range of reaction and purification conditions. Dioxaborolanes, while more labile, offer the advantage of milder deprotection protocols. By understanding the inherent properties of these two classes of boronic acid protecting groups, researchers can make informed and strategic decisions to optimize their synthetic endeavors, ultimately leading to more efficient and successful outcomes in the synthesis of complex molecules.
References
- 1. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]
- 2. A method for the deprotection of alkylpinacolyl boronate esters. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Diazaborines oxidize slowly with H2O2 but rapidly with peroxynitrite in aqueous buffer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Periodic trends and index of boron LEwis acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A method for the deprotection of alkylpinacolyl boronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Ortho-Substituted Arylboronic Esters in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds. The efficiency and selectivity of this reaction are profoundly influenced by the nature of the organoboron reagent. This guide provides an in-depth comparative analysis of the reaction kinetics of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate and its analogues, offering valuable insights for researchers, scientists, and professionals in drug development.
At the heart of this investigation is the understanding that the structure of the boronic ester, particularly the diol backbone and the substituents on the aryl ring, dictates its stability and reactivity.[1][2] this compound, with its six-membered dioxaborinane ring derived from 1,3-propanediol, presents an interesting case study in comparison to the more common pinacol-derived (five-membered ring) esters. This guide will objectively compare its performance against other ortho-substituted arylboronic esters, supported by detailed experimental protocols and kinetic data.
The Critical Role of Boronic Ester Structure in Reaction Kinetics
The rate of the Suzuki-Miyaura reaction is intricately linked to the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[3] The electronic and steric properties of the boronic ester play a pivotal role in this process.[4] For instance, electron-withdrawing groups on the aryl ring can influence the Lewis acidity of the boron center, while the choice of diol affects the stability of the ester and its propensity for hydrolysis.[1][5]
This guide will focus on a comparative kinetic study of the following ortho-substituted arylboronic esters in a model Suzuki-Miyaura cross-coupling reaction:
-
Compound A: this compound
-
Compound B: Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Pinacol ester)[6][7]
-
Compound C: 2-Formylphenylboronic acid (as a representative boronic acid)
By comparing the reaction rates of these compounds, we can elucidate the structure-reactivity relationships that govern their performance in cross-coupling reactions.
Experimental Design for Kinetic Analysis
To ensure the integrity and reproducibility of our findings, a robust experimental design is paramount. The kinetic analysis of the Suzuki-Miyaura reaction will be monitored in-situ using Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] This technique allows for real-time tracking of reactant consumption and product formation without the need for quenching the reaction at various time points.[10][11]
Workflow for Kinetic Analysis
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aablocks.com [aablocks.com]
- 6. strem.com [strem.com]
- 7. Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C15H21BO4 | CID 2773962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. dr-kiehl.net [dr-kiehl.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]
A Senior Application Scientist's Guide to Biaryl Synthesis: Characterizing "Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate" and its Performance in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the synthesis of biaryl scaffolds is a foundational element of modern organic chemistry. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a preeminent method for forging these critical carbon-carbon bonds, and the choice of the organoboron reagent is paramount to the success of the synthesis.[1] This guide provides an in-depth technical comparison of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, a sterically hindered boronic ester, with its common alternatives, supported by experimental insights and protocols.
The Critical Role of Boronic Esters in Biaryl Synthesis
While boronic acids are foundational to the Suzuki-Miyaura reaction, their practical application can be hampered by inherent instability. Issues such as dehydration to form cyclic boroxine trimers and susceptibility to protodeboronation can lead to inconsistent reactivity and diminished yields.[2] To circumvent these challenges, boronic esters, formed by the condensation of a boronic acid with a diol, have emerged as more stable and reliable coupling partners.[3] The diol protecting group not only enhances stability for storage and handling but also influences the reactivity profile of the organoboron species in the catalytic cycle.
This guide focuses on this compound, a derivative of 1,3-propanediol, and evaluates its performance characteristics against other commonly employed boronic esters, particularly those derived from pinacol.
Comparative Analysis of Boronic Esters in Suzuki-Miyaura Coupling
The efficacy of a boronic ester in a Suzuki-Miyaura coupling is a function of several factors, including its stability, the rate of transmetalation, and its performance with sterically demanding substrates.
Stability and Handling
The choice of the diol protecting group significantly impacts the hydrolytic and oxidative stability of the boronic ester. Generally, increased steric hindrance around the boron center correlates with enhanced stability.[4] This allows for easier purification, including column chromatography, and a longer shelf-life.
| Boronic Ester Derivative | Diol Protecting Group | Key Stability Characteristics |
| This compound | 1,3-Propanediol | Forms a six-membered dioxaborinane ring. Offers a good balance of stability and reactivity. |
| Pinacol Boronic Ester (Bpin) | Pinacol (2,3-dimethyl-2,3-butanediol) | The most common protecting group, forming a five-membered dioxaborolane ring. The four methyl groups provide significant steric shielding, leading to high stability.[2] |
| Neopentyl Glycol Boronic Ester | Neopentyl Glycol (2,2-dimethyl-1,3-propanediol) | Forms a six-membered ring with gem-dimethyl substitution, offering enhanced thermal and hydrolytic stability.[5] |
| MIDA Boronic Ester | N-methyliminodiacetic acid (MIDA) | Forms a bicyclic structure that is exceptionally stable to a wide range of reaction conditions, including chromatography. The boronic acid can be released under mild basic conditions. |
While direct comparative studies on the hydrolytic stability of this compound are not extensively documented, the principles of steric protection suggest it would be more stable than the parent boronic acid but potentially more reactive than the more hindered pinacol and neopentyl glycol derivatives. This intermediate stability can be advantageous, as overly stable esters may require more forcing conditions for transmetalation.
Reactivity and Performance in Cross-Coupling
The structure of the boronic ester has a profound impact on the rate of the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Mechanistic studies have revealed that boronic esters can undergo transmetalation directly, without prior hydrolysis to the boronic acid.[2][6] The rate of this transfer is influenced by the electronic and steric properties of the diol backbone. In some cases, certain boronic esters have been shown to transmetalate over 20 times faster than the corresponding boronic acid.[6]
The ortho-ester group in this compound introduces significant steric bulk, making it a challenging substrate for biaryl synthesis. The choice of boronic ester, therefore, becomes critical in achieving high yields with such sterically hindered partners.
Experimental Protocol: Synthesis of a Biaryl Product via Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid or ester. This can be adapted for use with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, this compound, Pd(OAc)₂, PCy₃, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like PCy₃ is often effective for cross-coupling reactions involving sterically hindered substrates. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: K₃PO₄ is a commonly used base in Suzuki-Miyaura reactions. It is effective in promoting the transmetalation step and is generally compatible with a wide range of functional groups.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is frequently employed. The water can play a role in dissolving the base and facilitating the formation of the active boronate species.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound represents a valuable reagent for the synthesis of sterically hindered biaryl compounds. Its 1,3,2-dioxaborinane protecting group offers a favorable balance of stability for handling and reactivity for efficient cross-coupling. While direct, comprehensive comparative data against all other boronic ester variants is an area for future investigation, the existing principles of boronic ester chemistry suggest its utility in challenging synthetic contexts.
For researchers and drug development professionals, the selection of the appropriate boronic ester is a critical decision that can significantly impact the efficiency and success of a synthetic campaign. Understanding the interplay between the diol protecting group, stability, and reactivity is key to navigating the complexities of modern cross-coupling chemistry and accelerating the discovery of new molecular entities.
References
- 1. Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Hydroarylation of 1,3-Dienes with Boronic Esters via Reductive Formation of π-Allyl Palladium Intermediates under Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 6. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
A Senior Application Scientist's Guide to Boronate Ester Efficiency in Cross-Coupling Reactions
Topic: A Comparative Analysis of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate and Other Boronate Esters in Modern Organic Synthesis
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond the Pinacol Paradigm
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of C-C bond formation, pivotal to the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The choice of the boron reagent is a critical decision point that dictates the efficiency, robustness, and scope of this Nobel Prize-winning transformation.[2] For decades, pinacol (Bpin) boronate esters have been the workhorse, offering a pragmatic balance of stability and reactivity.[3] However, the demands of complex, multi-step syntheses have driven the innovation of new boron-based reagents with tailored properties.
This guide provides an in-depth comparison of this compound, a representative of the six-membered dioxaborinane class, against the benchmark five-membered pinacol esters and the exceptionally stable N-methyliminodiacetic acid (MIDA) boronates. We will dissect the structural nuances that govern their performance, providing field-proven insights and actionable experimental protocols to guide your selection of the optimal reagent for your synthetic challenge.
The Competitors: A Structural Overview
The stability and reactivity of a boronate ester are fundamentally dictated by the diol used to protect the boronic acid. This choice influences ring strain, steric hindrance around the boron center, and susceptibility to hydrolysis.
-
Pinacol (Bpin) Boronate Esters (1,3,2-Dioxaborolanes): Formed from pinacol (2,3-dimethylbutane-2,3-diol), these esters feature a five-membered ring. They are significantly more stable than free boronic acids, often crystalline, and generally amenable to chromatographic purification, though challenges with on-column hydrolysis persist.[4][5] Their widespread adoption makes them the de facto standard.[3]
-
MIDA Boronate Esters: Characterized by a dative N→B bond, the boron atom in MIDA esters is tetracoordinate and sp³-hybridized. This unique structure confers exceptional stability, rendering them inert to many reaction conditions, including anhydrous cross-coupling and flash chromatography. The boronic acid can be unmasked under mild aqueous basic conditions, enabling their use in iterative, controlled syntheses.
-
This compound (1,3,2-Dioxaborinanes): This guide's focus compound is derived from 1,3-propanediol, forming a six-membered dioxaborinane ring. This seemingly subtle change from the five-membered pinacol ring has profound implications for the ester's thermodynamic stability.[6]
Caption: Key structural classes of boronate esters.
Comparative Performance Analysis
The efficacy of a boronate ester can be evaluated across three critical domains: stability, reactivity, and practical handling.
The Stability-Reactivity Trade-Off
A central theme in boronate chemistry is the inverse relationship between stability and reactivity. Highly stable esters are easier to store and handle but may require more forcing conditions for transmetalation, the key step in the Suzuki-Miyaura catalytic cycle.
-
Hydrolytic & Thermodynamic Stability: Boronate esters offer protection from the decomposition pathways that plague free boronic acids, such as protodeboronation and oxidation.[4] The key differentiator among esters is their stability toward hydrolysis.
-
Pinacol Esters: While more stable than boronic acids, Bpin esters are susceptible to hydrolysis, especially on silica gel during purification.[4] Their formation is reversible in the presence of water.[3]
-
MIDA Esters: Are exceptionally robust due to the tetracoordinate boron center and are stable to column chromatography.
-
1,3,2-Dioxaborinane Esters: Crucially, studies have shown that six-membered boronic esters derived from 1,3-diols are thermodynamically more stable than their five-membered counterparts derived from 1,2-diols.[6][7] This increased stability is attributed to reduced ring strain compared to the dioxaborolane ring system. This suggests that this compound should exhibit enhanced stability against hydrolysis and disproportionation compared to its pinacol analog.
-
Caption: The fundamental trade-off between stability and reactivity.
Reactivity in Suzuki-Miyaura Cross-Coupling
The transmetalation step requires activation of the boronate ester by a base to form a more nucleophilic borate species.[8] The rate of this step is influenced by both the steric and electronic properties of the ester.
-
Pinacol Esters: Generally exhibit good reactivity under standard conditions. However, the steric bulk of the pinacol group can sometimes hinder the reaction, requiring higher temperatures or more active catalysts.[1]
-
MIDA Esters: Require an explicit deprotection step (slow release) with an aqueous base to generate the reactive boronic acid in situ. This prevents premature reaction but adds a step to the kinetic profile.
-
This compound: The higher stability of the six-membered ring suggests it may require slightly more forcing conditions (e.g., higher temperature, stronger base) than a comparable pinacol ester to achieve the same reaction rate. However, the presence of the ortho-ethyl benzoate group is a key feature. Ortho-carbonyl groups can act as directing or activating groups in Suzuki-Miyaura couplings, potentially pre-coordinating to the palladium center and facilitating the transmetalation step.[9][10][11] This electronic feature may counteract the kinetic penalty from the increased stability, leading to high efficiency.
Purification and Handling
The practicality of a reagent is often determined by its ease of purification and storage.
-
Pinacol Esters: Notoriously problematic in silica gel chromatography, often streaking or decomposing.[4] This can lead to lower isolated yields and difficulties in achieving high purity.
-
MIDA Esters: Are solids that are highly stable to chromatography.
-
1,3,2-Dioxaborinane Esters: The enhanced stability of the six-membered ring is expected to translate into better performance during chromatographic purification compared to pinacol esters, with less on-column decomposition.
Quantitative Performance Comparison
The table below summarizes the expected performance characteristics based on published data for these classes of esters.
| Feature | Pinacol (Bpin) Esters | MIDA Boronates | This compound |
| Ring Size | 5-membered (Dioxaborolane) | Acyclic (N→B coordination) | 6-membered (Dioxaborinane) |
| Relative Stability | Moderate | Very High | High (Thermodynamically favored over Bpin)[6][7] |
| Reactivity | Good | Low (Requires deprotection) | Moderate to Good (Stability vs. ortho-activation)[9] |
| Chromatography | Prone to hydrolysis/streaking[4] | Excellent stability | Expected to be superior to Bpin |
| Handling | Good, but sensitive to moisture | Excellent, often crystalline solids | Good, expected enhanced shelf-life |
| Key Advantage | Widely available, well-established | Orthogonal reactivity, purification ease | Enhanced stability, potential for ortho-activation |
| Key Disadvantage | Purification challenges | Requires separate deprotection step | Potentially slower kinetics than Bpin |
Experimental Protocols
Trustworthy data is built on robust and reproducible protocols. The following sections provide detailed methodologies for a standard cross-coupling reaction and for assessing the stability of boronate esters.
Protocol: General Suzuki-Miyaura Cross-Coupling
This protocol describes a typical palladium-catalyzed cross-coupling between an aryl bromide and a boronate ester.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Boronate Ester (e.g., this compound) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL) and Water (0.5 mL), degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, boronate ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed toluene and degassed water via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol: Assessing Hydrolytic Stability via ¹H NMR
This method allows for a direct, quantitative comparison of the rate of hydrolysis for different boronate esters.[5]
Materials:
-
Boronate Ester (e.g., Bpin vs. Dioxaborinane)
-
Deuterated Solvent (e.g., DMSO-d₆)
-
Deionized Water
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR Tubes
Procedure:
-
Preparation: Prepare a stock solution of the boronate ester (e.g., 20 mM) and a separate stock solution of the internal standard in DMSO-d₆.
-
Initial Spectrum (t=0): In an NMR tube, combine 500 µL of the boronate ester stock solution and 50 µL of the internal standard stock solution. Acquire a quantitative ¹H NMR spectrum.
-
Initiate Hydrolysis: Add a defined volume of deionized water (e.g., 50 µL) to the NMR tube, shake vigorously to mix, and immediately begin acquiring spectra.
-
Time Course: Acquire ¹H NMR spectra at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
Analysis: For each time point, integrate the signals corresponding to the boronate ester (e.g., the diol protons) and the internal standard. The decrease in the relative integral of the boronate ester signal over time indicates the rate of hydrolysis.
Conclusion and Recommendations
While pinacol boronate esters remain indispensable tools, their limitations, particularly in purification, warrant the consideration of alternatives. MIDA boronates represent the gold standard for stability, ideal for complex, multi-step syntheses where a boronic acid moiety must be masked through numerous transformations.
The class of 1,3,2-dioxaborinane esters , represented here by This compound , emerges as a compelling alternative to pinacol esters. Their inherent thermodynamic stability, derived from the six-membered ring structure, suggests superior hydrolytic stability, which should translate to easier handling, longer shelf-life, and, most importantly, greater robustness during chromatographic purification.[6] The potential for the ortho-ester substituent to actively participate in the catalytic cycle presents an intriguing avenue for enhanced reactivity that may offset any kinetic sluggishness from the increased stability.[9]
Recommendation: For researchers encountering challenges with the stability and purification of pinacol esters, or for those designing syntheses where subtle tuning of reactivity is paramount, 1,3,2-dioxaborinane esters are a highly promising and logical upgrade. Their synthesis from readily available 1,3-diols positions them as a practical and powerful tool in the modern synthetic chemist's arsenal.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate Reaction Intermediates
For researchers, synthetic chemists, and professionals in drug development, a deep understanding of reaction kinetics and mechanisms is paramount. The synthesis of boronate esters, such as Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, is a cornerstone of modern organic chemistry, pivotal in cross-coupling reactions and the development of novel therapeutics. Monitoring the formation and consumption of reaction intermediates is not merely an academic exercise; it is a critical step in optimizing reaction yields, minimizing impurities, and ensuring the scalability and reproducibility of a synthetic process.
This guide provides an in-depth comparison of key spectroscopic techniques for the analysis of reaction intermediates in the formation of this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to empower your research.
The Synthetic Landscape: Formation of a Dioxaborinane Ring
The synthesis of this compound typically involves the condensation reaction between a suitable boronic acid and a 1,3-diol. The reaction proceeds through a reversible esterification process, where the identification of the starting boronic acid, the diol, the final boronate ester, and any potential side-products or intermediates is crucial for comprehensive analysis.
Caption: General reaction scheme for the formation of this compound.
A Comparative Analysis of Spectroscopic Techniques
The choice of analytical technique is dictated by the specific information required. For the study of boronate ester formation, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer a unique window into the reacting system.
| Technique | Primary Information | Suitability for In-Situ Monitoring | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, quantification of species | Excellent | Provides unambiguous structural data and allows for straightforward quantification. ¹¹B NMR is specific to the boron environment. | Relatively low sensitivity, requires deuterated solvents for high-resolution spectra. |
| IR Spectroscopy | Functional groups present | Good (with probe) | Fast, non-destructive, and can be used in a variety of sample states. Sensitive to changes in bonding. | Provides limited structural information; complex spectra can be difficult to interpret fully. |
| Mass Spectrometry | Molecular weight, elemental composition | Challenging (requires specialized setup) | Extremely high sensitivity, provides exact mass and isotopic distribution, useful for identifying unknown species. | Can be destructive, ionization process may alter the analyte, provides little stereochemical information. |
In-Depth Analysis: Techniques and Experimental Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy is arguably the most powerful tool for the in-situ monitoring of boronate ester formation.[1][2][3] It provides detailed structural information and allows for the direct quantification of reactants, intermediates, and products in the reaction mixture.
¹H and ¹³C NMR: These standard techniques are invaluable for tracking the disappearance of reactant signals and the appearance of product signals. For this compound, one would monitor the characteristic shifts of the ethyl group protons, the aromatic protons, and the protons of the propanediol backbone.
¹¹B NMR: The Boron-Specific Probe: The utility of ¹¹B NMR in studying boronic acids and their derivatives cannot be overstated. The boron atom's chemical shift is highly sensitive to its hybridization state.[4][5]
-
Trigonal (sp²) Boronic Acids: Typically resonate in the range of 28-30 ppm.
-
Tetrahedral (sp³) Boronate Esters: Show upfield shifts, often appearing in the range of 8-15 ppm.[1][5]
This clear distinction allows for unambiguous tracking of the conversion of the boronic acid to the boronate ester. The ratio of the integrals of these signals can provide a direct measure of the reaction's progress.[2]
Advanced NMR Techniques: For more complex systems, two-dimensional NMR techniques like DOSY (Diffusion-Ordered Spectroscopy) can reveal information about the self-assembly of boronate-linked species in solution.[6]
Caption: Workflow for kinetic analysis using in-situ NMR spectroscopy.
Infrared (IR) Spectroscopy: A Focus on Functional Groups
IR spectroscopy is a rapid and effective method for monitoring the disappearance and appearance of key functional groups. The formation of a boronate ester is characterized by distinct changes in the IR spectrum.
Key Vibrational Bands to Monitor:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
| O-H (from Diol & Boronic Acid) | Stretching | 3200-3600 (broad) | Disappearance indicates consumption of starting materials.[7][8] |
| B-O | Stretching | 1300-1400 | Appearance/shift indicates formation of the boronate ester.[9][10] |
| C-O | Stretching | 1000-1300 | Appearance/shift can also signal ester formation.[11] |
| C=O (from Ethyl Benzoate) | Stretching | ~1720 | Should remain relatively unchanged, serving as an internal reference. |
While IR spectroscopy may not provide the detailed structural map of NMR, its ability to quickly confirm the conversion of functional groups makes it an excellent complementary technique, especially for rapid screening of reaction conditions.
Mass Spectrometry (MS): Unveiling Molecular Weights
Mass spectrometry excels at providing the molecular weight of the components in a reaction mixture with high precision and sensitivity.[12] This is particularly useful for confirming the presence of the desired product and identifying any unexpected intermediates or byproducts.
Key Features in the Analysis of Boron Compounds:
-
Isotopic Pattern: Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). This results in a characteristic isotopic pattern in the mass spectrum, where the M+1 peak is approximately 25% of the intensity of the molecular ion peak for a single boron atom. This signature is a powerful diagnostic tool for identifying boron-containing fragments.[13][14]
-
Ionization Techniques: Electrospray ionization (ESI) is often a suitable technique for analyzing organoboron compounds as it is a soft ionization method that tends to keep the molecule intact.[12] Electron impact (EI) can also be used, though it may lead to more extensive fragmentation, which can be useful for structural elucidation.[15]
-
Sample Extraction: At a specific time point, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a suitable cold solvent to prevent further reaction.
-
Sample Preparation: Further dilute the quenched sample in an appropriate solvent for MS analysis (e.g., methanol or acetonitrile for ESI-MS).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum, paying close attention to the expected mass of the product and the characteristic boron isotopic pattern.
Conclusion: An Integrated Approach
For a comprehensive understanding of the reaction dynamics in the synthesis of this compound, a multi-faceted spectroscopic approach is recommended.
-
NMR spectroscopy , particularly ¹H and ¹¹B NMR, serves as the primary tool for in-situ monitoring, providing unambiguous structural confirmation and quantitative data on reaction kinetics.
-
IR spectroscopy offers a rapid, complementary method for tracking the conversion of key functional groups, ideal for quick reaction checks and optimization screening.
-
Mass spectrometry provides definitive confirmation of the molecular weights of the species present, offering high sensitivity for the detection of trace intermediates and byproducts.
By judiciously applying these techniques, researchers can gain a profound understanding of the reaction mechanism, leading to the development of more efficient, robust, and scalable synthetic protocols for this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00232A [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
- 15. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure operational safety and regulatory adherence. Our commitment is to furnish the scientific community with information that extends beyond the product itself, fostering a culture of safety and deep trust in laboratory operations.
Foundational Principles: Understanding the Compound and Associated Risks
This compound is a member of the boronic ester family, a class of compounds widely used as intermediates in organic synthesis, particularly in cross-coupling reactions.[1] While specific hazard data for this exact compound is limited, its chemical class dictates a cautious approach. Boronic acids and esters are known to possess potential biological activity and, in some cases, mutagenic properties have been raised as a concern.[2] Therefore, all waste generated, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.
The primary regulatory framework governing this disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[3][4] This "cradle-to-grave" system mandates the proper identification, handling, storage, and disposal of hazardous materials to protect human health and the environment.[3] It is imperative that all laboratory personnel adhere to both federal regulations and their institution's specific Environmental Health and Safety (EHS) protocols.[4][5]
Key Chemical Characteristic: Hydrolytic Sensitivity
A critical property of boronic esters, including this compound, is their susceptibility to hydrolysis.[6][7] In the presence of water, the ester can revert to its corresponding boronic acid and diol.[1][8] This reaction is fundamental to the decontamination procedures outlined below, as it allows for the conversion of residual organic-soluble ester into a more water-soluble boronic acid or boronate salt, facilitating effective cleaning of contaminated glassware.[9]
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before initiating any disposal-related activity, the following minimum PPE is mandatory. All handling of the compound and its waste must be conducted within a certified chemical fume hood.[5]
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | Protects against splashes of chemical solutions or solvent rinsates. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against dermal exposure. Change gloves immediately if contaminated. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required when working in a fume hood. | All handling should occur in a fume hood to prevent inhalation of vapors or aerosols. |
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with collection by a licensed disposal service.
Step 1: Waste Characterization and Segregation
All materials contaminated with this compound must be classified as hazardous waste.[5][10] This is the foundational step in compliant disposal.[11]
-
Action: At the point of generation, immediately segregate all waste streams containing this compound.
-
Causality: Segregation prevents dangerous reactions that could occur from mixing incompatible chemicals.[5][11] For instance, mixing boronic acids with strong oxidizing agents or bleach can lead to hazardous reactions.
Step 2: Waste Collection and Containment
Use separate, dedicated containers for solid and liquid waste to ensure safe storage and transport.[5][9]
For Solid Waste (Contaminated consumables):
-
Procedure: Place items such as used gloves, weighing papers, absorbent pads from spills, and contaminated silica gel into a sealable, durable plastic bag or a designated solid waste container.
-
Container: A polyethylene container with a secure screw-top lid is recommended.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound Waste ".[5][9][12]
For Liquid Waste (Unused solutions, reaction mixtures, solvent rinsates):
-
Procedure: Collect all liquid waste, including initial solvent rinses from glassware decontamination, in a designated liquid hazardous waste container.
-
Container: Use a chemically resistant container (e.g., borosilicate glass or polyethylene) with a leak-proof screw cap. Never use food-grade containers like milk jugs.[3]
-
Labeling: Affix a hazardous waste label to the container, listing "HAZARDOUS WASTE " and all chemical constituents by their full name, including solvents and an estimated percentage of each.
Step 3: Decontamination of Empty Containers and Glassware
Proper decontamination is crucial for safety and allows for the potential recycling of glassware. This process leverages the hydrolytic nature of the boronic ester.[6][9] All decontamination steps must be performed in a chemical fume hood.[5]
-
Initial Rinse (Organic): Rinse the empty container or glassware three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Secondary Decontamination (Aqueous Base): Prepare a dilute aqueous basic solution (e.g., 1M Sodium Hydroxide). Rinse the glassware thoroughly with this solution.
-
Action: Collect this basic rinsate in the same liquid hazardous waste container.
-
Causality: The basic wash facilitates the hydrolysis of any remaining boronic ester to the corresponding boronic acid, which is then converted to a more water-soluble boronate salt, allowing for a more effective final rinse.[9][13]
-
-
Final Rinse (Water): Rinse the glassware thoroughly with deionized water.
-
Action: This final water rinse should also be collected as hazardous waste to ensure no contaminants are released into the sanitary sewer system.[9]
-
-
Drying and Final Disposal: Allow the cleaned glassware to air dry completely in the fume hood. Deface or remove the original chemical label. The fully decontaminated and dry container can now be disposed of in the appropriate laboratory glass recycling bin.[5]
Step 4: Spill Management
Accidental spills require immediate and appropriate action to mitigate exposure and environmental release.
-
Small Spills (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Absorb the spill using a chemical absorbent pad or inert material like vermiculite.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), followed by the basic decontamination solution.
-
Place all cleanup materials into a sealed bag and dispose of it as solid hazardous waste.[9]
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert all nearby personnel.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent entry into the affected area until cleared by trained emergency personnel.[9]
-
Step 5: Temporary Storage and Final Collection
Store all sealed and properly labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[3][9][12]
-
SAA Requirements: The SAA must be at or near the point of generation and under the control of the laboratory personnel. Containers must be kept closed at all times except when adding waste.[3][14]
-
Inspection: Weekly inspection of waste storage areas is a regulatory requirement to check for leaks or deteriorating containers.[4]
-
Pickup: Follow your institution's specific procedures to schedule a pickup of the hazardous waste by the EHS department or a licensed hazardous waste disposal contractor.[9][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. silicycle.com [silicycle.com]
- 3. pfw.edu [pfw.edu]
- 4. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. benchchem.com [benchchem.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-(1,3,2-dioxaborinan-2-yl)benzoate. The procedural guidance herein is synthesized from safety data for structurally related boronic acid esters and ethyl benzoate, establishing a robust framework for safe laboratory operations in the absence of a dedicated Safety Data Sheet (SDS) for this specific compound.
Immediate Hazard Assessment and Engineering Controls
This compound should be handled with the care afforded to compounds with potential for irritation and combustibility. While specific toxicity data is limited, related boronic acid esters are known to cause skin, eye, and respiratory irritation[1]. The ethyl benzoate component suggests it is a combustible liquid[2][3].
Core Engineering Directives:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[4][5].
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation before commencing any work[4][5][6].
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A comprehensive PPE strategy is mandatory to prevent accidental exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing[4]. | To protect eyes from contact, which can cause serious irritation[1]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated[4][5][7]. | To prevent skin contact and potential irritation[1]. |
| Body Protection | A flame-resistant laboratory coat must be worn and kept fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised[4][5]. | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If aerosols are generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[4][5][8][9]. | To prevent irritation of the respiratory tract[1]. |
Step-by-Step Handling and Storage Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation:
-
Confirm that the work area within the chemical fume hood is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE as outlined in the table above.
Handling:
-
Keep the container of this compound tightly closed when not in use[5].
-
Avoid direct contact with the skin and eyes[10].
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn[5][10].
-
Do not eat, drink, or smoke in the laboratory[4].
Storage:
-
Store in a tightly sealed original container in a cool, dry, and well-ventilated place[2][3][9][11][12].
-
Keep away from heat, sparks, open flames, and other sources of ignition[2][3][9][10][12].
First Aid Measures: Immediate Response to Exposure
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[3][10][13][14].
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation develops or persists, seek medical attention[2][3][10][14].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3][10][14].
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][3][10][13][14].
Spill and Disposal Plan: Containment and Decontamination
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill[4][10].
-
Clean-up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal[4][10][11].
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water[4].
-
Report: Report the spill to the appropriate safety personnel.
Disposal:
-
Dispose of all waste materials in accordance with local, regional, and national regulations[2][11][15]. Do not dispose of down the drain[2][12].
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly[11][15].
Workflow for Chemical Spill Response
Caption: Workflow for handling a chemical spill.
References
- 1. Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C15H21BO4 | CID 2773962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. directpcw.com [directpcw.com]
- 14. aksci.com [aksci.com]
- 15. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
